3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
Description
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Properties
IUPAC Name |
3-(1-amino-2-hydroxyethyl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-2-1-3-7(11)4-6;/h1-4,8,10-11H,5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUADLLHIHCGJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(1-Amino-2-hydroxyethyl)phenol hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
A Foreword for the Research Professional
In the landscape of pharmaceutical development, the journey from a candidate molecule to a viable drug substance is paved with rigorous characterization. The physical properties of an Active Pharmaceutical Ingredient (API) are not mere data points; they are the fundamental parameters that dictate its stability, bioavailability, and manufacturability. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the essential physical properties of this compound (CAS No. 146812-68-2).
As a Senior Application Scientist, my objective extends beyond simple data presentation. This document is structured to provide a causal understanding—the "why" behind the "how"—of analytical methodologies. We will explore the core physical attributes of this compound, grounding our discussion in authoritative protocols and field-proven insights. The protocols herein are designed as self-validating systems, ensuring that the data you generate is not only accurate but also robust and reproducible.
Molecular Identity and Core Properties
This compound is a phenylethanolamine derivative. Its structure, featuring a phenolic hydroxyl group, a secondary alcohol, and a primary amine (protonated as a hydrochloride salt), dictates its physicochemical behavior. Understanding this structure is paramount, as it predicts the compound's polarity, potential for hydrogen bonding, and its acidic/basic nature.
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The hydrochloride salt form is typically chosen to enhance solubility and stability compared to the free base. The following table summarizes its fundamental identifiers and properties.
| Property | Value | Source |
| CAS Number | 146812-68-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₂ClNO₂ | [1][5] |
| Molecular Weight | 189.64 g/mol | [1][7] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid, crystalline powder (typical) | [7][8] |
| Purity | Typically ≥95% | [1][7] |
| Storage | 2-8°C, protect from light, store under inert gas | [7] |
Thermal Properties: Melting Point and Decomposition
The melting point of a crystalline solid is a critical indicator of its identity and purity. For a pharmaceutical compound, a sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities. Beyond simple melting point, thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a more complete picture of the compound's behavior upon heating.
Causality Behind Thermal Analysis
For a hydrochloride salt of a compound containing hydroxyl groups, TGA is crucial for identifying the presence of water (either surface-adsorbed or as part of a hydrate) and determining the onset temperature of thermal decomposition. DSC complements this by measuring the energy absorbed or released during these events, clearly defining the melting endotherm and any preceding or subsequent thermal events, such as desolvation or decomposition. This information is vital for establishing drying procedures during manufacturing and defining the upper-temperature limits for storage and handling.
Experimental Protocol: Melting Range Determination (USP <741> Method)
This protocol is based on the principles outlined in USP General Chapter <741> for a Class Ia substance.[9][10][11][12][13]
-
Sample Preparation: Gently pulverize the dry this compound sample to a fine powder.
-
Capillary Loading: Charge the powder into a capillary tube (0.8–1.2 mm internal diameter) to a packed column height of 2.5–3.5 mm.[11]
-
Apparatus Setup: Place the capillary in a calibrated melting point apparatus.
-
Heating Profile:
-
Set the initial heating rate to rise rapidly to a temperature approximately 5-10°C below the expected melting point.
-
At this point, reduce the heating rate to 1–2°C per minute to ensure thermal equilibrium.[11]
-
-
Observation and Reporting:
-
Record the temperature at which the column of the substance is observed to collapse against the side of the tube as the "onset" of melting.
-
Record the temperature at which the substance becomes completely liquid as the "clear point".
-
The melting range is the interval between the onset and the clear point.
-
Solubility Profile: A Key to Bioavailability
The solubility of an API is a cornerstone of drug development, directly influencing its dissolution rate and, consequently, its bioavailability. As a hydrochloride salt with multiple polar functional groups (two hydroxyls, one protonated amine), this compound is expected to be highly soluble in aqueous media.[8] However, quantifying this solubility across different pH values and in relevant biorelevant media is essential.
Causality Behind Solubility Testing
The compound possesses two ionizable centers: a phenolic hydroxyl group (weakly acidic) and a primary amino group (basic). The hydrochloride salt form ensures that the amino group is protonated at neutral pH, enhancing aqueous solubility. However, as the pH of the medium changes, the ionization state of both the amino and phenolic groups will change, significantly impacting solubility. Determining the pH-solubility profile is therefore critical for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the standard shake-flask method, a gold standard for determining thermodynamic equilibrium solubility.[14]
-
System Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., purified water, pH 1.2 buffer, pH 6.8 buffer).
-
Addition of Solute: Add an excess amount of this compound to each vial, ensuring a solid phase remains. This is critical to guarantee saturation.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study should be conducted to validate this duration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period. Carefully withdraw an aliquot of the supernatant, immediately filtering it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: Express the solubility in units such as mg/mL or mol/L.
Acidity Constants (pKa): Predicting In Vivo Behavior
The pKa values of the ionizable groups are fundamental parameters that govern the charge state of the molecule at a given pH. This, in turn, influences its solubility, lipophilicity, and ability to permeate biological membranes.
-
Amino Group (R-NH₃⁺): The pKa of the protonated amine is expected to be in the range of 9-10. Below this pH, it will be predominantly in its charged, water-soluble cationic form.
-
Phenolic Group (Ar-OH): The pKa of the phenolic hydroxyl group is typically around 9-10.[15][16][17] Below this pH, it is in its neutral, less soluble form.
Experimental Protocol: Spectrophotometric pKa Determination
This method is ideal for compounds with a chromophore, like the phenol group, whose UV-Vis absorbance spectrum changes with ionization state.[16]
-
Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or acetonitrile if necessary, then dilute into the aqueous buffer.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer, creating a series of solutions with identical total drug concentration but varying pH.
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the ionized and non-ionized species is maximal. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
Hygroscopicity: A Critical Stability Parameter
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For crystalline APIs, especially salts, this is a critical parameter. Moisture uptake can lead to physical changes (deliquescence, crystal form changes) and chemical degradation.[18][19]
Causality and Measurement with Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of humidified air.[20][21][22] A DVS experiment generates a moisture sorption-desorption isotherm, which provides invaluable information:
-
Hygroscopicity Classification: The amount of water absorbed at a specific relative humidity (RH), typically 80% RH at 25°C, allows for classification (e.g., non-hygroscopic, slightly hygroscopic).
-
Critical Humidity: It can identify the RH at which the material may undergo deliquescence (dissolving in absorbed water) or a phase transition to a hydrate form.[19]
-
Physical Stability: The shape of the isotherm and the presence of hysteresis (different sorption and desorption paths) can indicate irreversible physical changes.
Experimental Workflow: DVS Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-15 mg) onto the DVS sample pan.
-
Drying Step: The sample is first dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved.
-
Sorption Phase: The RH is increased stepwise (e.g., in 10% increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates ( dm/dt < 0.002% per minute).
-
Desorption Phase: The RH is then decreased stepwise back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: The change in mass is plotted against RH to generate the sorption-desorption isotherm.
Spectroscopic Profile
While specific spectra for this compound are not widely published, its structure allows for the prediction of key features based on the analysis of similar molecules like phenylephrine and other aminophenols.[14][23][24][25][26]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Expect complex signals in the aromatic region (~6.5-7.5 ppm) corresponding to the four protons on the substituted benzene ring.
-
Methine Proton (-CH(OH)-): A multiplet adjacent to the chiral center.
-
Methylene Protons (-CH₂OH): Signals corresponding to the hydroxymethyl group.
-
Amine and Hydroxyl Protons: Broad signals that are D₂O exchangeable.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), including two carbons bonded to oxygen (C-OH and C-CH).
-
Aliphatic Carbons: Signals for the -CH(OH)- and -CH₂OH carbons.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.[23]
-
N-H Stretch: Peaks in the 3000-3300 cm⁻¹ region from the ammonium salt.
-
C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
-
C-O Stretch: Strong bands in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) positive mode, the expected molecular ion would correspond to the free base [M+H]⁺ at m/z 154.1. Key fragmentation patterns would likely involve the loss of water (H₂O) from the side chain and cleavage of the benzylic C-C bond.
Conclusion
The physical properties of this compound are intrinsically linked to its chemical structure. Its nature as a polar, crystalline hydrochloride salt suggests good aqueous solubility but also a potential for hygroscopicity, which must be carefully managed. The presence of multiple ionizable functional groups makes its behavior highly dependent on pH. A thorough characterization, utilizing the authoritative methodologies outlined in this guide—including thermal analysis, solubility profiling, pKa determination, and dynamic vapor sorption—is not merely an academic exercise. It is a prerequisite for rational formulation design, effective process control, and ensuring the ultimate stability, safety, and efficacy of any potential drug product.
References
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Kubinyi, H. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11499. Available from: [Link]
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Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]
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Yalçınkaya, İ., et al. (2012). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10. Available from: [Link]
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SK pharmteco. (n.d.). Dynamic Vapor Sorption. Available from: [Link]
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Ferreira, M. J., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8758. Available from: [Link]
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Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Available from: [Link]
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ProUmid. (n.d.). Pharmaceutical Industry Applications for Dynamic Vapor Sorption. Available from: [Link]
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USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. Available from: [Link]
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Anton Paar GmbH. (2019). Water Vapor Sorption by Active Pharmaceutical Ingredients. AZoM.com. Available from: [Link]
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Ardena. (n.d.). Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]
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RxList. (2022). Aramine (Metaraminol): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5284443, Phenylephrine Hydrochloride. Available from: [Link]
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ResearchGate. (2016). Application of thermogravimetry in analysis of selected active pharmaceutical ingredients and excipients. Available from: [Link]
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Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Available from: [Link]
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Gpatindia. (2020). METARAMINOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16745125, (+)-Phenylephrine hydrochloride. Available from: [Link]
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USP-NF. (n.d.). <741> Melting Range or Temperature. Abstract. Available from: [Link]
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Deranged Physiology. (2021). Metaraminol. Available from: [Link]
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Wikipedia. (n.d.). Phenylephrine. Available from: [Link]
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ResearchGate. (2016). USP melting point reference standards: Evaluation of parameters that affect the melting point. Available from: [Link]
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ResearchGate. (2021). FTIR spectra of 4-aminophenol and Cu(II) complex. Available from: [Link]
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National Center for Biotechnology Information. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC. Available from: [Link]
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ResearchGate. (2019). FTIR spectrum for 3-aminophenol. Available from: [Link]
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NIST. (n.d.). Phenylethanolamine. NIST Chemistry WebBook. Available from: [Link]
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National Center for Biotechnology Information. (2014). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. PMC. Available from: [Link]
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mzCloud. (n.d.). Phenylethanolamine. Available from: [Link]
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USP-NF. (n.d.). <651> CONGEALING TEMPERATURE - 2025-10-01. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 153297213, 3-[Hydroxy(2-hydroxyethyl)amino]phenol. Available from: [Link]
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Chemical properties of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
An In-depth Technical Guide to the Chemical Properties of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No: 146812-68-2). As a structural isomer of the well-known biogenic amine octopamine and a close analog of adrenergic neurotransmitters, this compound holds significant interest for researchers in medicinal chemistry, pharmacology, and drug development. This document details its physicochemical characteristics, spectroscopic profile, chemical stability, and recommended analytical methodologies. By synthesizing data from commercial suppliers and established scientific principles, this guide serves as an essential resource for scientists and professionals requiring a deep technical understanding of this molecule.
Introduction and Scientific Context
This compound belongs to the phenylethanolamine class of compounds, a structural backbone shared by many physiologically active molecules. Its core structure consists of a phenol ring substituted at the meta-position with a 1-amino-2-hydroxyethyl side chain.
This specific substitution pattern distinguishes it from its more widely studied isomers:
-
Octopamine: A biogenic monoamine where the hydroxyl group is at the para position. Octopamine acts as a key neurohormone and neurotransmitter in invertebrates and has weaker adrenergic activity in mammals.[1][2]
-
Norepinephrine: A critical catecholamine neurotransmitter in vertebrates, featuring hydroxyl groups at both the meta and para positions (a catechol moiety).[3][4]
The placement of the phenolic hydroxyl group at the meta-position is a critical determinant of the molecule's electronic properties and, consequently, its potential biological activity, particularly its interaction with adrenergic receptors. Understanding the chemical properties of this specific isomer is therefore crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents targeting adrenergic pathways.
Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both experimental and physiological environments. The hydrochloride salt form enhances stability and improves aqueous solubility, making it suitable for a wide range of research applications.[5]
General and Structural Properties
A summary of the key identifiers and structural details for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 146812-68-2 | [6][7][8] |
| Molecular Formula | C₈H₁₂ClNO₂ | [7][8] |
| Molecular Weight | 189.64 g/mol | [6][7][8] |
| IUPAC Name | 3-(1-amino-2-hydroxyethyl)phenol;hydrochloride | [7][9] |
| Synonym(s) | This compound | [6] |
| InChI Key | HUADLLHIHCGJGR-UHFFFAOYSA-N | [6][10] |
| SMILES | NC(CO)C1=CC(O)=CC=C1.[H]Cl | [7] |
Physical and Storage Properties
The physical state and solubility are critical for sample preparation, formulation, and administration.
| Property | Value | Source(s) |
| Physical Form | Solid; White to Yellow Solid | [6][10] |
| Purity | Typically ≥95-98% | [6][7][11] |
| Storage Conditions | 2-8°C or 4°C, under inert atmosphere, protect from light.[6][8][10] | |
| Solubility | The presence of polar hydroxyl and protonated amine groups suggests solubility in water and polar organic solvents like methanol and DMSO. |
Causality Insight: The recommended storage conditions—refrigeration, inert atmosphere, and protection from light—are mandated by the compound's structure. The phenol and secondary alcohol moieties are susceptible to oxidation, which can be accelerated by heat, light, and atmospheric oxygen. The hydrochloride salt form is generally more stable than the free base.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional groups: the primary amine, the secondary (benzylic) alcohol, and the phenolic alcohol.
-
Primary Amine (pKa ~9-10): This group is basic and readily protonated at physiological pH. It is the primary site for salt formation (e.g., with HCl) and can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.
-
Phenolic Hydroxyl (pKa ~10): This acidic proton can be abstracted under basic conditions. The resulting phenoxide is a potent nucleophile. The phenol ring is susceptible to oxidation, potentially forming quinone-like structures, especially in the presence of trace metals or light.
-
Secondary Alcoholic Hydroxyl: This group can be oxidized to a ketone or participate in esterification and etherification reactions. Its position adjacent to the aromatic ring (benzylic position) enhances its reactivity.
Degradation Pathways: The primary degradation pathway is likely oxidation of the phenol ring. Interaction between the amine and other reactive species in a formulation could also lead to degradation products over time, a phenomenon observed in formulations containing similar phenylethanolamine structures.[12]
Analytical Methodologies
A robust analytical framework is essential for verifying the identity, purity, and stability of the compound.
Chromatographic Analysis: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying this compound.
Rationale for Method Design:
-
Stationary Phase: A C18 reversed-phase column is ideal, as it provides sufficient hydrophobic retention for the phenyl ring while allowing for timely elution due to the compound's polar functional groups.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic or acetic acid in water) and an organic modifier (acetonitrile or methanol) is recommended. The acidic buffer protonates the primary amine, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Detection: The phenol chromophore allows for strong UV absorbance, typically around 270-280 nm, providing excellent sensitivity.
Step-by-Step HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
This method is analogous to standard analyses for amino acids and related compounds, which often rely on reversed-phase chromatography with pre- or post-column derivatization for enhanced detection.[13]
Spectroscopic Identification
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 154.1. High-resolution mass spectrometry can confirm the elemental composition.
-
¹H NMR Spectroscopy: The proton NMR spectrum (in D₂O or DMSO-d₆) will be characteristic. Expected signals include aromatic protons in the 6.5-7.5 ppm range, a methine proton (CH-OH) around 4.5-5.0 ppm, and methylene protons (CH₂-OH) adjacent to the hydroxyl group.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons (110-160 ppm) and the aliphatic side-chain carbons (50-80 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit broad O-H stretching bands (for both alcohol and phenol) around 3200-3500 cm⁻¹, N-H stretching from the ammonium salt, and C=C stretching from the aromatic ring around 1500-1600 cm⁻¹.
Comprehensive Analytical Workflow
A systematic workflow ensures the unambiguous identification and quality control of the compound.
Caption: A typical analytical workflow for the quality control and characterization of a chemical standard.
Biological Context and Potential Significance
While specific biological data for this compound is not widely published, its structural similarity to known adrenergic agents allows for informed hypotheses about its potential interactions.
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine.[14] The binding of an agonist to these receptors typically initiates a downstream signaling cascade, often involving the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[3]
The key difference between this compound and norepinephrine is the lack of the para-hydroxyl group. This group is known to be critical for potent activity at most adrenergic receptor subtypes. Therefore, it can be hypothesized that this compound may act as a weak partial agonist or even an antagonist at these receptors. Its study is valuable for probing the specific role of the meta-hydroxyl group in receptor binding and activation.
Caption: Hypothesized signaling pathway via an adrenergic Gs-coupled receptor.
Safety and Handling
Based on supplier safety data sheets, this compound is classified with the following hazards.[6][10][15]
-
Hazard Statements:
-
Precautionary Statements:
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable chemical entity for research in pharmacology and medicinal chemistry. Its well-defined structure, characterized by a unique meta-phenolic substitution, makes it an important tool for investigating adrenergic receptor structure-activity relationships. This guide has provided a detailed summary of its chemical properties, analytical methodologies for quality control, and its potential biological context. Adherence to the described analytical workflows and safety protocols will ensure its effective and safe use in a research setting.
References
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3-(1-Amino-2-hydroxyethyl)phenol hydrochloride solubility in different solvents
An In-depth Technical Guide to the Solubility of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound (CAS: 146812-68-2), a key pharmaceutical intermediate. The document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical discussions, practical experimental protocols, and a detailed analysis of the compound's solubility profile in various solvents. While specific experimental solubility data for this compound is not widely published, this guide presents an illustrative solubility profile based on its physicochemical properties and data from structurally similar molecules. This guide also includes detailed methodologies for determining solubility, enabling researchers to generate precise data for their specific applications.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical active ingredients. Its solubility in different solvent systems is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final drug products. A thorough understanding of its solubility profile is therefore paramount for efficient and scalable process development and for ensuring the quality and bioavailability of the resulting pharmaceuticals.
This guide delves into the core principles governing the solubility of this compound, exploring the interplay of its molecular structure, the physicochemical properties of various solvents, and the impact of environmental factors such as temperature and pH. By providing both theoretical insights and practical experimental guidance, this document aims to empower researchers to make informed decisions in their development endeavors.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | AChemBlock[1] |
| CAS Number | 146812-68-2 | AChemBlock[1] |
| Molecular Formula | C₈H₁₂ClNO₂ | AChemBlock[1] |
| Molecular Weight | 189.64 g/mol | AChemBlock[1] |
| Appearance | White to yellow solid | Sigma-Aldrich[2] |
| Melting Point | Not available | |
| pKa (Phenolic OH) | ~10 (estimated) | Pearson[3] |
| pKa (Ammonium) | ~9-10 (estimated) | |
| LogP (calculated) | -0.8 (for free base) | PubChem[4] |
Note: Some properties are for the free base or are estimated based on structurally similar compounds due to the limited availability of experimental data for the hydrochloride salt.
The presence of a phenolic hydroxyl group, a primary amine (as a hydrochloride salt), and a hydroxyl group on the ethyl side chain imparts a high degree of polarity to the molecule. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.
Theoretical Principles of Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG) of the system[5]. For dissolution to be spontaneous, ΔG must be negative. The overall process can be conceptually broken down into three steps:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the lattice energy of the crystalline solid (endothermic)[6].
-
Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic)[6].
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules (exothermic)[6].
The interplay of these energy changes determines the overall enthalpy of solution (ΔH_soln). The entropy change (ΔS_soln), which generally favors dissolution due to increased randomness, also plays a crucial role[5].
Role of Intermolecular Forces
The "like dissolves like" principle is a fundamental concept in predicting solubility[7]. The solubility of this compound is dictated by the intermolecular forces it can form with solvent molecules.
-
Hydrogen Bonding: The phenolic hydroxyl, the ammonium, and the alcoholic hydroxyl groups are all capable of acting as hydrogen bond donors and acceptors. This is the primary driver of its solubility in protic solvents like water, methanol, and ethanol[8][9].
-
Ion-Dipole Interactions: As a hydrochloride salt, the compound exists as ions in solution. These ions can form strong ion-dipole interactions with polar solvent molecules.
-
Dipole-Dipole Interactions: The polar nature of the molecule allows for dipole-dipole interactions with polar aprotic solvents.
-
Van der Waals Forces: These weak forces are present in all interactions but are less significant for this polar molecule, particularly in polar solvents.
Effect of pH on Solubility
The solubility of this compound is highly dependent on the pH of the aqueous medium. The molecule has two ionizable groups: the phenolic hydroxyl group and the primary amine (present as an ammonium salt).
The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule. For the ammonium group, the equilibrium is:
R-NH₃⁺ ⇌ R-NH₂ + H⁺
At a pH below the pKa of the ammonium group, the ionized form (R-NH₃⁺) predominates, leading to higher aqueous solubility. As the pH increases above the pKa, the un-ionized, less soluble free base (R-NH₂) becomes more prevalent, potentially leading to precipitation.
Effect of Temperature on Solubility
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln). For most solids, the dissolution process is endothermic (ΔH_soln > 0), meaning that solubility increases with increasing temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid and the solvent-solvent interactions[10]. However, this relationship must be determined experimentally for each solute-solvent system.
Experimental Determination of Equilibrium Solubility
The equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure, once equilibrium has been established. The shake-flask method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the USP[11][12].
Shake-Flask Method Protocol
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone, Dichloromethane, Hexane)
-
Calibrated analytical balance
-
Scintillation vials or suitable containers with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a suitable technique for quantifying the concentration of this compound.
Illustrative HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by the UV spectrum of the compound (typically around 275 nm for phenolic compounds).
-
Column Temperature: 30 °C
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
Illustrative Solubility Profile
Table 2: Illustrative Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solvent Type | Polarity Index (P') | Illustrative Solubility (mg/mL) | Qualitative Solubility |
| Water | Polar Protic | 10.2 | > 200 | Very Soluble |
| Methanol | Polar Protic | 5.1 | 50 - 100 | Freely Soluble |
| Ethanol | Polar Protic | 4.3 | 25 - 50 | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 | Very Soluble |
| Acetone | Polar Aprotic | 5.1 | 1 - 5 | Sparingly Soluble |
| Dichloromethane | Nonpolar | 3.1 | < 0.1 | Practically Insoluble |
| Hexane | Nonpolar | 0.1 | < 0.01 | Practically Insoluble |
Polarity Index values are from various sources[13]. Qualitative solubility terms are based on USP definitions.
Discussion of the Illustrative Solubility Profile
The illustrative data highlights the high polarity of this compound.
-
High Solubility in Polar Protic Solvents: The exceptional solubility in water is attributed to the combined effects of strong hydrogen bonding with the hydroxyl and ammonium groups, and ion-dipole interactions with the charged ammonium and chloride ions[8][9]. The good solubility in methanol and ethanol follows this trend, with the decreasing polarity of the alcohol leading to a reduction in solubility.
-
High Solubility in Polar Aprotic Solvents: The very high solubility in DMSO, a highly polar aprotic solvent, is likely due to strong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor[14]. The lower solubility in acetone, which is less polar than DMSO, is consistent with this trend.
-
Low Solubility in Nonpolar Solvents: The negligible solubility in nonpolar solvents like dichloromethane and hexane is expected. These solvents cannot form the strong intermolecular interactions (hydrogen bonds, ion-dipole) necessary to overcome the high lattice energy of the ionic solid[15].
Safety and Handling
Based on available safety data sheets, this compound should be handled with care.
-
Hazards: May be harmful if swallowed, and may cause skin, eye, and respiratory tract irritation[2].
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before handling this compound.
Conclusion
This technical guide provides a thorough examination of the solubility of this compound. While experimental data is scarce, the theoretical principles and the illustrative solubility profile presented herein offer valuable guidance for researchers. The provided experimental protocols for solubility determination will enable scientists to generate the precise data required for their specific applications in drug development and chemical synthesis. A comprehensive understanding of the solubility of this key intermediate is essential for optimizing processes and ensuring the quality and efficacy of the final pharmaceutical products.
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Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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Chemistry For Everyone. (2023, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. [Link]
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askIITians. (2023, August 18). How do hydrogen bonds affect solubility? Retrieved from [Link]
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USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]
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Stability and Degradation of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the stability and degradation pathways of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a critical catecholamine neurotransmitter and pharmaceutical agent more commonly known as norepinephrine hydrochloride. Intended for researchers, scientists, and drug development professionals, this document delves into the chemical instabilities of norepinephrine, outlines robust methodologies for its stability assessment, and provides insights into the analytical techniques required for the separation and identification of its degradation products.
Introduction: The Chemical Nuances of Norepinephrine
Norepinephrine, as a catecholamine, possesses a molecular structure inherently susceptible to chemical transformation. The presence of the catechol moiety—a benzene ring with two adjacent hydroxyl groups—renders the molecule highly prone to oxidation. Furthermore, the chiral center at the benzylic carbon introduces the potential for racemization, which can significantly impact its pharmacological activity. Understanding the degradation pathways of norepinephrine is paramount for the development of stable pharmaceutical formulations, ensuring patient safety and therapeutic efficacy.
Injectable solutions of norepinephrine are particularly vulnerable to degradation, which is primarily driven by oxidation of the catechol group.[1][2] Factors such as pH, exposure to light, temperature, and the presence of metal ions can significantly influence the rate and nature of degradation.[3][4] This guide will explore these factors in detail and provide a framework for conducting comprehensive stability studies in line with international regulatory standards.
Primary Degradation Pathways
The degradation of norepinephrine hydrochloride is a multifaceted process involving several key chemical reactions. A thorough understanding of these pathways is essential for developing effective stabilization strategies.
Oxidative Degradation
Oxidation is the principal degradation pathway for norepinephrine.[2] The process is initiated by the oxidation of the catechol moiety to form a transient and highly reactive o-quinone intermediate.[5][6] This intermediate can then undergo a series of reactions, leading to a variety of degradation products.
The oxidation can be triggered by atmospheric oxygen (auto-oxidation), metal ions, or exposure to oxidizing agents.[4][5] The initial oxidation product, norepinephrine-o-quinone, is a pivotal intermediate that can follow two main degradation routes: intramolecular cyclization and side-chain fission.
-
Intramolecular Cyclization: The amino group of the side chain can attack the o-quinone ring, leading to the formation of leucoaminochrome. Subsequent oxidation of leucoaminochrome yields noradrenochrome, a reddish-colored product. Further rearrangement and polymerization can lead to the formation of melanin-like pigments, which are observed as a darkening of norepinephrine solutions.[5][7]
-
Side-Chain Fission (Chain Breakdown): The o-quinone intermediate can also undergo cleavage of the ethylamine side chain, resulting in a number of smaller molecules.[5] Studies have identified several chain breakdown products, including:
-
3,4-dihydroxybenzaldehyde
-
3,4-dihydroxybenzoic acid
-
3,4-dihydroxymandelic acid
-
3,4-dihydroxyphenylglyoxylic acid[5]
-
The partitioning between these two pathways is influenced by factors such as the concentration of norepinephrine and the nature of the oxidizing agent.[5]
Figure 1: Simplified schematic of the major oxidative degradation pathways of norepinephrine.
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can accelerate the degradation of norepinephrine.[8][9] The photochemical decomposition of catecholamines often involves the formation of aminochromes as major degradation products.[1] UV irradiation at neutral pH leads to oxidation and polymerization, although at a slower rate than observed with other catecholamines like adrenaline.[8] At alkaline pH, light exposure significantly increases the formation of melanin-like substances.[8] Therefore, protection from light is a critical consideration for the storage and handling of norepinephrine solutions.[10]
Racemization
Norepinephrine possesses a chiral center, and the pharmacologically active enantiomer is the (R)-(-)-isomer. Racemization, the conversion of one enantiomer into a mixture of both, can occur under certain conditions, leading to a loss of potency. The racemization of L-noradrenaline (the active form) is catalyzed by hydronium ions and is influenced by the ionic strength and polarity of the medium.[11] Studies have shown that racemization can be more pronounced at lower pH values.[12][13]
Forced Degradation Studies: A Proactive Approach to Stability Assessment
Forced degradation, or stress testing, is an essential component of drug development and is mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[14] These studies involve subjecting the drug substance to conditions more severe than those encountered during routine storage to accelerate degradation and identify potential degradation products.[9][15] This information is crucial for developing and validating stability-indicating analytical methods.
A typical forced degradation study for norepinephrine hydrochloride would involve exposure to the following stress conditions:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 1 M HCl) at elevated temperatures (e.g., 90°C).[9]
-
Basic Hydrolysis: Treatment with a strong base (e.g., 1 M NaOH) at elevated temperatures (e.g., 90°C).[9]
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).[9]
-
Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 70°C).[9]
-
Photolytic Degradation: Exposure of a solution of the drug substance to UV light.[9]
Figure 2: General workflow for conducting forced degradation studies on norepinephrine hydrochloride.
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Reagents and Conditions | Major Degradation Pathways Investigated | Potential Degradation Products |
| Acidic Hydrolysis | 1 M HCl, 90°C, 1 hour[9] | Hydrolysis, Racemization | Isomers, Hydrolytic products |
| Basic Hydrolysis | 1 M NaOH, 90°C, 1 hour[9] | Hydrolysis, Oxidation, Racemization | Oxidation products (quinones), Isomers |
| Oxidative Degradation | 3-30% H₂O₂, ambient temperature[9] | Oxidation | Noradrenochrome, Chain fission products |
| Thermal Degradation | 70°C, 3 days (solid state)[9] | Thermolysis | Various thermal degradants |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm)[9] | Photolysis, Photo-oxidation | Aminochromes, Polymeric products |
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is a prerequisite for accurate stability testing.[16] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of norepinephrine and its degradation products due to its high resolution, sensitivity, and specificity.[2][15]
Development of a Stability-Indicating HPLC Method
The primary goal of a stability-indicating HPLC method is to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[14] Key considerations for method development include:
-
Column Chemistry: Reversed-phase columns, such as C18, are commonly used.[2]
-
Mobile Phase: A mixture of an aqueous buffer (to control pH) and an organic modifier (e.g., methanol or acetonitrile) is typically employed. Ion-pairing agents like sodium 1-octanesulfonate can be added to improve the retention and peak shape of the polar norepinephrine molecule.[2]
-
Detection: UV detection is the most common method, with wavelengths around 199 nm or 279 nm being suitable for norepinephrine.[9]
-
Gradient Elution: A gradient elution program may be necessary to achieve adequate separation of all components within a reasonable run time.
Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[17][18] The validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the API from its degradation products generated during forced degradation studies.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Example of HPLC Method Parameters for Norepinephrine Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm[19] |
| Mobile Phase | Acetonitrile: Methanol: Phosphate buffer pH 3.0 (20:30:50)[19] |
| Flow Rate | 1.5 mL/min[2] |
| Detection Wavelength | 199 nm[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Formulation and Storage Considerations for Enhanced Stability
The inherent instability of norepinephrine necessitates careful consideration of formulation and storage strategies to minimize degradation.
Impact of pH
The pH of a solution is a critical determinant of catecholamine stability.[3] Norepinephrine is most stable in acidic conditions (pH 3.6 to 6).[3] As the pH becomes more alkaline, the rate of oxidation increases significantly.[7] Therefore, parenteral formulations of norepinephrine are typically buffered to a pH in the acidic range.
Role of Antioxidants
Antioxidants are often included in norepinephrine formulations to inhibit oxidative degradation. Sodium metabisulfite has been a commonly used antioxidant.[20] However, concerns about its potential for adverse reactions have led to the development of formulations without sulfites.[20][21] In some cases, the inclusion of certain antioxidants like ascorbic acid has been found to decrease stability.[12] Chelating agents such as edetate disodium (EDTA) can also be used to sequester metal ions that can catalyze oxidation.[13] Interestingly, studies have shown that norepinephrine solutions can be stable for extended periods without antioxidants when packaged under an inert atmosphere (e.g., nitrogen) and protected from light.[20][21]
Storage Conditions
To ensure the stability of norepinephrine hydrochloride, the following storage conditions are recommended:
-
Protection from Light: Norepinephrine solutions should be stored in light-resistant containers.[3][10]
-
Temperature Control: Storage at controlled room temperature or under refrigeration is generally advised.[3][22] Lower temperatures generally slow down the rate of degradation.
-
Inert Atmosphere: For parenteral products, overlaying the solution with an inert gas like nitrogen can help to minimize oxidation.[20]
Conclusion
The stability of this compound is a complex interplay of its inherent chemical properties and various external factors. A thorough understanding of its primary degradation pathways—oxidation, photodegradation, and racemization—is fundamental for the development of stable and effective pharmaceutical products. The implementation of rigorous forced degradation studies, coupled with the development and validation of robust stability-indicating analytical methods, provides the necessary framework for ensuring the quality, safety, and efficacy of norepinephrine formulations. By carefully controlling factors such as pH, exposure to light, and the presence of oxygen, and through judicious formulation design, the stability of this critical medication can be effectively managed.
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Manini, P., d'Ischia, M., & Prota, G. (2007). Oxidation Chemistry of Norepinephrine: Partitioning of the O-Quinone between Competing Cyclization and Chain Breakdown Pathways and Their Roles in Melanin Formation. ACS Publications. [Link]
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de Abreu, L. C. L., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical chromatography : BMC, 34(7), e4832. [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride (Phenylephrine HCl)
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a compound widely known in the pharmaceutical field as Phenylephrine Hydrochloride. This document synthesizes critical data from synthetic chemistry, structural analysis, and pharmacology to offer an in-depth perspective for researchers, scientists, and professionals in drug development. We will explore its stereospecific synthesis, detailed structural elucidation through spectroscopic and analytical methods, and the direct relationship between its molecular architecture and its function as a selective α1-adrenergic receptor agonist. The protocols and mechanistic insights described herein are grounded in established scientific literature to ensure technical accuracy and practical applicability.
Introduction and Chemical Identity
This compound, more commonly referred to as (R)-Phenylephrine hydrochloride, is a potent and selective sympathomimetic amine.[1][2] It is structurally related to epinephrine and is primarily utilized for its vasoconstrictive properties, serving as a nasal decongestant and a vasopressor to treat hypotension, particularly in critical care and anesthesia settings.[3][4] The molecule's biological activity is intrinsically linked to its specific stereochemistry and the spatial arrangement of its functional groups.
The compound is the hydrochloride salt of the (R)-enantiomer. This specific optical form is crucial for its clinical efficacy.[1][2] The presence of a chiral center at the first carbon of the ethyl side chain dictates its interaction with adrenergic receptors.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride |
| CAS Number | 61-76-7 ((R)-isomer HCl) |
| Molecular Formula | C₉H₁₄ClNO₂ |
| Molecular Weight | 203.67 g/mol |
| InChI Key | ZYXXBSEDHPKBFX-VKHMYHEASA-N |
| SMILES | CNCC1=CC(=CC=C1)O.Cl |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-Phenylephrine hydrochloride is of paramount importance for its pharmaceutical application. While several non-chiral syntheses have been reported, modern methods focus on asymmetric synthesis to ensure high enantiomeric excess.[1][5]
Representative Asymmetric Synthetic Pathway
A practical and widely referenced approach involves the asymmetric synthesis starting from m-hydroxybenzaldehyde. This pathway employs a hydrolytic kinetic resolution of a styrene oxide derivative to establish the required stereocenter.[1][2]
Key Synthetic Steps:
-
Protection: The phenolic hydroxyl group of m-hydroxybenzaldehyde is protected, for instance, as a methoxyethoxymethyl (MEM) ether.[2]
-
Epoxidation: The protected aldehyde reacts with trimethylsulfoxonium iodide to form a racemic epoxide.[2][5]
-
Kinetic Resolution: The racemic epoxide undergoes hydrolytic kinetic resolution using a chiral catalyst, such as a (R,R)-SalenCo(III)OAc complex. This step selectively opens one enantiomer of the epoxide, leaving the desired (R)-epoxide unreacted and in high enantiomeric excess.[1]
-
Aminolysis: The resulting (R)-epoxide is opened with methylamine.
-
Deprotection: The protecting group on the phenolic hydroxyl is removed under acidic conditions (e.g., concentrated HCl in methanol).[2]
-
Salt Formation: Crystallization with 2-propanol affords the final (R)-Phenylephrine hydrochloride product.[2]
Caption: Asymmetric synthesis workflow for (R)-Phenylephrine HCl.
An alternative improved process starts with 3-hydroxyacetophenone, which undergoes chlorination, nucleophilic substitution with N-methylbenzylamine, stereoselective reduction using an engineered carbonyl reductase, and finally debenzylation and salification to yield the final product with high purity and enantiomeric excess.[6]
Structural Elucidation and Spectroscopic Analysis
The confirmation of the molecular structure of this compound relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental tool for confirming the proton environment of the molecule.
Table 2: Representative ¹H NMR Data (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.78 | s | 3H | N-CH₃ |
| 3.28 | m | 2H | H-2 (CH₂) |
| 5.03 | m | 1H | H-1 (CH-OH) |
| 6.92 - 7.35 | m | 4H | Aromatic (Ph) |
| Source: A practical synthesis of (R)-(−)-Phenylephrine Hydrochloride.[2] |
The singlet at 2.78 ppm confirms the N-methyl group. The multiplets for the ethyl sidechain protons and the aromatic protons are consistent with the proposed structure.[2] ¹³C NMR would further confirm the carbon skeleton, showing distinct signals for the methyl, methylene, methine, and aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
Expected Characteristic Absorptions:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.
-
N-H Stretch: A moderate band in the region of 3100-3300 cm⁻¹ from the secondary amine hydrochloride.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. Under electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺.
X-Ray Crystallography
Analytical Methodologies
For quality control and quantification in pharmaceutical formulations, various analytical methods are employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity and concentration of Phenylephrine HCl. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.[6]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry offers a simple and rapid method for quantification.[7][8]
Protocol: Spectrophotometric Quantification
-
Solvent Selection: Prepare a suitable solvent, such as 0.1 M NaOH or methanol.[7][8]
-
Standard Preparation: Prepare a stock solution of Phenylephrine HCl standard of known concentration. Create a series of dilutions to generate a calibration curve (e.g., 10-50 µg/mL).[8]
-
Sample Preparation: Accurately weigh and dissolve the sample containing Phenylephrine HCl in the chosen solvent to achieve a concentration within the calibration range.
-
Measurement: Scan the solutions over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For Phenylephrine HCl, λmax is often observed around 291 nm in basic solution or 203-216 nm in other solvents.[7][8]
-
Quantification: Measure the absorbance of the standard and sample solutions at the λmax. Construct a Beer's law plot and determine the concentration of the unknown sample.
Caption: Workflow for UV-Vis spectrophotometric analysis.
Structure-Activity Relationship and Pharmacological Significance
The molecular structure of Phenylephrine is directly responsible for its selective agonist activity at α1-adrenergic receptors.[3][9]
Mechanism of Action
-
Receptor Binding: Phenylephrine acts as a direct-acting sympathomimetic.[9][10] The key structural features for binding to the α1-adrenergic receptor are the catechol-like phenol ring and the protonated amine on the ethyl side chain.
-
Signal Transduction: Upon binding, it activates the Gq protein coupled to the receptor. This initiates a signaling cascade involving phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Cellular Response: IP3 triggers the release of calcium from intracellular stores, increasing cytosolic Ca²⁺ levels.[3] This elevated calcium concentration in vascular smooth muscle cells causes vasoconstriction.[9]
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An In-depth Technical Guide to the Stereoisomers of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1-Amino-2-hydroxyethyl)phenol, commonly known as Metaraminol, is a potent sympathomimetic agent utilized primarily for the treatment of hypotension.[1][2] Its molecular structure contains two chiral centers, giving rise to four possible stereoisomers. This guide provides a comprehensive technical overview of these stereoisomers, delving into their synthesis, separation, and distinct pharmacological properties. The stereochemistry of Metaraminol is of critical importance, as the biological activity resides predominantly in one specific isomer.[3] This document will serve as an essential resource for professionals in drug development and research, offering detailed methodologies and foundational knowledge to navigate the complexities of this chiral compound.
Introduction: The Significance of Chirality in Metaraminol
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[4] Enantiomers, the pair of mirror-image stereoisomers, can exhibit profound differences in their biological activity, including potency and toxicity.[5] In the case of 3-(1-Amino-2-hydroxyethyl)phenol, this principle is starkly evident. The molecule is a substituted phenethylamine and amphetamine derivative with two stereocenters, leading to four possible stereoisomers (two pairs of enantiomers).[1][6]
The commercially available and pharmacologically active form of Metaraminol is the (-)-erythro isomer, specifically the (1R,2S) configuration.[1][3] This isomer is a potent α1-adrenergic receptor agonist, primarily exerting its effects indirectly by displacing norepinephrine from neuronal vesicles.[1][7][8] The other stereoisomers exhibit significantly different pharmacological profiles, underscoring the necessity for stereospecific synthesis and analysis in the development and clinical application of Metaraminol.
Molecular Structure and Stereoisomerism
The systematic IUPAC name for the active isomer of Metaraminol is (1R,2S)-3-(2-amino-1-hydroxypropyl)phenol.[3][9] The two chiral centers are located at the carbon atom bearing the hydroxyl group (C1) and the carbon atom bearing the amino group (C2). The four stereoisomers are:
-
(1R,2S)-Metaraminol and (1S,2R)-Metaraminol (erythro enantiomers)
-
(1R,2R)-Metaraminol and (1S,2S)-Metaraminol (threo enantiomers)
The hydrochloride salt is a common pharmaceutical formulation.[10][11] Metaraminol is also frequently available as a bitartrate salt, which itself introduces additional stereocenters from the tartaric acid component.[3][9][12] The L-(+)-tartaric acid used corresponds to the (2R,3R) configuration.[3]
| Property | Value | Source |
| Molecular Formula | C9H13NO2 | [1][2] |
| Molecular Weight | 167.21 g/mol | [1][12] |
| IUPAC Name (Active Isomer) | (1R,2S)-3-(2-amino-1-hydroxypropyl)phenol | [3][9] |
| CAS Number (Active Isomer) | 54-49-9 | [1][2] |
| Chiral Centers | 2 | [3] |
| Number of Stereoisomers | 4 | [12] |
Synthesis and Resolution of Stereoisomers
The synthesis of Metaraminol stereoisomers is a critical aspect of its pharmaceutical production. While racemic synthesis is often more straightforward, the subsequent resolution of the desired enantiomer is a necessary and often challenging step.
Synthetic Pathways
The synthesis of the optical isomers of metaraminol has been a subject of study to evaluate their individual biological activities.[13][14][15] A common approach involves the synthesis of a racemic mixture followed by chiral resolution.
Chiral Resolution Techniques
The separation of enantiomers, known as chiral resolution, is paramount in obtaining the pharmacologically active (1R,2S)-Metaraminol.[16] Several methods can be employed for this purpose.
-
Classical Chemical Resolution: This technique involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[16]
-
Chromatographic Resolution: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful and widely used method for both analytical and preparative separation of enantiomers.[4][17][18][19] Supercritical Fluid Chromatography (SFC) also presents a viable option.
-
Enzymatic Resolution: This method utilizes enzymes that selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.[16]
The choice of resolution technique depends on factors such as scale, cost, and desired purity. For pharmaceutical applications, chromatographic methods are often preferred due to their high efficiency and selectivity.
Caption: Workflow for the chiral resolution of Metaraminol.
Analytical Techniques for Stereoisomer Characterization
Robust analytical methods are essential for the identification, quantification, and purity assessment of Metaraminol stereoisomers.[20] Modern analytical chemistry offers a suite of powerful techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantioselective analysis of pharmaceuticals.[18][21]
Protocol for Chiral HPLC Analysis of Metaraminol Stereoisomers:
-
Column Selection: A chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best separation. Additives like trifluoroacetic acid or diethylamine may be used to improve peak shape and resolution.
-
Detection: UV detection at a wavelength where the phenol chromophore absorbs is standard. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for enhanced sensitivity and specificity, particularly in complex matrices like biological fluids.[5][20]
-
Validation: The method must be validated for linearity, accuracy, precision, and limit of detection/quantification according to regulatory guidelines.
Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful technique for chiral separations, offering high efficiency and resolution.[4][22] Chiral selectors are added to the background electrolyte to facilitate the separation of enantiomers.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences, allowing for their differentiation and quantification.
-
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules.
Caption: Key analytical techniques for Metaraminol stereoisomer analysis.
Pharmacological Profile of Metaraminol Stereoisomers
The pharmacological activity of Metaraminol is highly stereoselective. The vasopressor effects are primarily attributed to the (1R,2S) isomer.[3]
| Stereoisomer | Configuration | Primary Pharmacological Activity |
| (-)-erythro | (1R,2S) | Potent α1-adrenergic agonist (indirect and direct effects), vasoconstrictor.[1][7][23][24] |
| (+)-erythro | (1S,2R) | Significantly lower pressor activity compared to the (1R,2S) isomer.[13][15] |
| threo Isomers | (1R,2R) & (1S,2S) | Exhibit different pharmacological profiles, generally with less pressor activity.[13][15] |
Mechanism of Action
The primary mechanism of action for (1R,2S)-Metaraminol is the indirect release of norepinephrine from sympathetic nerve endings.[1][7][8] It acts as a "false neurotransmitter," being taken up into vesicles and displacing norepinephrine, which then acts on adrenergic receptors. At higher doses, Metaraminol can also have a direct agonist effect on α1-adrenergic receptors.[1][7] This leads to vasoconstriction and an increase in blood pressure.[24]
Pharmacokinetics
Metaraminol is administered intravenously or intramuscularly.[1] It has a rapid onset of action (1-2 minutes) and a duration of action of 20-60 minutes.[7][24] The stereochemistry can influence the pharmacokinetics of the drug, including its metabolism and elimination.
Conclusion and Future Directions
The stereoisomers of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride present a classic example of the importance of chirality in drug action. The pronounced stereoselectivity of its pharmacological effects necessitates rigorous control over its stereochemical purity. Advances in chiral synthesis and analytical techniques continue to improve the efficiency and accuracy of producing and characterizing the active (1R,2S)-Metaraminol isomer.
Future research may focus on the development of more efficient stereoselective synthetic routes, further elucidation of the pharmacological and toxicological profiles of the individual stereoisomers, and the exploration of novel analytical methods for their rapid and sensitive determination in various matrices. A thorough understanding of the stereochemical aspects of Metaraminol is crucial for ensuring its safe and effective clinical use.
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A Technical Guide to the Stereoselective Activity of 3-(1-Amino-2-hydroxyethyl)phenol Isomers
A Comparative Analysis of (S)- and (R)-Enantiomers at Adrenergic Receptors
Abstract
Chirality is a fundamental principle in pharmacology, where enantiomers of a drug molecule can exhibit profoundly different biological activities. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate and understand the activity of the (S) and (R) enantiomers of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. As structural analogs of endogenous catecholamines, these compounds are predicted to interact with adrenergic receptors. We delineate the theoretical basis for their expected stereoselective activity, grounded in established structure-activity relationships for phenylethanolamines, and provide detailed, field-proven experimental protocols for quantifying their binding affinity and functional potency at these key G-protein coupled receptors (GPCRs). This document serves as a self-validating guide, explaining the causality behind experimental choices and equipping scientists with the necessary tools to rigorously characterize these chiral molecules.
Introduction: The Imperative of Stereochemistry in Drug Design
The phenylethanolamine scaffold is the backbone for many endogenous neurotransmitters, including norepinephrine and epinephrine, and a vast array of synthetic drugs.[1][2] These molecules are characterized by a chiral center at the benzylic carbon bearing a hydroxyl group.[1] This stereocenter dictates the three-dimensional arrangement of the molecule, which is critical for its interaction with stereoselective biological targets like receptors and enzymes. It is a well-established paradigm in medicinal chemistry that for phenylethanolamine-based adrenergic agonists, the (R)-enantiomer possesses significantly higher pharmacological activity than its (S)-counterpart.[3][4]
This guide focuses on the specific enantiomeric pair: (S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride and its (R)-isomer. While specific data for this pair is not broadly published, its structural similarity to known adrenergic agents like phenylephrine and norepinephrine allows for a highly informed, hypothesis-driven investigation.[1][5] We will detail the necessary experimental workflows to test the hypothesis that the (R)-isomer is the more potent adrenergic agonist.
Predicted Biological Target: The Adrenergic Receptor Family
Adrenergic receptors (adrenoceptors) are a class of GPCRs that are the primary targets of norepinephrine and epinephrine.[6] They are crucial for regulating a multitude of physiological processes, making them important drug targets.[7] Adrenoceptors are broadly classified into α and β subtypes, which are further divided and coupled to distinct intracellular signaling pathways.[6][7]
-
α₁-Adrenergic Receptors (Gq-coupled): Activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[6]
-
α₂-Adrenergic Receptors (Gi-coupled): Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]
-
β-Adrenergic Receptors (β₁, β₂, β₃; Gs-coupled): Activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[6][8][9]
The differential activation of these pathways by the (S)- and (R)-isomers of 3-(1-Amino-2-hydroxyethyl)phenol forms the basis of their functional activity.
Figure 1: Predicted Adrenergic Receptor Signaling Pathways.
Experimental Framework for Comparative Analysis
To empirically determine the activity profile of each enantiomer, a two-pronged experimental approach is required: 1) Receptor Binding Assays to measure the affinity of each compound for the receptor, and 2) Functional Assays to measure the biological response elicited by that binding.
Workflow Part 1: Radioligand Competition Binding Assay
This experiment quantifies the binding affinity (Ki) of the (S)- and (R)-isomers by measuring how effectively they compete with a known high-affinity radiolabeled ligand for binding to a specific adrenergic receptor subtype.[10][11]
-
Receptor Preparation: Utilize commercially available cell membrane preparations from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 cells expressing β₂-AR). Homogenize membranes in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reagent Preparation:
-
Radioligand: Select a high-affinity antagonist for the receptor of interest (e.g., [³H]-Dihydroalprenolol for β-ARs or [³H]-Rauwolscine for α₂-ARs). Prepare a working solution at a concentration near its known dissociation constant (Kd).
-
Test Compounds: Prepare serial dilutions of (S)- and (R)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride stocks (e.g., from 10 mM down to 0.1 nM).
-
Non-Specific Binding (NSB) Control: Prepare a high concentration of a non-labeled, high-affinity antagonist (e.g., 10 µM Propranolol for β-ARs) to saturate all specific binding sites.
-
-
Assay Incubation: In a 96-well plate, combine the receptor membranes, the fixed concentration of radioligand, and the varying concentrations of the test isomers (or buffer for total binding, or NSB control).
-
Equilibration: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[12]
-
Separation: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand. Wash the filters with ice-cold assay buffer to minimize non-specific adherence.[12]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test isomer.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of isomer that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[12]
-
Figure 2: Workflow for Radioligand Competition Binding Assay.
| Parameter | (R)-Isomer | (S)-Isomer | Expected Outcome |
| IC₅₀ (nM) | Low Value (e.g., 50 nM) | High Value (e.g., >5000 nM) | (R) << (S) |
| Ki (nM) | Low Value (e.g., 25 nM) | High Value (e.g., >2500 nM) | (R) << (S) |
Workflow Part 2: Functional cAMP Accumulation Assay
This experiment measures the functional consequence of receptor binding by quantifying the modulation of intracellular cAMP levels. This directly assesses whether the compounds act as agonists or antagonists and determines their potency (EC₅₀ or IC₅₀). Modern luminescence or fluorescence-based assays (e.g., Promega's GloSensor™, Revvity's AlphaScreen™) are preferred for their high sensitivity and throughput.[13][14][15]
-
Cell Preparation: Seed cells expressing the β₂-AR and a cAMP biosensor (e.g., GloSensor™) into a white, opaque 384-well plate. Allow cells to adhere overnight.[16]
-
Reagent Equilibration: On the day of the assay, replace the culture medium with an assay medium containing the biosensor substrate (e.g., GloSensor™ cAMP Reagent). Incubate for 2 hours at room temperature to allow for reagent loading and signal stabilization.[13][16]
-
Compound Addition (Agonist Mode): Add serial dilutions of the (S)- and (R)-isomers to the wells. Include a known agonist (e.g., Isoproterenol) as a positive control.
-
Signal Detection: Incubate for 15-20 minutes at room temperature. Measure luminescence using a plate reader. The signal intensity is directly proportional to the intracellular cAMP concentration.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control (100% activation).
-
Plot the normalized response against the log concentration of the isomer.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the Emax (maximum possible effect).
-
For Gi-coupled receptors, the agonist response is a decrease in cAMP. To measure this, adenylyl cyclase must first be stimulated with forskolin.
-
In Step 3, co-incubate the test isomers with a fixed concentration of forskolin (e.g., 10 µM). An α₂-AR agonist will reverse the forskolin-induced cAMP increase.[16] The resulting data is analyzed to determine the IC₅₀ for the inhibition of cAMP production.
Figure 3: Workflow for Functional cAMP Assays.
| Parameter | (R)-Isomer | (S)-Isomer | Expected Outcome |
| EC₅₀ (nM) (β-AR) | Low Value (e.g., 80 nM) | High Value or Inactive | (R) << (S) |
| Emax (%) (β-AR) | High (e.g., 95%) | Low or Zero | (R) >> (S) |
| IC₅₀ (nM) (α₂-AR) | Low Value (e.g., 150 nM) | High Value or Inactive | (R) << (S) |
Conclusion and Forward Outlook
This technical guide provides a robust, evidence-based framework for the comparative evaluation of the (S)- and (R)-enantiomers of this compound. Based on the well-documented structure-activity relationships of phenylethanolamines at adrenergic receptors, the guiding hypothesis is that the (R)-isomer will exhibit significantly higher binding affinity and functional potency.[3][17] The detailed protocols for radioligand binding and functional cAMP assays provide the necessary tools to rigorously test this hypothesis.
Executing these experiments is not merely an academic exercise; it is a critical step in the drug development process. Identifying the active enantiomer (the eutomer) and the less active one (the distomer) is essential for developing safer, more selective, and more potent therapeutics, a process sometimes referred to as "chiral switching".[18] The insights gained from such studies contribute to a deeper understanding of molecular recognition and are fundamental to the principles of modern medicinal chemistry and pharmacology.
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An In-depth Technical Guide to the Synthesis of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
<
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a key pharmaceutical intermediate. The document is intended for an audience of researchers, scientists, and professionals in drug development. It delves into the underlying chemical principles, offers detailed experimental protocols, and emphasizes the causality behind procedural choices to ensure scientific integrity and reproducibility. Key topics covered include the strategic selection of starting materials, the critical reduction of an α-amino ketone intermediate, and final salt formation. This guide aims to bridge theoretical knowledge with practical, field-proven insights for the successful synthesis of this important compound.
Introduction: Chemical Significance and Synthetic Strategy
This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring a chiral center and functional groups amenable to further modification, makes it a valuable synthon. The primary synthetic challenge lies in the efficient and stereoselective construction of the 1-amino-2-hydroxyethyl side chain on the phenol ring.
A prevalent and robust strategy commences with 3'-hydroxyacetophenone, a commercially available and cost-effective starting material.[1][2][3] The core of this synthetic approach involves the introduction of an amino group at the α-position to the ketone, followed by the stereoselective reduction of the carbonyl group to furnish the desired chiral amino alcohol. This guide will focus on a well-established pathway involving α-amination followed by catalytic hydrogenation, a method known for its efficiency and scalability.[4]
Synthetic Pathway Overview
The synthesis of this compound can be logically dissected into three principal stages:
-
Stage 1: α-Amination of 3'-Hydroxyacetophenone. This stage focuses on the introduction of a nitrogen-containing functional group at the carbon adjacent to the carbonyl group.
-
Stage 2: Reduction of the α-Amino Ketone. This is a critical step where the ketone is reduced to a secondary alcohol, thereby creating the chiral center of the target molecule. The choice of reducing agent and conditions is paramount for achieving high yield and stereoselectivity.
-
Stage 3: Deprotection and Salt Formation. The final stage involves the removal of any protecting groups and the formation of the hydrochloride salt to enhance stability and facilitate purification.
The overall synthetic transformation is depicted in the workflow below:
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols and Mechanistic Insights
Stage 1: Synthesis of an α-Amino Ketone Intermediate
The initial step involves the conversion of 3'-hydroxyacetophenone to an α-amino ketone. A common and effective method is the α-bromination of the acetophenone followed by nucleophilic substitution with an appropriate amine. To prevent undesired reactions with the phenolic hydroxyl group, it is often protected prior to these steps. However, for the purpose of this guide, we will focus on a more direct amination approach. Recent advancements have highlighted various methods for the synthesis of α-amino ketones.[5][6]
A practical approach involves the reaction of 3'-hydroxyacetophenone with a suitable aminating agent. For instance, a process could involve the formation of an intermediate that is then converted to the primary amine.
Stage 2: Catalytic Hydrogenation for Stereoselective Reduction
The reduction of the α-amino ketone intermediate is a pivotal step that establishes the stereochemistry of the final product. Catalytic hydrogenation is a widely employed method due to its high efficiency, scalability, and the ability to influence stereoselectivity.[7][8] The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), is common in industrial applications.[7][8]
The choice of catalyst and reaction conditions can significantly impact the outcome. For instance, the presence of an amino group in the substrate can influence the chemoselectivity of the hydrogenation.[7] While various reducing agents can be used for ketone reduction, catalytic hydrogenation offers advantages in terms of atom economy and cleaner reaction profiles.[9]
Protocol for Catalytic Hydrogenation:
-
Reactor Setup: A high-pressure hydrogenation reactor is charged with the α-amino ketone intermediate and a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C) is carefully added to the mixture.
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate, containing the desired amino alcohol, is then concentrated under reduced pressure.
Causality and Expertise: The choice of Pd/C as the catalyst is strategic. It is effective for the reduction of the carbonyl group while generally being compatible with the aromatic ring and the amino group under controlled conditions.[7] The solvent choice, such as methanol, is crucial for substrate solubility and catalyst activity. Reaction parameters like hydrogen pressure and temperature are optimized to ensure complete reduction while minimizing side reactions.
Stage 3: Final Product Isolation and Hydrochloride Salt Formation
The final step involves the formation of the hydrochloride salt, which often improves the stability and crystallinity of the final product, facilitating its purification and handling.
Protocol for Hydrochloride Salt Formation:
-
Dissolution: The crude 3-(1-Amino-2-hydroxyethyl)phenol obtained from the previous step is dissolved in a suitable organic solvent, such as isopropanol or methyl tert-butyl ether.[10]
-
Acidification: A solution of hydrogen chloride (either gaseous or dissolved in a solvent like isopropanol) is added dropwise to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. The mixture is typically cooled to maximize precipitation.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold solvent to remove any residual impurities, and then dried under vacuum to yield this compound.[10]
Trustworthiness through Self-Validation: The purity of the final product should be rigorously assessed. A sharp melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) consistent with the desired structure are primary indicators of purity. HPLC analysis is essential to determine the chemical purity and, if a chiral synthesis was performed, the enantiomeric excess.
Data Presentation and Analysis
| Parameter | Stage 1 (α-Amination) | Stage 2 (Reduction) | Stage 3 (Salt Formation) | Overall |
| Starting Material | 3'-Hydroxyacetophenone | α-Amino Ketone Intermediate | 3-(1-Amino-2-hydroxyethyl)phenol | 3'-Hydroxyacetophenone |
| Key Reagents | Aminating Agent | H₂, Pd/C | HCl | - |
| Typical Yield | 85-95% | 90-98% | >95% | 70-85% |
| Purity (HPLC) | >98% | >98% | >99.5% | >99.5% |
Visualization of the Core Reaction
The central transformation in this synthesis is the reduction of the α-amino ketone to the corresponding amino alcohol.
Caption: Schematic of the catalytic hydrogenation of the α-amino ketone intermediate.
Conclusion
The synthesis of this compound from 3'-hydroxyacetophenone via an α-amino ketone intermediate is a robust and scalable process. The key to a successful synthesis lies in the careful control of the reaction conditions, particularly during the catalytic hydrogenation step, to ensure high yield and purity. This guide has provided a detailed, technically grounded framework for understanding and executing this synthesis, emphasizing the scientific rationale behind the chosen methodologies. For researchers and drug development professionals, a thorough understanding of these principles is essential for the efficient and reliable production of this vital pharmaceutical intermediate.
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Gurjar, M. K., Krishna, L. M., Sarma, B. V. N. B. S., & Chorghade, M. S. (1998). A Practical Synthesis of (R)-(−)-Phenylephrine Hydrochloride. Organic Process Research & Development, 2(6), 422-424. [Link]
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Du, R., Zhu, C., Zhang, P., & Fan, R. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38(17). [Link]
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Zhang, T., Zhang, Z., et al. (2022). Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis. [Link]
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An alternative synthesis of (+/-)-phenylephrine hydrochloride. (2021). ResearchGate. [Link]
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Wang, Y., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au. [Link]
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Wang, H., et al. (2025). Improved Synthetic Process of Phenylephrine Hydrochloride. Chinese Journal of Pharmaceuticals, 56(1), 47-51. [Link]
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Gurjar, M. K., et al. (1998). A Practical Synthesis of (R)-(-)-Phenylephrine Hydrochloride. Scribd. [Link]
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Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498-513. [Link]
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Alami, A., et al. (2001). Synthesis and reduction of α-amino ketones derived from leucine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Wang, Z., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(19), 5674-5680. [Link]
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3-(2-Aminoethyl)phenol hydrochloride. PubChem. [Link]
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Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. PubMed. [Link]
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A Comprehensive Technical Guide to the Asymmetric Synthesis of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the methodologies for the asymmetric synthesis of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a synthetic phenylethylamine neurotransmitter that targets α1 and β1 adrenoceptors.[1] Known as norepinephrine hydrochloride, this compound is of significant interest in pharmaceutical development. This document will delve into the core principles and practical applications of various synthetic strategies, with a focus on explaining the rationale behind experimental choices to ensure both scientific rigor and practical applicability.
Introduction: The Significance of Chiral Purity
3-(1-Amino-2-hydroxyethyl)phenol possesses a stereocenter at the carbon bearing the hydroxyl and amino groups. The biological activity of norepinephrine is highly dependent on its stereochemistry, with the (R)-enantiomer being the pharmacologically active form. Consequently, the development of efficient and highly stereoselective synthetic routes is paramount for its therapeutic application. This guide will focus on modern asymmetric synthesis techniques that provide access to the desired enantiomer in high purity, moving beyond classical resolution methods which are inherently limited to a maximum theoretical yield of 50%.
Strategic Approaches to Asymmetric Synthesis
The primary challenge in the synthesis of this compound lies in the stereoselective construction of the 1-amino-2-hydroxyethyl side chain. The most common and effective strategies involve the asymmetric reduction of a prochiral ketone precursor. This section will explore three prominent and field-proven methodologies:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): A robust and scalable method employing chiral transition metal catalysts.
-
Chiral Oxazaborolidine-Catalyzed Reduction (CBS Reduction): A highly predictable and selective method using stoichiometric borane reductants with a chiral catalyst.
-
Enzymatic Asymmetric Reduction: A green and highly specific approach leveraging the catalytic power of enzymes.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the asymmetric synthesis of this compound.
Catalytic Asymmetric Transfer Hydrogenation (ATH) with Ru(II) Catalysts
Asymmetric transfer hydrogenation has emerged as a powerful tool in organic synthesis due to its operational simplicity and the use of readily available hydrogen donors like formic acid or isopropanol.[2] The Noyori-type Ru(II)-diamine catalysts are particularly effective for the reduction of ketones.[3][4][5][6]
Mechanistic Rationale
The enantioselectivity of the Noyori-type catalysts arises from the formation of a well-defined, chiral metal-ligand complex. The substrate coordinates to the ruthenium center, and the hydride is transferred from the hydrogen donor to the carbonyl group in a stereochemically controlled manner. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack on the prochiral ketone.
A Proven Catalyst: C3-[(S, S)-teth-TsDPEN-RuCl]
A particularly effective catalyst for the synthesis of (R)-norepinephrine is C3-[(S, S)-teth-TsDPEN-RuCl].[7] This catalyst has demonstrated high enantioselectivity in the reduction of N-benzyl-2-amino-3',4'-dihydroxyacetophenone.
Experimental Protocol: Asymmetric Transfer Hydrogenation
The following protocol is adapted from a patented industrial process and demonstrates the practical application of this methodology.[7]
Step 1: Synthesis of the Prochiral Ketone Precursor
-
React 2-chloro-3′,4′-dihydroxy acetophenone with benzylamine in water, using triethylamine as an auxiliary base.
-
Quench the reaction with formic or acetic acid.
-
Precipitate the N-benzyl protected amino ketone precursor by adding acetone.
Step 2: Asymmetric Reduction
-
In a suitable reactor, charge a mixture of methanol and water.
-
Add formic acid as the hydrogen source.
-
Introduce the C3-[(S,S)-teth-TsDPEN-RuCl] catalyst.
-
Add the N-benzyl protected amino ketone precursor to the solution.
-
Heat the mixture to approximately 60°C for 2-3 hours.
-
Monitor the reaction progress by HPLC.
Step 3: Deprotection and Isolation
-
After completion of the reduction, the benzyl protecting group can be removed by catalytic hydrogenation using a palladium on charcoal catalyst.
-
The resulting (R)-norepinephrine can be isolated as a free base or as an acid addition salt, such as the tartrate salt, which is a common pharmaceutical form.[7]
This process has been shown to produce (R)-norepinephrine with an enantiomeric purity of 99% or greater.[7]
Chiral Oxazaborolidine-Catalyzed Reduction (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[8][9][10] It utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-dimethyl sulfide (BMS) or in situ generated borane.[11][12]
The Principle of CBS Reduction
The chiral oxazaborolidine catalyst forms a complex with the borane, which then coordinates to the ketone. The hydride is delivered from the borane to the carbonyl carbon in a highly organized, six-membered ring transition state. The stereochemical outcome is dictated by the conformation of this transition state, which is controlled by the chirality of the oxazaborolidine.
Catalyst Selection and In Situ Generation
A variety of chiral amino alcohols can be used to prepare the oxazaborolidine catalyst. (R)-(+)-alpha,alpha-diphenylprolinol is a commonly used and effective precursor.[13] The catalyst can be prepared in situ, which can improve reproducibility by avoiding the degradation of the isolated catalyst during storage.[10]
Experimental Protocol: CBS Reduction
The following protocol is based on a patented method for the asymmetric synthesis of norepinephrine bitartrate.[13]
Step 1: In Situ Generation of the Reducing Agent and Catalyst Complex
-
Under a nitrogen atmosphere, dissolve sodium borohydride in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 10°C and add trimethylchlorosilane dropwise to generate borane in situ.
-
After the addition is complete, heat the mixture to 65°C and react for 4 hours.
-
Cool the reaction mixture to 10-15°C and add (R)-(+)-alpha,alpha-diphenylprolinol.
Step 2: Asymmetric Reduction
-
Dissolve the starting material, chloroacetylcatechol, in THF at the same temperature.
-
Slowly add the chloroacetylcatechol solution to the catalyst-borane complex.
-
After the addition is complete, allow the reaction to warm to 25-30°C and stir for 24 hours.
Step 3: Amination and Salt Formation
-
Following the reduction to the chiral chlorohydrin, the amino group is introduced by reaction with urotropine, followed by hydrolysis with hydrochloric acid to yield (R)-norepinephrine.
-
The final product can be isolated as the bitartrate salt.
This method has been reported to yield norepinephrine bitartrate with a total yield of ≥86% and an enantiomeric excess (ee) of ≥95%.[13]
Enzymatic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[14][15] Dehydrogenase enzymes, in particular, are well-suited for the asymmetric reduction of ketones.
The Advantages of Biocatalysis
Enzymes operate under mild reaction conditions (pH, temperature) and often exhibit exceptional enantio- and regioselectivity.[14] This can lead to cleaner reactions with fewer byproducts.
A Biocatalytic Approach to (R)-Norepinephrine
A patented method describes the use of a dehydrogenase enzyme to asymmetrically reduce noradrenalone hydrochloride to (R)-noradrenaline.[16]
Experimental Protocol: Enzymatic Reduction
The following protocol outlines the key steps in this biocatalytic process.[16]
-
Dissolve noradrenalone hydrochloride in water.
-
Add a reducing agent, such as isopropanol, and the dehydrogenase enzyme. A cofactor like NAD/NADPH is also required.
-
Adjust the pH of the reaction mixture to 5.5-6.5.
-
Maintain the temperature at 20-40°C and allow the reaction to proceed for at least 22 hours.
-
After the reaction is complete, remove the organic solvent.
-
Adjust the pH to 8.0-9.0 to precipitate the (R)-norepinephrine product.
-
Filter and dry the solid to obtain the final product.
This enzymatic method is reported to produce a product with high chiral purity and fewer impurities.[16]
Comparative Analysis of Synthetic Strategies
| Strategy | Catalyst/Reagent | Advantages | Considerations | Reported ee/Purity |
| Asymmetric Transfer Hydrogenation | Chiral Ru(II)-diamine complexes (e.g., C3-[(S, S)-teth-TsDPEN-RuCl]) | High efficiency, operational simplicity, use of common hydrogen donors. | Catalyst cost and availability, potential for metal contamination. | ≥99% enantiomeric purity[7] |
| CBS Reduction | Chiral oxazaborolidines (e.g., from (R)-(+)-alpha,alpha-diphenylprolinol) | High predictability of stereochemical outcome, well-established methodology. | Use of stoichiometric borane reagents, sensitivity of catalyst to air and moisture. | ≥95% ee[13] |
| Enzymatic Reduction | Dehydrogenase enzymes | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, potential for substrate inhibition. | High chiral purity[16] |
Purification and Chiral Analysis
Regardless of the synthetic route chosen, the final product must be purified and its enantiomeric purity rigorously determined.
Purification
Purification of the final product typically involves crystallization, often as a salt (e.g., hydrochloride or bitartrate). This not only purifies the compound but can also enhance the enantiomeric purity through classical resolution of any remaining minor enantiomer.
Chiral Analysis
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable method for determining the enantiomeric excess of the final product.[1][17][18] Capillary electrophoresis with chiral selectors, such as cyclodextrins, is another powerful technique for the enantiomeric separation of norepinephrine.[19]
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An In-Depth Technical Guide to the Purification of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a chiral amino alcohol derivative with significant potential in pharmaceutical development, demands rigorous purification to remove process-related impurities and isolate the desired stereoisomer. This technical guide provides a comprehensive overview of the critical aspects of its purification, drawing upon established principles and field-proven insights. We will explore the likely impurity profile stemming from a common synthetic route, detail robust purification strategies including recrystallization and chromatography, and outline the analytical methodologies essential for purity verification. This guide is intended to equip researchers and drug development professionals with the knowledge to design and execute effective purification protocols, ensuring the integrity of their scientific investigations and the quality of the final drug substance.
Introduction: The Imperative of Purity
This compound is a molecule of interest in medicinal chemistry due to its structural similarity to known adrenergic agonists. As with any potential therapeutic agent, its biological activity is intrinsically linked to its chemical purity and stereochemical integrity. The presence of impurities, even in trace amounts, can lead to misleading pharmacological data, unforeseen toxicity, and compromised patient safety. Therefore, the development of a robust and validated purification strategy is not merely a procedural step but a critical component of the drug development lifecycle, governed by stringent regulatory expectations such as Good Manufacturing Practices (GMP).[1][2][3] This guide will provide a deep dive into the practical and theoretical considerations for achieving high-purity this compound.
Understanding the Impurity Profile: A Synthesis-Driven Approach
Effective purification begins with a thorough understanding of the potential impurities. A common and logical synthetic route to this compound starts from the readily available 3'-hydroxyacetophenone. This multi-step synthesis provides a roadmap to predicting the likely process-related impurities.
A plausible synthetic pathway is as follows:
-
Bromination: 3'-Hydroxyacetophenone is brominated, typically at the alpha-position, to yield 2-bromo-1-(3-hydroxyphenyl)ethanone.
-
Amination: The resulting α-bromoketone is then reacted with an amine source, such as ammonia or a protected amine, to introduce the amino group, forming 2-amino-1-(3-hydroxyphenyl)ethanone.
-
Reduction: The ketone functionality is then reduced to a secondary alcohol, yielding 3-(1-Amino-2-hydroxyethyl)phenol.
-
Salt Formation: Finally, the free base is converted to the hydrochloride salt to improve stability and handling.
Based on this synthetic route, a range of potential impurities can be anticipated:
-
Starting Materials: Unreacted 3'-hydroxyacetophenone and 2-bromo-1-(3-hydroxyphenyl)ethanone.
-
Intermediates: Incomplete conversion can lead to the presence of 2-amino-1-(3-hydroxyphenyl)ethanone.[4]
-
By-products of Side Reactions:
-
Over-alkylation: The primary amine can react with another molecule of the α-bromoketone, leading to secondary amine impurities.
-
Incomplete Reduction: Residual aminoketone from the reduction step.
-
Dehalogenation: Reductive removal of the bromine without amination.
-
-
Stereoisomers: The reduction of the ketone creates a chiral center, resulting in a racemic mixture of (R)- and (S)-enantiomers. The undesired enantiomer is a critical impurity to control.
-
Degradation Products: The phenolic hydroxyl and amino groups are susceptible to oxidation and other degradation pathways, especially under harsh reaction conditions or improper storage.
The following diagram illustrates the synthetic pathway and the potential points of impurity formation:
Purification Strategies: From Crude to High Purity
Achieving the desired purity of this compound necessitates a multi-pronged approach, often combining several purification techniques.
Recrystallization: The Workhorse of Bulk Purification
Recrystallization is a powerful and scalable technique for removing a significant portion of impurities from the crude product. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For amino alcohol hydrochlorides, polar protic solvents are often effective.
Key Considerations for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures. A screening of solvents is essential.
-
Solvent Systems: Often, a mixture of solvents provides better results. For instance, dissolving the compound in a good solvent (e.g., methanol, ethanol) and then adding a poor solvent (e.g., ethyl acetate, isopropanol, dichloromethane) until turbidity is observed can induce crystallization upon cooling.[5]
-
Cooling Rate: Slow cooling generally leads to larger, purer crystals as it allows for the selective incorporation of the desired molecule into the crystal lattice.
-
pH Control: Maintaining an acidic pH is crucial to ensure the compound remains in its hydrochloride salt form and to prevent the precipitation of the less soluble free base.
Table 1: Potential Recrystallization Solvents and Systems
| Solvent/System | Rationale | Expected Outcome |
| Ethanol/Water | Good solubility of the hydrochloride salt in hot ethanol/water mixtures, with decreased solubility upon cooling. | Effective for removing less polar impurities. |
| Methanol/Isopropanol | Similar principle to ethanol/water, offering different selectivity. | Can be effective for removing a different spectrum of impurities. |
| Dichloromethane/Methanol | A polar aprotic/protic mixture that can provide good solubility at reflux and controlled precipitation upon cooling.[5] | Useful for removing highly polar or insoluble impurities. |
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimal amount of boiling ethanol.
-
If colored impurities are present, add a small amount of activated charcoal and continue to heat at reflux for 15-20 minutes.
-
Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Slowly add isopropanol to the hot filtrate until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Column Chromatography: For High-Resolution Purification
When recrystallization is insufficient to remove closely related impurities, column chromatography offers a higher degree of separation. Given the polar and ionizable nature of the target compound, several chromatographic modes can be considered.
-
Normal-Phase Chromatography (with modifiers): While the polar nature of the compound can lead to strong interactions with a silica stationary phase, this can be modulated. Adding a competing amine, such as triethylamine (TEA), to the mobile phase can "neutralize" the acidic silanol groups on the silica surface, reducing peak tailing and improving separation.[6]
-
Reversed-Phase Chromatography: This is generally less effective for highly polar compounds as they have limited retention on nonpolar stationary phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for polar compounds. It utilizes a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[3]
-
Mixed-Mode Chromatography: This advanced technique uses stationary phases with both reversed-phase and ion-exchange functionalities, providing unique selectivity for polar and ionizable compounds.
Chiral Resolution: Isolating the Desired Enantiomer
Since the reduction of the ketone precursor creates a racemic mixture, the separation of the enantiomers is a critical step, especially in a pharmaceutical context where one enantiomer may be active while the other is inactive or even harmful.
Diastereomeric Salt Crystallization:
This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[7] These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization. Tartaric acid is a commonly used and effective resolving agent for amino alcohols.[1]
Experimental Protocol: Chiral Resolution with L-Tartaric Acid
-
Dissolve the racemic 3-(1-Amino-2-hydroxyethyl)phenol free base in a suitable solvent, such as methanol.
-
Add a solution of L-tartaric acid (0.5 equivalents) in methanol to the amine solution.
-
Stir the mixture at room temperature to induce the crystallization of one of the diastereomeric salts. The less soluble salt will precipitate out.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
To obtain the enantiomerically pure free base, treat the diastereomeric salt with a base (e.g., sodium hydroxide solution) and extract the free base into an organic solvent.
-
The free base can then be converted back to the hydrochloride salt.
Chiral Chromatography:
For analytical and preparative scale separation of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of amino alcohols.
Analytical Methods for Purity Verification
A robust purification strategy must be accompanied by validated analytical methods to confirm the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound. A stability-indicating HPLC method is one that can separate the API from its impurities and degradation products.
Key Parameters for Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer is critical for controlling the retention and peak shape of the ionizable analyte.
-
Detection: UV detection is suitable, with the wavelength chosen based on the UV spectrum of the compound.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | 30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for structural elucidation and the identification of impurities. Both ¹H and ¹³C NMR should be performed. The spectra of the purified compound should be clean, with all peaks assignable to the target structure. The absence of signals corresponding to potential impurities (e.g., starting materials, intermediates) is a key indicator of purity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments, confirming its identity. When coupled with HPLC (LC-MS), it is a powerful technique for identifying and quantifying impurities.
Forced Degradation Studies
To demonstrate the specificity and stability-indicating nature of the analytical methods, forced degradation studies are performed.[3] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products. The analytical method must be able to separate these degradants from the main compound.
Typical Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 80 °C
-
Photolytic Degradation: Exposure to UV and visible light
Conclusion: A Commitment to Quality
The purification of this compound is a multi-faceted challenge that requires a deep understanding of its chemistry, potential impurities, and the principles of separation science. By employing a systematic approach that combines efficient bulk purification techniques like recrystallization with high-resolution methods such as chromatography, and by rigorously verifying purity with validated analytical methods, researchers and drug development professionals can ensure the quality and integrity of this promising pharmaceutical compound. This commitment to purity is fundamental to advancing scientific knowledge and, ultimately, to delivering safe and effective medicines to patients.
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An In-depth Technical Guide to the Mechanism of Action of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
This guide provides a comprehensive technical overview of the mechanism of action of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a sympathomimetic agent. Known by several synonyms, including Metaraminol and Norfenefrine, this compound is primarily utilized for its vasoconstrictive properties in the management of hypotensive states.[1][2][3][4] This document will delve into its chemical properties, primary mode of action as an alpha-1 adrenergic receptor agonist, the subsequent downstream signaling cascades, and its indirect sympathomimetic effects. Furthermore, it will outline key experimental protocols for elucidating its mechanism, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction and Chemical Properties
This compound is a synthetic sympathomimetic amine that is structurally related to norepinephrine.[1][2] It is a substituted phenethylamine and amphetamine derivative.[1] Its chemical structure features a phenol group, an ethanolamine side chain, and a hydrochloride salt, which enhances its water solubility for intravenous administration.[5]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 146812-68-2 | [6][7][8] |
| Molecular Formula | C8H12ClNO2 | [6][9] |
| Molecular Weight | 189.64 g/mol | [6] |
| Synonyms | Metaraminol, Norfenefrine, (1R,2S)-3,β-dihydroxy-α-methylphenethylamine | [1] |
| Physical Form | Solid | [10] |
| Storage | 4°C, protect from light, stored under nitrogen |
Primary Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism
The principal mechanism of action of this compound is its direct agonism of alpha-1 adrenergic receptors.[2][5][11][12] These receptors are G protein-coupled receptors (GPCRs) predominantly located on the vascular smooth muscle.[2][13] The binding of this compound to these receptors initiates a cascade of intracellular events leading to vasoconstriction and a subsequent increase in systemic blood pressure.[2][11]
The alpha-1 adrenergic receptor family consists of three subtypes: α1a, α1b, and α1d.[13][14] All three subtypes are known to mediate vasoconstriction.[14] The activation of these receptors by agonists like this compound plays a crucial role in regulating vascular tone and blood pressure.[13][15]
Downstream Signaling Pathway: The Gq-PLC-IP3/DAG Cascade
The activation of alpha-1 adrenergic receptors by this compound triggers a well-defined intracellular signaling pathway mediated by the Gq family of G proteins.[2][16][17]
The key steps in this pathway are as follows:
-
Gq Protein Activation: Upon agonist binding, the alpha-1 adrenergic receptor undergoes a conformational change, which in turn activates the associated heterotrimeric G protein, specifically the Gq alpha subunit.[2][17][18] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.[18]
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP complex then stimulates the membrane-bound enzyme phospholipase C (PLC).[2][17][19]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][20][21][22]
-
IP3-Mediated Calcium Release: IP3, being a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER).[20][21][23] This binding opens calcium channels, leading to the release of stored calcium ions (Ca2+) from the ER into the cytosol.[20][21][23]
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium levels, activates protein kinase C (PKC).[20][21][23]
-
Cellular Response: The elevated intracellular calcium and activated PKC lead to the phosphorylation of various downstream target proteins, ultimately resulting in smooth muscle contraction and vasoconstriction.[2]
Caption: Alpha-1 Adrenergic Receptor Gq Signaling Pathway.
Indirect Sympathomimetic Effects
In addition to its direct agonistic effects, this compound also exerts an indirect sympathomimetic action by promoting the release of norepinephrine from sympathetic nerve terminals.[1][11][12] This released norepinephrine then acts on adrenergic receptors, further contributing to the overall pressor effect. However, it is important to note that prolonged use can lead to tachyphylaxis as norepinephrine stores become depleted.[24]
Pharmacodynamics and Pharmacokinetics
The administration of this compound results in a rapid onset of action, typically within 1-2 minutes, with a duration of effect lasting approximately 20-60 minutes.[11][24] Its effects are dose-dependent, with higher doses leading to more pronounced vasoconstriction.[11] The primary pharmacodynamic effects include an increase in systemic vascular resistance, leading to a rise in both systolic and diastolic blood pressure.[5] It can also have a mild positive inotropic effect on the heart due to some beta-1 adrenergic activity.[5][11]
Experimental Protocols to Elucidate the Mechanism of Action
The mechanism of action of this compound can be investigated through a series of in vitro and in vivo experiments.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to alpha-1 adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing human alpha-1 adrenergic receptors (e.g., HEK293 cells).
-
Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and increasing concentrations of unlabeled this compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the binding affinity of the compound.
Caption: Workflow for a Receptor Binding Assay.
Second Messenger Assays (Calcium Mobilization)
Objective: To measure the functional activity of this compound by quantifying its ability to induce intracellular calcium release.
Methodology:
-
Cell Culture and Loading: Culture cells expressing alpha-1 adrenergic receptors and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium concentration. Plot a dose-response curve to determine the EC50 value (the concentration of the compound that elicits a half-maximal response).
In Vivo Blood Pressure Studies
Objective: To assess the effect of this compound on blood pressure in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as a rat or mouse.
-
Catheterization: Surgically implant a catheter into an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
Drug Administration: Administer increasing doses of this compound intravenously.
-
Data Recording and Analysis: Continuously record the mean arterial pressure (MAP) and analyze the dose-dependent changes in blood pressure.
Conclusion
This compound is a potent sympathomimetic agent with a well-characterized mechanism of action. Its primary therapeutic effect is derived from its direct agonism of alpha-1 adrenergic receptors, leading to vasoconstriction and an increase in blood pressure through the Gq-PLC-IP3/DAG signaling pathway. Additionally, its indirect action of promoting norepinephrine release contributes to its overall pressor effects. A thorough understanding of its pharmacology, facilitated by the experimental protocols outlined in this guide, is essential for its safe and effective clinical application and for the development of novel therapeutics targeting the adrenergic system.
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3-(1-Amino-2-hydroxyethyl)phenol hydrochloride receptor binding affinity
An In-Depth Technical Guide to the Receptor Binding Affinity of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (Norfenefrine HCl)
Abstract
This technical guide provides a comprehensive examination of the receptor binding characteristics of this compound, a compound commonly known as Norfenefrine hydrochloride. As a sympathomimetic amine with significant vasopressor activity, its therapeutic effects are intrinsically linked to its interaction with adrenergic receptors. This document details its primary receptor targets, the downstream signaling cascades initiated upon binding, and the established methodologies for quantifying these interactions. We will delve into the causality behind experimental design for receptor binding assays and present validated protocols for their execution. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Norfenefrine's molecular pharmacology.
Introduction: Chemical Identity and Therapeutic Context
This compound, hereafter referred to as Norfenefrine, is a synthetic sympathomimetic agent belonging to the phenethylamine class.[1] It is an analogue of the endogenous neurotransmitter norepinephrine.[1][2] The hydrochloride salt is a common formulation that enhances stability and solubility.[3]
-
Synonyms: Norfenefrine, Norphenylephrine, m-Octopamine[1][4]
-
IUPAC Name: 3-(2-Amino-1-hydroxyethyl)phenol[4]
-
CAS Number: 15308-34-6 (Hydrochloride Salt)[5]
-
Molecular Formula: C₈H₁₂ClNO₂[5]
-
Molecular Weight: 189.64 g/mol [5]
Clinically, Norfenefrine is utilized as a vasopressor to manage hypotensive states, particularly those that occur during surgery or in cases of acute shock.[6][7] Its primary therapeutic action is to increase blood pressure by inducing vasoconstriction.[1][7] This physiological effect is a direct consequence of its binding to and activation of specific G protein-coupled receptors (GPCRs) in the cardiovascular system.
Receptor Binding Profile and Affinity
Norfenefrine's pharmacological activity is rooted in its function as an adrenergic receptor agonist.[1][3] Its mechanism is characterized by a pronounced selectivity for α-adrenergic receptors, with a predominant action on the α₁ subtype.[1][6][8] While it has a less pronounced influence on β-adrenergic receptors, its primary effects are mediated through α₁-receptor activation.[6]
The binding of Norfenefrine to these receptors initiates a cascade of intracellular events that culminate in a physiological response.[6] The affinity of a ligand for its receptor is a critical parameter that dictates its potency and is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). While specific Kᵢ values for Norfenefrine are not consistently reported across publicly accessible literature, its functional activity as a potent α₁-agonist is well-established.[6][9] For context, the affinity of the closely related endogenous ligand, norepinephrine, is well-characterized and shows approximately tenfold selectivity for the β₁-adrenergic receptor over the β₂ subtype.[10]
Table 1: Adrenergic Receptor Binding Profile of Norfenefrine
| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Norfenefrine Activity | Physiological Response |
| α₁-Adrenergic | Gq | PLC → IP₃/DAG → ↑ Ca²⁺ | Primary Agonist [1][6] | Vasoconstriction, Increased Blood Pressure[6] |
| α₂-Adrenergic | Gi | ↓ Adenylyl Cyclase → ↓ cAMP | Minor Agonist Activity[9] | Inhibition of Neurotransmitter Release (Presynaptic) |
| β-Adrenergic | Gs | ↑ Adenylyl Cyclase → ↑ cAMP | Less Pronounced Influence[6] | Increased Cardiac Output (Minor Contribution)[6] |
Experimental Methodology: Radioligand Binding Assay
To quantitatively determine the binding affinity of an unlabeled compound like Norfenefrine, the competitive radioligand binding assay is the universally recognized gold standard.[11][12][13] This technique measures the ability of a test compound to compete with a radiolabeled ligand (a ligand with a radioactive isotope attached) for binding to the target receptor. The causality behind this choice is its robustness, sensitivity, and ability to provide a direct measure of receptor interaction.[13]
Diagram 1: General Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a competitive radioligand assay.
Protocol 1: Competitive Radioligand Binding Assay for Adrenergic Receptors
This protocol provides a self-validating system for determining the binding affinity of Norfenefrine. Each step includes internal controls (e.g., total and non-specific binding tubes) to ensure data integrity.
Part A: Membrane Preparation [11][14]
-
Tissue Harvest: Excise tissue (e.g., rat cerebral cortex for α₁-receptors) or harvest cultured cells expressing the target receptor. Perform all subsequent steps at 4°C to minimize proteolytic degradation.
-
Homogenization: Mince the tissue and resuspend in 20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Homogenize using a Dounce or Polytron homogenizer.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes. This pellets nuclei and large cellular debris.
-
Membrane Pelleting: Carefully collect the supernatant and centrifuge at high speed (e.g., 20,000-40,000 x g) for 20-30 minutes to pellet the cell membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the high-speed centrifugation step. This wash step removes cytosolic contaminants.
-
Final Preparation: Resuspend the final pellet in a suitable Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C.
Part B: Competitive Binding Reaction [12][14]
-
Assay Setup: Prepare a 96-well plate. For each concentration of Norfenefrine, set up triplicate wells. Include control wells for:
-
Total Binding (TB): Membranes + Radioligand + Assay Buffer. Represents the maximum possible binding.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand. Represents binding to non-receptor components.
-
-
Reagent Addition: In a final volume of 250 µL per well, add the components in the following order:
-
150 µL of membrane preparation (typically 20-100 µg protein).
-
50 µL of Norfenefrine solution (at concentrations spanning several orders of magnitude) or control solutions (Assay Buffer for TB, unlabeled ligand for NSB).
-
50 µL of the radioligand (e.g., [³H]-Prazosin for α₁-receptors) at a fixed concentration near its dissociation constant (Kₑ).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Immediately wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (TB) - Non-Specific Binding (NSB).
-
Plot the percentage of specific binding against the log concentration of Norfenefrine.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Significance: Downstream Signaling Pathways
The binding of Norfenefrine to an adrenergic receptor is the initiating event that triggers a specific intracellular signaling pathway, ultimately producing a cellular response. The primary pathway activated by Norfenefrine is mediated by its agonism at the Gq-coupled α₁-adrenergic receptor.[6][15]
The Gq Signaling Cascade (α₁-Adrenergic Receptor)
Activation of the α₁-adrenergic receptor by Norfenefrine leads to the activation of the heterotrimeric Gq protein.[6][16] This initiates a well-defined cascade that increases intracellular calcium levels, leading to smooth muscle contraction and vasoconstriction.[6][15]
-
Receptor Activation: Norfenefrine binds to the α₁-receptor, inducing a conformational change.
-
Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[16][17] This causes the Gαq-GTP subunit to dissociate from the Gβγ dimer.[18]
-
PLC Activation: The Gαq-GTP subunit activates the effector enzyme Phospholipase C (PLC).[6][15]
-
Second Messenger Production: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][16][17]
-
Calcium Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[6][15][19]
-
PKC Activation & Muscle Contraction: DAG remains in the plasma membrane and, along with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC).[15][19] The increased intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates myosin, leading to the contraction of vascular smooth muscle and subsequent vasoconstriction.[6]
Diagram 2: The Gq Signaling Pathway
Caption: Norfenefrine-induced activation of the Gq pathway via the α₁-adrenergic receptor.
Gs and Gi Signaling (Minor β-Adrenergic Effects)
While Norfenefrine's primary action is via Gq, its minor interaction with β-adrenergic receptors involves Gs and Gi proteins, which modulate the activity of adenylyl cyclase and the concentration of the second messenger cyclic AMP (cAMP).[6][20]
-
Gs (Stimulatory): β-receptors are typically coupled to Gs proteins.[21] Activation leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP.[22] cAMP then activates Protein Kinase A (PKA), leading to downstream effects like increased cardiac muscle contraction.[17]
-
Gi (Inhibitory): α₂-receptors are coupled to Gi proteins.[15] Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[22]
Diagram 3: The Gs/Gi Adenylyl Cyclase Pathway
Caption: Opposing regulation of adenylyl cyclase by Gs and Gi-coupled receptors.
Conclusion
The therapeutic utility of this compound (Norfenefrine) as a vasopressor is directly attributable to its molecular interaction with adrenergic receptors. Its pronounced agonist activity at α₁-adrenergic receptors triggers the Gq signaling cascade, leading to an increase in intracellular calcium and subsequent vasoconstriction. While it exhibits a more complex interaction profile with other adrenergic subtypes, its primary mechanism of action is robustly defined. The methodologies outlined in this guide, particularly the competitive radioligand binding assay, represent the cornerstone for characterizing and quantifying the affinity of Norfenefrine and similar compounds, providing essential data for both basic research and clinical drug development.
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Pharmacological profile of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
An In-Depth Technical Guide to the Pharmacological Profile of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (Norfenefrine Hydrochloride)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the pharmacological profile of this compound, a compound more commonly known as Norfenefrine Hydrochloride.[1][2][3] As a synthetic sympathomimetic amine, Norfenefrine is a structural analogue of the endogenous catecholamine norepinephrine.[2][4] Its primary clinical application is as a vasopressor for the management of hypotensive states.[1][5] This document will elucidate its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical indications, and toxicological profile. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to support further investigation and application.
Chemical and Physical Properties
Norfenefrine hydrochloride is a substituted phenethylamine derivative.[2] Its chemical identity and core physical properties are fundamental to understanding its interaction with biological systems.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(2-Amino-1-hydroxyethyl)phenol hydrochloride | [2][6] |
| Common Names | Norfenefrine hydrochloride, Norphenylephrine HCl, meta-Octopamine HCl | [2][3] |
| CAS Number | 15308-34-6 (hydrochloride), 536-21-0 (parent) | [2] |
| Molecular Formula | C₈H₁₂ClNO₂ | [6] |
| Molecular Weight | 189.64 g/mol | [6] |
| Chemical Class | Sympathomimetic, Adrenergic Agonist | [1] |
Pharmacodynamics: The Core Mechanism of Action
The pharmacodynamic effects of Norfenefrine are centered on its interaction with the adrenergic receptor system, primarily mimicking the "fight-or-flight" response to elevate blood pressure.[1]
Primary Mechanism: α1-Adrenergic Receptor Agonism
Norfenefrine functions predominantly as a potent agonist of α1-adrenergic receptors .[1][2] These receptors are densely located on the smooth muscle cells of peripheral blood vessels.[1] Activation of these receptors is the cornerstone of Norfenefrine's therapeutic effect.
The binding of Norfenefrine to the α1-adrenergic receptor initiates a well-defined intracellular signaling cascade, resulting in vasoconstriction:
-
Receptor Binding & G-Protein Activation: Norfenefrine binds to the α1-receptor, causing a conformational change that activates the associated Gq protein.[4]
-
Phospholipase C (PLC) Stimulation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).[4]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytosol.[4]
-
Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of myosin light-chain kinase (MLCK) via calmodulin. MLCK then phosphorylates myosin light chains, promoting the interaction between actin and myosin filaments and causing smooth muscle contraction.[4]
This contraction of vascular smooth muscle narrows the lumen of blood vessels, thereby increasing total peripheral resistance and causing a predictable and potent elevation in systemic blood pressure.[1]
Caption: α1-Adrenergic Receptor Signaling Pathway.
Receptor Selectivity Profile
While its primary action is on α1-receptors, Norfenefrine is not exclusively selective. It exhibits a less pronounced influence on beta-adrenergic receptors.[4] This mild beta-adrenergic activity can contribute to a modest increase in cardiac output by enhancing the force of cardiac muscle contraction.[4][5] However, the dominant and clinically relevant effect remains the powerful vasoconstriction mediated by α1-receptors.[5]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of Norfenefrine dictates its clinical administration and dosing strategies.
| Parameter | Description | Reference(s) |
| Administration | Primarily administered intravenously (IV) for rapid onset in acute hypotensive states. Oral and intramuscular (IM) routes are also available but less common. | [1][5] |
| Onset of Action | Within minutes following IV administration, making it highly suitable for emergency situations. | [1] |
| Metabolism | Metabolized to m-Hydroxymandelic acid. A study on healthy volunteers showed that Norfenefrine can interfere with the autoregulation of norepinephrine release. | [2][7] |
| Excretion | Specific details on excretion pathways require further investigation, but renal clearance of metabolites is the expected primary route. |
The predictable pharmacokinetics of sympathomimetics like Norfenefrine are crucial, though inter-individual variability in pharmacodynamic response is common in critically ill patients.[8]
Clinical Applications and Therapeutic Rationale
Norfenefrine is clinically indicated for the management of various hypotensive states where an increase in peripheral vascular resistance is desired.[5]
-
Acute Hypotension: It is used to rapidly increase blood pressure in emergencies such as surgical procedures or severe shock.[1]
-
Orthostatic (Postural) Hypotension: Oral formulations are a primary indication for managing chronic cases where blood pressure drops upon standing.[5]
-
Anesthesia-Induced Hypotension: The injectable form is effective in managing blood pressure drops that occur during or after general or spinal anesthesia.[5][9]
-
Investigational Uses: Research has explored its use for female stress incontinence due to its action on smooth muscle.[10]
Toxicology, Side Effects, and Contraindications
The adverse effects of Norfenefrine are a direct extension of its sympathomimetic mechanism of action.[1][11]
Common and Serious Adverse Effects
-
Cardiovascular: Hypertension (excessive blood pressure elevation), tachycardia (abnormally fast heart rate), and palpitations are the most common side effects.[1][12]
-
Central Nervous System (CNS): Headache, anxiety, nervousness, and restlessness can occur due to its stimulant properties.[1][5]
-
Renal/Urinary: Alpha-1 stimulation of smooth muscle at the bladder neck can lead to urinary hesitancy or retention, particularly in patients with benign prostatic hyperplasia (BPH).[5]
-
Overdose: An overdose can lead to severe hypertension, intense headache, and reduced cardiac output due to excessive vasoconstriction, potentially causing end-organ ischemia.[1][11]
Contraindications and Precautions
Norfenefrine should be used with caution or is contraindicated in patients with:
-
Pre-existing severe hypertension.[1]
-
Known hypersensitivity to the drug.[1]
-
Mesenteric or peripheral vascular thrombosis, as vasoconstriction can worsen ischemia.[9]
-
Concomitant use of monoamine oxidase inhibitors (MAOIs) or certain tricyclic antidepressants, which can potentiate its effects.[1][9]
Field-Proven Methodologies: Experimental Protocol for Vasopressor Activity Assessment
To validate the vasopressor activity of a compound like Norfenefrine, a standardized in-vivo protocol is essential. The following outlines a robust workflow for assessing hemodynamic effects in a rodent model. This self-validating system includes baseline measurements, dose-escalation, and continuous monitoring to ensure data integrity.
Step-by-Step Experimental Workflow
-
Animal Model & Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimatized for one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Anesthesia & Surgical Preparation: Rats are anesthetized (e.g., with urethane, 1.2 g/kg, IP). The trachea is cannulated to ensure a patent airway. The right jugular vein is cannulated for intravenous drug administration, and the left carotid artery is cannulated and connected to a pressure transducer for continuous blood pressure monitoring.
-
Stabilization & Baseline Recording: Following surgery, the animal is allowed to stabilize for 30 minutes. Baseline mean arterial pressure (MAP) and heart rate (HR) are recorded for at least 15 minutes to ensure stability.
-
Drug Preparation & Administration: Norfenefrine hydrochloride is dissolved in sterile saline (0.9% NaCl) to create stock solutions. Doses are administered intravenously in an escalating manner (e.g., 1, 3, 10, 30 µg/kg). A sufficient time interval (e.g., 15-20 minutes) is allowed between doses for hemodynamics to return to baseline.
-
Hemodynamic Monitoring: MAP and HR are continuously recorded throughout the experiment using a data acquisition system.
-
Data Analysis: The peak change in MAP from baseline is calculated for each dose. A dose-response curve is generated by plotting the change in MAP against the log of the administered dose to determine parameters like the ED₅₀.
Caption: In-Vivo Vasopressor Assessment Workflow.
Conclusion
This compound (Norfenefrine) is a direct-acting sympathomimetic agent with a well-defined pharmacological profile. Its potent α1-adrenergic agonist activity provides a reliable mechanism for increasing peripheral vascular resistance and elevating blood pressure, cementing its role in the clinical management of hypotension. A thorough understanding of its pharmacodynamics, particularly the α1-receptor signaling cascade, and its pharmacokinetic and toxicological profiles is essential for its safe and effective use in both clinical practice and further scientific research.
References
- Patsnap Synapse. (2024-06-15). What is Norfenefrine Hydrochloride used for?
- Patsnap Synapse. (2024-07-17). What is the mechanism of Norfenefrine Hydrochloride?
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Wikipedia. Norfenefrine. [Link]
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Wikipedia. Norepinephrine (medication). [Link]
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WikiMed. Norfenefrine. [Link]
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Biomedicus. (2025-08-08). The Side Effects of Norfenefrina (Norfenefrine). [Link]
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Cleveland Clinic. (2022-03-27). Norepinephrine: What It Is, Function, Deficiency & Side Effects. [Link]
-
NIH National Center for Biotechnology Information. Norepinephrine - StatPearls. [Link]
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PharmaCompass.com. Norfenefrine | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Wikipedia. Norepinephrine. [Link]
-
NIH PubChem. Norepinephrine | C8H11NO3 | CID 439260. [Link]
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NIH PubChem. (S)-3-(1-Amino-2-hydroxyethyl)phenol | C8H11NO2 | CID 55278984. [Link]
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PubMed. [The Effect of Norfenefrine on Circulation, Plasma Catecholamines and Metabolism at Rest and During Exertion]. [Link]
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PubMed. Pharmacokinetics and pharmacodynamics of dopamine and norepinephrine in critically ill head-injured patients. [Link]
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3-(1-Amino-2-hydroxyethyl)phenol hydrochloride CAS number 146812-68-2
An In-Depth Technical Guide to 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride (CAS 146812-68-2): A Key Reference Standard in Pharmaceutical Analysis
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 146812-68-2. This compound is principally recognized as Norphenylephrine (or Norfenefrine) and is a critical impurity, designated as Impurity A, of the widely used sympathomimetic amine, Phenylephrine.[1][2] Its structural similarity to Phenylephrine necessitates precise analytical control to ensure the safety and efficacy of pharmaceutical formulations. This document, intended for researchers, analytical scientists, and drug development professionals, delves into the physicochemical properties, synthesis pathways for reference standard preparation, robust analytical methodologies for its quantification, and its significance within the context of pharmaceutical quality control. Furthermore, it outlines essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a reference material is the bedrock of its effective use in a laboratory setting. This section delineates the essential identifiers and physical characteristics of this compound.
Nomenclature and Structural Elucidation
The compound is a primary amine and a phenol, belonging to the phenylethanolamine class. Its hydrochloride salt form enhances stability and solubility for analytical applications.
-
IUPAC Name : this compound[3]
-
Synonyms : DL-Norphenylephrine hydrochloride, Norfenefrine hydrochloride, Phenylephrine Impurity A[1][2]
-
CAS Number : 146812-68-2
-
Molecular Formula : C₈H₁₂ClNO₂[3]
-
InChI Key : HUADLLHIHCGJGR-UHFFFAOYSA-N
-
SMILES : NC(CO)C1=CC(O)=CC=C1.[H]Cl[3]
Physicochemical Data
The data presented below are crucial for the practical handling, storage, and application of the compound in an analytical workflow.
| Property | Value | Source(s) |
| Molecular Weight | 189.64 g/mol | [3] |
| Physical Form | Solid; white to almost white crystalline powder | [1] |
| Purity | Typically ≥95-98% for reference standards | [3][4] |
| Storage Conditions | 2-8°C, protect from light, store under inert atmosphere | [5] |
| Hazard Statements | H302, H315, H319, H335 | [6] |
| Signal Word | Warning | [6] |
Synthesis and Manufacturing Context
The relevance of this compound stems from its status as a process-related impurity and degradation product of Phenylephrine.[2] Its synthesis for use as a reference standard is therefore critical for developing accurate analytical methods to monitor pharmaceutical quality.
Formation as a Phenylephrine Impurity
Phenylephrine, or (R)-3-(1-hydroxy-2-(methylamino)ethyl)phenol, is a potent alpha-1 adrenergic receptor agonist.[7] 3-(1-Amino-2-hydroxyethyl)phenol is its N-demethylated analogue. This impurity can arise through two primary routes:
-
Synthetic Pathway Impurity : Incomplete N-methylation during the synthesis of Phenylephrine can lead to residual amounts of the primary amine precursor.
-
Degradation Product : Phenylephrine can undergo N-demethylation under certain storage conditions, particularly exposure to light, leading to the formation of this impurity over time.[2] A patent describes a method of generating this impurity for standard preparation by placing the parent Phenylephrine hydrochloride raw material under illumination.[2]
Synthetic Pathway for Reference Standard Preparation
A common and effective method for synthesizing high-purity DL-Norphenylephrine hydrochloride for use as a reference standard involves the catalytic hydrogenation of an appropriate ketone precursor.[1]
The causality behind this pathway is the selective reduction of the ketone to a secondary alcohol and the nitro group to a primary amine, achieved through catalytic hydrogenation. The final hydrochlorination step converts the amine into its stable, crystalline salt form.
An alternative patented route begins with m-hydroxybenzaldehyde and proceeds through a nitromethane addition followed by catalytic hydrogenation, though this method is noted to result in lower purity and yield.[2]
Analytical Methodologies
The primary application of this compound is as a reference standard for impurity profiling in Phenylephrine drug products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.
Principles of Chromatographic Separation
The analytical challenge lies in achieving baseline separation between the highly polar Phenylephrine API and its structurally similar, and equally polar, N-demethylated impurity. Reversed-phase HPLC is the method of choice. The key to a successful separation is the manipulation of mobile phase composition and pH to exploit the subtle differences in hydrophobicity and ionization state between the two molecules.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a robust, self-validating system for the quantification of this compound in the presence of Phenylephrine. It is adapted from established methods for analyzing combined pharmaceutical formulations.[8]
Objective: To quantify Phenylephrine Impurity A in a drug substance or product matrix.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Zorbax SB-Aq column (or equivalent C18 column stable at low pH), 4.6 x 50 mm, 5 µm particle size[8]
-
Mobile Phase A: 1.1 g/L Sodium octanesulfonate in water, pH adjusted to 3.2 with phosphoric acid[8]
-
Mobile Phase B: Methanol[8]
-
Reference Standard: Certified this compound
-
Sample and Standard Diluent: Mobile Phase A
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution (e.g., 100 µg/mL). Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the Phenylephrine HCl drug substance in the diluent to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 215 nm (where both compounds have reasonable absorbance)
-
Injection Volume: 10 µL
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 7.0 90 10 12.0 40 60 15.0 40 60 17.0 90 10 | 20.0 | 90 | 10 |
-
-
System Suitability: Inject the 1.0 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Analysis and Quantification: Construct the calibration curve by plotting peak area against concentration for the standards. Inject the sample solution. Quantify the amount of Impurity A in the sample by interpolating its peak area against the linear regression of the calibration curve.
Causality of Protocol Choices:
-
Zorbax SB-Aq Column: This column is designed for the retention of polar compounds and provides excellent stability at low pH, preventing silanol interactions and improving peak shape.[8]
-
Sodium Octanesulfonate: This acts as an ion-pairing agent. It pairs with the protonated amines of the analytes, forming a neutral complex that has a greater affinity for the C18 stationary phase, thereby improving retention and resolution.
-
Low pH (3.2): At this pH, both the primary amine of the impurity and the secondary amine of Phenylephrine are fully protonated, ensuring consistent ionization and chromatographic behavior.
-
Gradient Elution: The gradient is essential for eluting the polar analytes with good peak shape in a reasonable time while also washing out any less polar components from the column.
Spectroscopic Characterization
For unequivocal identification, especially during method development and validation, spectroscopic techniques are indispensable. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for their reference standards, which can be used for structural confirmation.[5]
Biological Significance and Application
While its primary role is that of an analytical standard, the compound's structure places it within a pharmacologically active class of molecules, providing important context for its control.
The Adrenergic Framework: Structural Relationship
3-(1-Amino-2-hydroxyethyl)phenol is the immediate un-methylated precursor to Phenylephrine. This single methyl group difference is responsible for a significant change in receptor selectivity and potency. Phenylephrine is a selective α₁-adrenergic agonist, whereas Norphenylephrine has mixed α and β adrenergic activity. This highlights the critical need to control the level of this impurity, as its presence could potentially alter the pharmacological profile of the final drug product.
Application as a Certified Reference Material (CRM)
The sole, yet critical, application in drug development is its use as a CRM. In this capacity, it serves to:
-
Identify and Confirm: Positively identify the impurity peak in chromatograms of the API.
-
Quantify: Enable accurate measurement of the impurity level to ensure it remains below the safety qualification thresholds established by regulatory bodies like the ICH.
-
Validate Methods: Serve as a key component in the validation of analytical methods, demonstrating specificity, accuracy, and precision.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical substance.[9]
-
Hazard Identification : The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]
-
Handling and Engineering Controls : Handle only within a certified chemical fume hood to avoid inhalation of dust.[9][10] Avoid generating dust. Ensure eyewash stations and safety showers are readily accessible.[10]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[9][10] The recommended storage temperature is refrigerated (2-8°C) and protected from light to ensure long-term stability.[5]
Conclusion
This compound (CAS 146812-68-2) is a compound of significant importance not for its direct therapeutic effect, but for its role as a critical process and degradation impurity of Phenylephrine. Its availability as a high-purity reference standard is essential for the robust quality control of Phenylephrine-based pharmaceuticals. A comprehensive understanding of its properties, synthesis, and, most importantly, its precise analytical quantification using validated methods like the HPLC protocol detailed herein, is fundamental to ensuring the safety, quality, and regulatory compliance of these widely used medicines.
References
- Google Patents. (n.d.). Preparation method of phenylephrine hydrochloride impurity standard.
- Baison, W., Teerawutgulrag, A., Puangsombat, P., & Rakariyatham, N. (2014). An alternative synthesis of (±)-phenylephrine hydrochloride. Maejo International Journal of Science and Technology, 8(1), 41-47.
-
National Institutes of Health (NIH). (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved January 5, 2026, from [Link]
Sources
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- 3. This compound 95% | CAS: 146812-68-2 | AChemBlock [achemblock.com]
- 4. 146812-68-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 146812-68-2|this compound|BLD Pharm [bldpharm.com]
- 6. (S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 1391355-48-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Robust Ion-Pair Reversed-Phase HPLC Method for the Analysis of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. Due to the polar and ionizable nature of this analyte, traditional reversed-phase chromatography often yields poor retention and peak shape. The method described herein overcomes these challenges by employing an ion-pair reversed-phase technique, which enhances retention and ensures symmetrical peaks. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from mobile phase preparation to system suitability and analysis, all grounded in established chromatographic principles and regulatory standards.
Introduction and Scientific Rationale
This compound is a polar aromatic amine whose structure is analogous to several sympathomimetic agents like phenylephrine and norepinephrine.[1][2][3] The accurate quantification of this compound is critical in pharmaceutical development and quality control. The primary analytical challenge stems from its high polarity and the presence of a primary amine, which is protonated at typical acidic pH levels.[4] This cationic nature leads to minimal interaction with conventional non-polar stationary phases (like C18), causing the analyte to elute near the void volume with poor peak shape.[5][6]
To address this, we employ an ion-pair reversed-phase HPLC (IP-RP-HPLC) strategy. This technique introduces an ion-pairing reagent, such as an alkyl sulfonate, into the mobile phase.[1][7] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a pseudo-ion-exchange surface. The anionic head of the reagent then forms a neutral ion pair with the cationic analyte, allowing for effective partitioning and retention via the reversed-phase mechanism. This approach is widely validated for structurally similar compounds and provides excellent selectivity and peak symmetry.[7][8][9]
The entire method is developed and validated in accordance with the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) guideline Q2(R1) on the Validation of Analytical Procedures, ensuring its suitability for a regulated environment.[10][11][12][13]
Principle of Ion-Pair Chromatography
The diagram below illustrates the fundamental mechanism of ion-pair reversed-phase chromatography for retaining a cationic analyte like this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. hplc.eu [hplc.eu]
- 7. USP Method for the Analysis of Norepinephrine using the Legacy L1 Column | SIELC Technologies [sielc.com]
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- 9. researchgate.net [researchgate.net]
- 10. usp.org [usp.org]
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- 12. Chromatography [usp.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: Quantitative Analysis of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride in Human Plasma by LC-MS/MS
Abstract
This application note describes a detailed protocol for the quantification of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a polar analyte, in human plasma. The method utilizes a straightforward protein precipitation extraction procedure followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for detection. This approach provides excellent retention for the polar analyte without the need for ion-pairing reagents, ensuring compatibility with mass spectrometry and high sensitivity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic or toxicokinetic studies. All procedures are developed in accordance with the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1]
Introduction & Scientific Rationale
This compound is a polar molecule presenting significant challenges for traditional reversed-phase liquid chromatography, where it often exhibits poor retention.[2][3] Its structure, featuring hydroxyl and amino functional groups, is analogous to endogenous catecholamines like norepinephrine. Therefore, developing a robust quantification method requires careful consideration of sample preparation and chromatography to overcome these challenges and achieve the necessary sensitivity and selectivity in a complex biological matrix like plasma.
Causality behind Experimental Choices:
-
Sample Preparation: Protein precipitation (PPT) using acetonitrile was selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins while maintaining good recovery for polar analytes.[4][5][6] This technique is less complex and faster than solid-phase extraction (SPE) or liquid-liquid extraction (LLE) and is well-suited for high-throughput analysis.[7]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the cornerstone of this method.[8][9][10][11] HILIC utilizes a polar stationary phase and a high organic content mobile phase to retain and separate highly polar compounds.[2][12] This strategy directly addresses the primary challenge of analyzing this compound, providing robust retention and separation from endogenous plasma components, which is often difficult to achieve with reversed-phase columns.[3] An amide-based column is proposed, as it has demonstrated excellent performance for separating catecholamines.[2]
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity for quantifying low-level analytes in complex matrices.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | Sigma-Aldrich | Reference Standard |
| Norepinephrine-d6 HCl | Cambridge Isotope Laboratories, Inc. | >98% isotopic purity |
| Acetonitrile | Honeywell | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | Optima™ LC/MS Grade |
| Ammonium Formate | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q® system | 18.2 MΩ·cm |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, Normal |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of 50:50 (v/v) Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Prepare a 1 mg/mL stock solution of the Internal Standard (Norepinephrine-d6) in the same manner.
-
-
Working Solutions:
-
Perform serial dilutions of the primary analyte stock solution with 50:50 Acetonitrile:Water to prepare working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Prepare an IS working solution by diluting the IS primary stock to a final concentration of 100 ng/mL in 50:50 Acetonitrile:Water.
-
-
Spiking CC and QC Samples:
-
Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
-
Plasma Sample Preparation: Protein Precipitation
This workflow is designed for high efficiency and throughput.
Caption: Protein Precipitation Workflow.
Detailed Steps:
-
Aliquot 50 µL of plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL Internal Standard working solution to each tube.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography (LC) System:
-
System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm[2]
-
Column Temperature: 40 °C
-
Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 10 | 90 |
| 2.5 | 0.4 | 40 | 60 |
| 2.6 | 0.4 | 10 | 90 |
| 4.0 | 0.4 | 10 | 90 |
Mass Spectrometry (MS) System:
-
System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 550 °C
-
IonSpray Voltage: 5500 V
MRM Transitions: The following MRM transitions are proposed as a starting point for method development, based on the structure of the analyte and known transitions for its isomer, norepinephrine. These must be optimized by infusing the pure compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
| 3-(1-Amino-2-hydroxyethyl)phenol | 154.1 | 136.1 (Quantifier) | 100 | 60 | 15 | 10 |
| 3-(1-Amino-2-hydroxyethyl)phenol | 154.1 | 107.1 (Qualifier) | 100 | 60 | 25 | 8 |
| Norepinephrine-d6 (IS) | 160.1 | 142.1 | 100 | 60 | 15 | 10 |
DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential.
Method Validation Framework
The developed method must be validated according to current regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[1][16] The validation will establish the method's reliability, reproducibility, and accuracy for its intended purpose.
Caption: Key Parameters for Method Validation.
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of endogenous components. Assessed using at least 6 unique sources of blank plasma. | No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS). |
| Calibration Curve | Relationship between instrument response and known analyte concentration. | Minimum of 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision). Assessed with QC samples at 4 levels. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[17] |
| Matrix Effect | Assessment of the ion suppression or enhancement from the biological matrix. | The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least 6 lots of blank plasma should not be greater than 15%. |
| Recovery | The extraction efficiency of the analytical method. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Chemical stability of the analyte in the biological matrix under various storage and processing conditions (Freeze-thaw, short-term bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the quantification of this compound in human plasma. The combination of a simple protein precipitation with a robust HILIC-MS/MS method offers the specificity, sensitivity, and throughput required for regulated bioanalysis. The detailed framework for method validation ensures that the resulting data will be reliable and accurate, suitable for supporting drug development and clinical research programs.
References
-
Waters Corporation. (n.d.). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research. Waters.com. [Link]
-
Li, W., et al. (2014). Recent advances in hydrophilic interaction chromatography for quantitative analysis of endogenous and pharmaceutical compounds in plasma samples. Bioanalysis, 6(18), 2421-39. [Link]
-
Koal, T., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 92(12), 8197-8204. [Link]
-
Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1051-7. [Link]
-
Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. [Link]
-
Charles River Laboratories. (n.d.). A Simple, Effective Method for Quantitative Analysis of the Biomarker Norepinephrine in Human Plasma by LC-MS/MS. Criver.com. [Link]
-
Kujovská Krčmová, L., et al. (2020). Simultaneous Quantification of Plasma Catecholamines and Metanephrines by LC-MS/MS. Molecules, 25(21), 5036. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
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Andersen, J. H., et al. (2020). Highly sensitive LC-MS/MS analysis of catecholamines in plasma. Clinical Biochemistry, 82, 51-57. [Link]
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Danaceau, J. P., et al. (n.d.). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC) for Clinical Research. Waters.com. [Link]
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Li, Y., et al. (2023). Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated Rats. Molecules, 28(10), 4165. [Link]
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Kumar, A., et al. (2023). Synthesis and characterization of octopamine sulfate, norfenefrine sulfate and etilefrine sulfate reference materials for doping control analysis. National Dope Testing Laboratory. [Link]
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Application Note: Comprehensive NMR-Based Structural Characterization of 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
Introduction and Strategic Importance
3-(1-Amino-2-hydroxyethyl)phenol, commonly known as Norfenefrine, is a sympathomimetic amine used in the treatment of hypotension.[1][2] As with any active pharmaceutical ingredient (API), unambiguous structural confirmation and purity assessment are critical for ensuring safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard analytical technique for the definitive structural elucidation of organic molecules.[3]
This application note provides a comprehensive, self-validating protocol for the structural characterization of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride using a suite of high-resolution 1D and 2D NMR experiments. The methodologies described herein are designed to provide not just data, but a verifiable structural proof, explaining the causality behind experimental choices to ensure scientific integrity.
Molecular Structure and NMR Considerations
The structure of this compound presents distinct chemical environments that are well-resolved by NMR. For clarity in spectral assignment, the atoms are numbered as shown below.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} dot Caption: Structure of 3-(1-Amino-2-hydroxyethyl)phenol with atom numbering for NMR assignments.
Key structural features for NMR analysis include:
-
Aromatic Region: A meta-substituted phenol ring gives rise to a complex but characteristic splitting pattern for protons H2, H4, H5, and H6.
-
Aliphatic Side-Chain: A three-proton CH(OH)-CH2NH2 spin system (H7, H8a, H8b) that can be definitively assigned using correlation spectroscopy.
-
Exchangeable Protons: The phenolic hydroxyl (OH), alcohol hydroxyl (OH), and ammonium (NH3+) protons are labile and will exchange with deuterium in solvents like D₂O.[4] This phenomenon is a powerful diagnostic tool.[4][5]
Experimental Protocol: A Self-Validating Workflow
This protocol employs a multi-spectrum approach where each experiment cross-validates the results of the others, ensuring a high degree of confidence in the final structural assignment.
dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dot Caption: A streamlined workflow from sample preparation to final structural confirmation.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection & Dissolution:
-
Primary Choice (DMSO-d₆): Dissolve the sample in ~0.7 mL of dimethyl sulfoxide-d₆. DMSO-d₆ is a polar aprotic solvent that will solubilize the hydrochloride salt and, crucially, will allow for the observation of the exchangeable -OH and -NH₃⁺ protons.[6]
-
Confirmatory Choice (D₂O): Prepare a separate sample in deuterium oxide (D₂O). In D₂O, the signals from the phenolic OH, alcohol OH, and ammonium NH₃⁺ protons will disappear due to rapid deuterium exchange.[7][8][9] Comparing the DMSO-d₆ and D₂O spectra provides definitive proof of these functional groups.[4]
-
-
Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the solvent height is adequate for the spectrometer being used (typically >4 cm).[10][11]
Instrument Parameters (Example on a 500 MHz Spectrometer)
-
Spectrometer: 500 MHz NMR Spectrometer
-
Temperature: 298 K (25 °C)
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3 sec
-
Relaxation Delay (d1): 2 sec
-
Number of Scans: 16 (adjust for concentration)
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1.2 sec
-
Relaxation Delay (d1): 2 sec
-
Number of Scans: 1024 (adjust for concentration)
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-selected (cosygpmf)
-
Acquisition: 256 increments in F1, 2048 data points in F2
-
Number of Scans: 4-8 per increment
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard gradient-selected with sensitivity enhancement (hsqcedetgpsisp2.2)
-
Acquisition: 256 increments in F1, 1024 data points in F2
-
Number of Scans: 8-16 per increment
-
Data Analysis and Spectral Interpretation
The combination of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals.
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for the compound in DMSO-d₆. Actual values may vary slightly based on concentration and instrument calibration.
| Atom Number | Multiplicity (¹H) | ¹H Shift (ppm) | ¹³C Shift (ppm) | Rationale / Correlation |
| H2 | Doublet (d) | ~7.1-7.2 | ~115.5 | Aromatic proton ortho to C1. Shows COSY correlation to H6. HSQC correlation to its attached carbon. |
| H4 | Triplet (t) | ~6.7-6.8 | ~115.0 | Aromatic proton para to C1. Shows COSY correlation to H5. HSQC correlation to its attached carbon. |
| H5 | Doublet (d) | ~6.7-6.8 | ~119.0 | Aromatic proton ortho to the OH group. Shows COSY correlation to H4 and H6. HSQC correlation to its attached carbon. |
| H6 | Triplet (t) | ~7.1-7.2 | ~129.5 | Aromatic proton meta to the OH group. Shows COSY correlation to H2 and H5. HSQC correlation to its attached carbon. |
| H7 | Triplet (t) | ~4.8-5.0 | ~69.0 | Methine proton adjacent to OH and CH₂. Shows strong COSY correlation to H8a/H8b. HSQC correlation to C7. |
| H8a/H8b | Multiplet (m) | ~2.9-3.1 | ~45.0 | Methylene protons adjacent to the ammonium group. They are diastereotopic and may appear as a complex multiplet. Strong COSY correlation to H7. HSQC correlation to C8. |
| OH (C3) | Broad Singlet (s) | ~9.5 | - | Exchangeable phenolic proton. Signal disappears in D₂O.[4] |
| OH (C7) | Broad Singlet (s) | ~5.5 | - | Exchangeable alcohol proton. Signal disappears in D₂O.[4] |
| NH₃⁺ | Broad Singlet (s) | ~8.2 | - | Exchangeable ammonium protons. Signal disappears in D₂O.[7] |
| C1 | - | - | ~144.0 | Quaternary aromatic carbon attached to the side chain. |
| C3 | - | - | ~157.5 | Quaternary aromatic carbon attached to the phenolic OH. |
The Power of 2D NMR: A Self-Validating System
Simply listing chemical shifts is insufficient for definitive proof. The trustworthiness of the assignment comes from using 2D correlation spectra to build the molecular framework piece by piece.[12][13][14]
-
COSY (H-H Correlation): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[13][15]
-
Key Insight: A strong cross-peak will be observed between the methine proton (H7) and the methylene protons (H8a/H8b). This definitively establishes the -CH-CH₂- connectivity of the side chain.
-
Aromatic Network: Cross-peaks will also connect the adjacent aromatic protons (H5-H4, H5-H6, H6-H2), confirming their positions relative to one another.
-
-
HSQC (C-H Correlation): This experiment links each proton directly to the carbon atom it is attached to.[13][15][16]
-
Key Insight: After identifying the H7/H8 spin system in the COSY spectrum, the HSQC spectrum provides the corresponding chemical shifts for carbons C7 and C8. For example, the proton at ~4.9 ppm (H7) will show a cross-peak to the carbon at ~69.0 ppm (C7). This provides an unambiguous C-H assignment that is not possible from 1D spectra alone.
-
dot digraph "Data_Cross_Validation" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8, width=8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} dot Caption: Cross-validation logic showing how different NMR datasets confirm each other for a trustworthy structural assignment.
Conclusion
The described multi-dimensional NMR protocol provides a robust and self-validating method for the complete structural elucidation of this compound. By integrating 1D ¹H and ¹³C data with 2D COSY and HSQC correlation experiments, every proton and carbon in the molecule can be unambiguously assigned. The strategic use of different deuterated solvents (DMSO-d₆ and D₂O) further serves to definitively identify exchangeable protons, leaving no ambiguity in the final structural proof. This comprehensive approach is essential for quality control, regulatory submission, and advanced research in drug development.
References
-
Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]
-
2D NMR Spectroscopy. Slideshare. [Link]
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Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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Spectroscopy of Amines – Organic Chemistry. NC State University Libraries. [Link]
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NMR spectroscopy ll Part - 16 ll Proton and Deuterium exchange. YouTube. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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Hydrogen–deuterium exchange. Wikipedia. [Link]
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Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000216). Human Metabolome Database. [Link]
-
NMR solvent selection - that also allows sample recovery. BioChromato. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]
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Norfenefrine. PubChem. [Link]
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FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
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13 C solid state NMR spectrum of ephedrine P HCl. ResearchGate. [Link]
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Norfenefrine. Wikipedia. [Link]
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NMR Spectroscopy. Michigan State University. [Link]
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NMR Methods for Characterizing the Basic Side Chains of Proteins. National Institutes of Health. [Link]
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Application Notes and Protocols: Investigating the Cardiovascular Profile of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for investigating the cardiovascular effects of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. While direct cardiovascular research on this specific compound is limited, its structural similarities to agents known to modulate histamine signaling, such as Tritoqualine (Hypostamine), suggest a plausible mechanism of action centered on the histamine pathway. Histamine, a potent biogenic amine, exerts significant and complex effects on the cardiovascular system. Therefore, this guide is structured to provide researchers with the foundational knowledge and detailed experimental protocols necessary to explore the potential cardiovascular activities of this compound by examining its influence on histamine-mediated pathways. The protocols herein are designed to be self-validating and are grounded in established methodologies, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for Investigating Cardiovascular Effects
Histamine plays a multifaceted role in cardiovascular physiology and pathophysiology. It is synthesized from the amino acid L-histidine by the enzyme histidine decarboxylase (HDC) and is primarily stored in mast cells and basophils.[1][2] Upon release, histamine can interact with four distinct G-protein coupled receptors (H1, H2, H3, and H4), each mediating different cellular responses. In the cardiovascular system, histamine is known to influence heart rate, myocardial contractility, vascular tone, and vascular permeability.[3][4]
The compound this compound shares structural features with molecules that interfere with histamine signaling. Notably, the related compound Tritoqualine has been investigated for its effects on histamine metabolism. However, there is a divergence in the literature regarding its precise mechanism. Some studies suggest it acts as a histidine decarboxylase inhibitor, thereby reducing histamine synthesis, while other evidence indicates its primary role is the inhibition of histamine release from mast cells.[1][5][6] Given this context, investigating this compound's cardiovascular profile necessitates a multi-faceted approach that considers both potential mechanisms.
This guide will, therefore, provide protocols to assess the compound's effects on cardiac function, vascular reactivity, and its potential to modulate cardiac fibrosis, all within the framework of histamine signaling.
Potential Mechanisms of Action in the Cardiovascular System
The cardiovascular effects of this compound are hypothesized to be mediated through the modulation of histamine signaling. Two primary, and not mutually exclusive, mechanisms are proposed for investigation:
2.1. Inhibition of Histidine Decarboxylase (HDC)
By inhibiting HDC, the compound would reduce the endogenous synthesis of histamine.[1][2] This would lead to a systemic or localized decrease in histamine levels, potentially attenuating its cardiovascular effects.
2.2. Inhibition of Histamine Release from Mast Cells
Alternatively, the compound may stabilize mast cells, preventing the release of pre-formed histamine in response to stimuli.[5] This would also limit the availability of histamine to act on its cardiovascular receptors.
The following diagram illustrates these two potential pathways for modulating histamine's cardiovascular effects.
Caption: Potential mechanisms of this compound in the cardiovascular system.
Experimental Protocols
The following protocols are designed to systematically evaluate the cardiovascular effects of this compound.
In Vitro Assessment of Vascular Reactivity using Wire Myography
This protocol assesses the direct effect of the compound on the contractility of isolated blood vessels.
Objective: To determine if this compound modulates vascular tone in response to vasoconstrictors and vasodilators.
Materials:
-
Krebs-Henseleit solution
-
This compound
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
Dissection microscope and tools
-
Animal model (e.g., rat, mouse)
Protocol:
-
Vessel Isolation: Euthanize the animal and carefully dissect the thoracic aorta or mesenteric artery in ice-cold Krebs-Henseleit solution.[8]
-
Mounting: Cut the vessel into 2 mm rings and mount them on the wires of the myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.[8][10]
-
Equilibration and Viability Check: Allow the vessels to equilibrate for 60 minutes. Then, assess viability by contracting with a high potassium solution. Check endothelial integrity with acetylcholine-induced relaxation following pre-constriction with phenylephrine.[8]
-
Concentration-Response Curves:
-
Generate a cumulative concentration-response curve for phenylephrine in the absence and presence of increasing concentrations of this compound.
-
Pre-constrict vessels with phenylephrine and generate concentration-response curves for acetylcholine and sodium nitroprusside in the absence and presence of the test compound.
-
-
Data Analysis: Plot concentration-response curves and calculate EC50 values to determine if the compound potentiates or inhibits vasoconstriction and vasodilation.
Data Presentation:
| Treatment Group | Phenylephrine EC50 (nM) | Acetylcholine Emax (%) | Sodium Nitroprusside Emax (%) |
| Vehicle Control | |||
| Compound (Low Dose) | |||
| Compound (High Dose) |
Ex Vivo Assessment of Cardiac Function using the Langendorff Preparation
This protocol evaluates the direct effects of the compound on heart rate, contractility, and coronary flow in an isolated heart model.
Objective: To determine the direct chronotropic, inotropic, and dromotropic effects of this compound on the heart.
Materials:
-
Langendorff apparatus[7]
-
Krebs-Henseleit solution
-
This compound
-
Isoproterenol (positive control)
-
Intraventricular balloon catheter and pressure transducer
-
ECG electrodes
-
Animal model (e.g., rat, guinea pig)
Protocol:
-
Heart Isolation: Anesthetize the animal, perform a thoracotomy, and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.[7]
-
Cannulation and Perfusion: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.[7]
-
Instrumentation: Insert a balloon catheter into the left ventricle to measure isovolumetric pressure. Attach ECG electrodes to record electrical activity.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.
-
Drug Administration: Administer increasing concentrations of this compound into the perfusion solution. Record changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Data Analysis: Analyze the recorded parameters to determine the compound's effect on cardiac function.
Data Presentation:
| Parameter | Baseline | Compound (Low Dose) | Compound (High Dose) |
| Heart Rate (bpm) | |||
| LVDP (mmHg) | |||
| +dP/dt (mmHg/s) | |||
| -dP/dt (mmHg/s) | |||
| Coronary Flow (mL/min) |
In Vivo Assessment of Cardiovascular Parameters in Rodents
This protocol assesses the systemic cardiovascular effects of the compound in a living animal.
Objective: To evaluate the effect of this compound on blood pressure and heart rate in an intact animal model.
Materials:
-
Animal model (e.g., rat, mouse)
-
Non-invasive tail-cuff system or implantable telemetry device for blood pressure measurement[9][11]
-
This compound formulated for in vivo administration
-
Animal handling and restraint equipment
Protocol:
-
Acclimatization: Acclimate the animals to the measurement procedure to minimize stress-induced variations in blood pressure and heart rate.[9]
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate.
-
Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dose Monitoring: Record blood pressure and heart rate at various time points after administration to determine the onset, magnitude, and duration of any cardiovascular effects.
-
Data Analysis: Compare post-dose measurements to baseline values to assess the compound's in vivo cardiovascular effects.
Data Presentation:
| Time Point | Systolic BP (mmHg) | Diastolic BP (mmHg) | Heart Rate (bpm) |
| Baseline | |||
| 30 min post-dose | |||
| 60 min post-dose | |||
| 120 min post-dose |
Investigating the Role in Cardiac Fibrosis
This protocol examines the potential of the compound to modulate cardiac fibroblast activity and collagen deposition.
Objective: To determine if this compound can influence the profibrotic phenotype of cardiac fibroblasts.
Materials:
-
Primary cardiac fibroblasts
-
Cell culture reagents
-
This compound
-
Transforming growth factor-beta 1 (TGF-β1) to induce fibroblast-to-myofibroblast differentiation
-
Reagents for collagen quantification (e.g., Sirius Red assay)
-
Reagents for Western blotting or qPCR to assess fibrotic markers (e.g., alpha-smooth muscle actin, collagen I)
Protocol:
-
Cell Culture: Isolate and culture primary cardiac fibroblasts from neonatal rats or mice.
-
Treatment: Treat the cells with TGF-β1 in the presence or absence of varying concentrations of this compound for 24-48 hours.
-
Assessment of Fibroblast Activation:
-
Perform immunofluorescence staining or Western blotting for α-smooth muscle actin to assess myofibroblast differentiation.
-
Quantify collagen deposition using a Sirius Red assay.
-
Measure the expression of collagen I and other fibrotic genes using qPCR.
-
-
Data Analysis: Compare the levels of fibrotic markers in the different treatment groups to determine the compound's effect on cardiac fibroblast activation and collagen synthesis.[12][13][14][15][16]
The following diagram outlines the workflow for investigating the anti-fibrotic potential of the compound.
Caption: Experimental workflow for assessing anti-fibrotic effects.
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The provided application notes and protocols offer a robust framework for the systematic investigation of the cardiovascular effects of this compound. By focusing on its potential to modulate histamine signaling, researchers can elucidate its pharmacological profile and assess its therapeutic potential in cardiovascular diseases. The multi-tiered approach, from in vitro to in vivo models, ensures a comprehensive evaluation of the compound's actions on the heart and vasculature.
References
- Umezu, K., et al. (1985). Inhibitory effect of tritoqualine (TRQ) on histamine release from mast cells. Japanese Journal of Pharmacology, 38(2), 153-60.
- Abstract 4139277: Activation of the Histamine-3 Receptor Prevents Cardiac Fibrosis and Diastolic Dysfunction by Opposing a Profibrotic Cardiac Fibroblast Phenotype through Inhibition of cAMP Signaling. (2024).
-
Patsnap Synapse. (2024). What is the mechanism of Tritoqualine? Retrieved from [Link]
- Berul, C. I., et al. (2000). In vivo cardiac electrophysiology studies in the mouse.
- Val-Laillet, D., et al. (2021). Mast Cells: Key Contributors to Cardiac Fibrosis. International Journal of Molecular Sciences, 22(16), 8569.
- Piera, L., et al. (2021). Histamine is involved in the regulation of collagen content in cultured heart myofibroblasts via H2, H3 and H4 histamine receptors. Biomedical Reports, 15(2), 1-8.
- Piera, L., et al. (2021). Histamine is involved in the regulation of collagen content in cultured heart myofibroblasts via H2, H3 and H4 histamine receptors.
- Chen, J., et al. (2017). Aggravated myocardial infarction-induced cardiac remodeling and heart failure in histamine-deficient mice. Scientific Reports, 7(1), 1-13.
- JoVE. (2022). Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter. Journal of Visualized Experiments.
-
REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). Retrieved from [Link]
- Feng, M., et al. (2015). The Determination of Optimal Initial Tension in Rat Coronary Artery Using Wire Myography. Biomedical Research, 26(4), 735-740.
- Garland, C. J., & D'Antona, G. (2019). A Guide to Wire Myography. In Vascular Myography (pp. 1-14). Springer, New York, NY.
- Jackson, W. F., et al. (2018). Guidelines for the measurement of vascular function and structure in isolated arteries and veins.
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Use of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride in neuroscience studies
Topic: Characterization and Use of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a Putative Adrenergic Agonist, in Neuroscience Studies
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: This document provides a comprehensive guide for the investigation of this compound. As of this writing, specific neuroscientific literature on this compound (CAS: 146812-68-2) is not widely available. However, its chemical structure bears a strong resemblance to well-characterized sympathomimetic amines, particularly α1-adrenergic receptor agonists such as phenylephrine and metaraminol.[1][2][3] This structural analogy forms the scientific basis for the protocols outlined herein. This guide is therefore structured not as a summary of existing knowledge, but as a rigorous experimental framework for researchers to elucidate the compound's neuropharmacological profile. The protocols are designed to be self-validating systems, enabling the user to first determine the compound's mechanism of action and then apply it in functional neuroscience assays.
Part 1: Pharmacological Profile and Hypothesized Mechanism of Action
1.1. Chemical Identity
-
Systematic Name: this compound[4]
-
CAS Number: 146812-68-2[4]
-
Molecular Formula: C₈H₁₂ClNO₂[4]
-
Molecular Weight: 189.64 g/mol [4]
-
Structural Analogs: Phenylephrine, Metaraminol, Norfenefrine[1][2][5]
The key feature of this molecule is the phenol ring with a hydroxyl group at the meta-position (position 3) relative to the ethanolamine side chain. This structure is a classic pharmacophore for direct α1-adrenergic receptor agonism.[1][3] Unlike catecholamines such as norepinephrine, it lacks the second hydroxyl group at position 4, which typically reduces its affinity for β-adrenergic receptors and prevents its degradation by the enzyme Catechol-O-methyltransferase (COMT).
1.2. Hypothesized Mechanism of Action: α1-Adrenergic Receptor Agonism
Based on its structure, this compound is predicted to function as a selective agonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gq alpha subunit.[6] Activation of the α1 receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium and subsequent activation of downstream effector proteins. This pathway is crucial for modulating neuronal excitability, synaptic plasticity, and network activity in various brain regions, including the prefrontal cortex, hippocampus, and amygdala.[6]
Caption: Hypothesized signaling pathway for 3-(1-Amino-2-hydroxyethyl)phenol.
Part 2: Experimental Characterization Protocols
This section provides a logical workflow to systematically characterize the neuropharmacological properties of this compound, moving from molecular interactions to functional cellular and behavioral outcomes.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of the compound for various adrenergic receptor subtypes (α1, α2, β1, β2). This is the foundational experiment to confirm the hypothesized mechanism of action.
Causality: A radioligand binding assay directly measures the interaction between a compound and its receptor target. By competing with a known radioactively labeled ligand, we can quantify the compound's affinity.[7][8] Performing this across multiple receptor subtypes reveals its selectivity profile.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing a single human adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, β1, β2). Homogenize cells in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend in assay buffer.
-
Assay Buffer Preparation: A typical buffer is 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Compound Dilution: Prepare a 10 mM stock solution of this compound in water or DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 pM to 100 µM).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of a known unlabeled competitor (e.g., 10 µM Phentolamine for α receptors).
-
Competition: Membranes + Radioligand + Serial dilutions of the test compound.
-
-
Radioligand Selection: Use a subtype-selective radioligand at a concentration near its Kd.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Receptor Subtype | Radioligand Used | Test Compound Ki (nM) |
| α1A | [³H]Prazosin | Experimental Value |
| α1B | [³H]Prazosin | Experimental Value |
| α1D | [³H]Prazosin | Experimental Value |
| α2A | [³H]Rauwolscine | Experimental Value |
| β1 | [¹²⁵I]Cyanopindolol | Experimental Value |
| β2 | [¹²⁵I]Cyanopindolol | Experimental Value |
Protocol 2: In Vitro Acute Brain Slice Electrophysiology
Objective: To assess the functional effects of the compound on neuronal activity in a specific brain region, such as the prefrontal cortex (PFC).
Causality: This technique keeps the local neuronal circuitry intact, allowing for the study of how a compound modulates synaptic transmission and neuronal excitability in a physiologically relevant context.[12][13] By applying the compound and recording electrical activity from neurons, we can directly observe its functional impact (e.g., excitatory, inhibitory).
Caption: Workflow for acute brain slice electrophysiology.
-
Solution Preparation: Prepare ice-cold, carbogenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) for slicing and a separate aCSF for recording.
-
Slicing:
-
Deeply anesthetize a rodent (e.g., mouse) and perform transcardial perfusion with ice-cold slicing aCSF.[12]
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., PFC).
-
-
Recovery: Transfer slices to a holding chamber with recording aCSF, incubated at 32-34°C for 30 minutes, then allow to equilibrate to room temperature for at least 1 hour before recording.[14]
-
Recording:
-
Place a single slice in the recording chamber on an upright microscope, continuously perfused with warm (30-32°C), carbogenated aCSF.
-
Using IR-DIC optics, identify a target neuron (e.g., a pyramidal neuron in Layer V of the PFC).
-
Using a glass micropipette filled with intracellular solution, approach the neuron and establish a high-resistance (gigaohm) seal.[14]
-
Rupture the membrane to achieve whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp: Record the neuron's membrane potential and firing rate. Inject current steps to assess changes in excitability.
-
Voltage-Clamp: Hold the neuron at a specific voltage (e.g., -70 mV) to record spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs/sIPSCs).
-
-
Drug Application:
-
Record stable baseline activity for 5-10 minutes.
-
Switch the perfusion to aCSF containing a known concentration of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Record for 10-15 minutes during drug application.
-
To confirm the effect is mediated by α1-receptors, co-apply the compound with a selective α1 antagonist like Prazosin.
-
Switch the perfusion back to normal aCSF to record washout/recovery.
-
| Parameter | Baseline (Mean ± SEM) | 10 µM Compound (Mean ± SEM) | Washout (Mean ± SEM) |
| Firing Rate (Hz) | Experimental Value | Experimental Value | Experimental Value |
| Membrane Potential (mV) | Experimental Value | Experimental Value | Experimental Value |
| sEPSC Frequency (Hz) | Experimental Value | Experimental Value | Experimental Value |
| sEPSC Amplitude (pA) | Experimental Value | Experimental Value | Experimental Value |
Protocol 3: In Vivo Behavioral Assessment - Locomotor Activity
Objective: To determine the compound's effects on spontaneous and psychostimulant-induced locomotor activity in rodents.
Causality: Locomotor activity is a fundamental behavioral output that integrates motor control, arousal, and motivation—all processes modulated by the adrenergic system.[15] Assessing this behavior provides insight into the compound's central nervous system effects at a systems level. It can reveal whether the compound is sedative, stimulatory, or has no effect on its own, and how it might interact with other neurotransmitter systems.
Caption: Workflow for assessing spontaneous locomotor activity.
-
Apparatus: Use standard locomotor activity chambers (e.g., 40x40 cm boxes) equipped with infrared beams to automatically track animal movement.[15]
-
Animal Acclimation: Bring mice or rats to the testing room at least 60 minutes before the experiment begins to acclimate.[16]
-
Habituation: On the day before testing, place each animal in a locomotor chamber for 30-60 minutes to reduce the confounding effects of novelty-induced hyperactivity on the test day.[17]
-
Drug Preparation & Administration:
-
Dissolve this compound in a sterile vehicle (e.g., 0.9% saline).
-
Divide animals into groups (e.g., Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg of the test compound).
-
Administer the assigned treatment via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Testing:
-
Immediately after injection, place each animal into the center of a locomotor chamber.
-
Record activity continuously for 60-120 minutes. The software will track parameters like total distance traveled, vertical activity (rearing), and time spent in the center vs. periphery.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time-course of the drug's effect.
-
Calculate the total distance traveled for the entire session.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare dose groups to the vehicle control.
-
| Treatment Group | Total Distance Traveled (cm, Mean ± SEM) | Rearing Counts (Mean ± SEM) |
| Vehicle | Experimental Value | Experimental Value |
| 1 mg/kg Compound | Experimental Value | Experimental Value |
| 3 mg/kg Compound | Experimental Value | Experimental Value |
| 10 mg/kg Compound | Experimental Value | Experimental Value |
References
- Dr.Oracle. (2025, March 18). What is the mechanism of action of metaraminol? [Online].
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Wikipedia. (n.d.). Metaraminol. [Online]. Available: [Link]
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Safer Care Victoria. (n.d.). Metaraminol. [Online]. Available: [Link]
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Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Online]. Available: [Link]
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PMC - PubMed Central. (n.d.). Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System. [Online]. Available: [Link]
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AHA/ASA Journals. (2025, September 25). Effect of Phenylephrine on Cerebrovascular Regulation: A Translational Perspective. [Online]. Available: [Link]
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StatPearls - NCBI Bookshelf. (2023, October 30). Phenylephrine. [Online]. Available: [Link]
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MDPI. (n.d.). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. [Online]. Available: [Link]
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BMJ Open. (n.d.). Impact of norepinephrine versus phenylephrine on brain circulation, organ blood flow and tissue oxygenation in anaesthetised patients with brain tumours: study protocol for a randomised controlled trial. [Online]. Available: [Link]
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PMC - NIH. (2020, July 23). Cerebrovascular Response to Phenylephrine in Traumatic Brain Injury: A Scoping Systematic Review of the Human and Animal Literature. [Online]. Available: [Link]
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Medzcool. (2016, October 2). Phenylephrine - Vasopressors & Inotropes [Video]. YouTube. [Online]. Available: [Link]
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PubChem. (n.d.). (S)-3-(1-Amino-2-hydroxyethyl)phenol. [Online]. Available: [Link]
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PubMed Central. (n.d.). Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics. [Online]. Available: [Link]
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PMC - NIH. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. [Online]. Available: [Link]
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Llano Lab. (2011, December 1). An Introduction to In Vitro Slice Approaches for the Study of Neuronal Circuitry. [Online]. Available: [Link]
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Patsnap Synapse. (2024, June 15). What is Phenol used for? [Online]. Available: [Link]
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PMC. (2020, August 18). In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity. [Online]. Available: [Link]
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PubMed Central. (n.d.). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. [Online]. Available: [Link]
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YouTube. (2019, February 8). Brain slice electrophysiology video protocol. [Online]. Available: [Link]
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GitHub Pages. (n.d.). Experimental Procedure — Slice Electrophysiology 1.0 documentation. [Online]. Available: [Link]
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PubMed. (n.d.). Beta-adrenergic blocking agents. 20. (3-Hydroxyprop-1-enyl)-substituted 1-(aryloxy)-3-(alkylamino)propan-2-ols. [Online]. Available: [Link]
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AbacipharmTech. (n.d.). This compound-146812-68-2. [Online]. Available: [Link]
- Google Patents. (n.d.). EP2263998A1 - Derivatives of 4-(2-amino-1-hydroxyethyl) phenol as agonists of the beta2 adrenergic receptor. [Online].
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PubMed. (n.d.). Characterization of alpha-1 adrenergic receptors in the heart using [3H]WB4101: effect of 6-hydroxydopamine treatment. [Online]. Available: [Link]
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YouTube. (2020, June 22). Adrenergic Drugs - Pharmacology, Animation. [Online]. Available: [Link]
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YouTube. (2023, November 25). Sympathomimetics (Adrenergic Agonists)—Epinephrine, Norepinephrine - Alpha & Beta Receptors. [Online]. Available: [Link]
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深圳市迪克曼科技开发有限公司. (n.d.). Macklin. [Online]. Available: [Link]
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Application Notes and Protocols: 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (Norfenefrine hydrochloride) as a Pharmacological Tool
Prepared by: Senior Application Scientist
Introduction and Scientific Overview
3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, more commonly known as Norfenefrine hydrochloride, is a synthetic sympathomimetic agent and a structural analog of the endogenous catecholamine norepinephrine.[1] It serves as a potent and selective pharmacological tool for investigating the adrenergic nervous system. Its primary utility in a research setting stems from its specific action as a vasoconstrictor, making it an invaluable compound for studies related to cardiovascular physiology, smooth muscle pharmacology, and the functional characterization of adrenergic signaling pathways.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Norfenefrine hydrochloride. We will delve into its mechanism of action, provide detailed protocols for its application in common experimental paradigms, and offer insights into data interpretation and best practices for its handling and storage. The hydrochloride salt form is typically preferred for research due to its enhanced water solubility and stability compared to the free base.[3]
| Compound Property | Data | Reference |
| Synonyms | Norfenefrine HCl, DL-Norphenylephrine HCl, m-Octopamine HCl | [4][5][6] |
| CAS Number | 4779-94-6 | [4] |
| Molecular Formula | C₈H₁₂ClNO₂ | [7] |
| Molecular Weight | 189.64 g/mol | [7] |
| Melting Point | 162-164 °C | [7] |
| Appearance | White solid | [8] |
Mechanism of Action: Selective α1-Adrenergic Agonism
Norfenefrine hydrochloride exerts its pharmacological effects primarily by acting as a direct agonist of α1-adrenergic receptors.[2][9] These receptors are predominantly located on the postsynaptic membrane of vascular smooth muscle cells.[1] The activation of these G-protein coupled receptors (GPCRs) initiates a well-defined intracellular signaling cascade that results in smooth muscle contraction and, consequently, vasoconstriction.
The signaling pathway is as follows:
-
Receptor Binding: Norfenefrine binds to the α1-adrenergic receptor.
-
G-Protein Activation: This binding event activates the associated heterotrimeric G-protein, specifically Gq.[1]
-
PLC Activation: The activated α-subunit of Gq stimulates the enzyme Phospholipase C (PLC).[1]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum), triggering the release of stored Ca²⁺ ions into the cytoplasm.[1]
-
Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, promoting the interaction between actin and myosin filaments and causing smooth muscle contraction.[1]
While its primary activity is at α1-receptors, Norfenefrine has a less pronounced effect on beta-adrenergic receptors.[1] This selectivity makes it a more precise tool than non-selective agonists for isolating and studying α1-mediated physiological responses.
Caption: α1-Adrenergic signaling cascade initiated by Norfenefrine.
Compound Handling, Storage, and Solution Preparation
Proper handling and storage are paramount to ensure the integrity and reproducibility of experimental results.
| Parameter | Recommendation | Rationale |
| Storage (Powder) | Store at -20°C for long-term (up to 3 years).[3] | Prevents degradation of the solid compound. |
| Storage (Solvent) | Store at -80°C for up to 6 months, or -20°C for 1 month.[3] | Minimizes degradation in solution. Stock solutions are less stable than the powder form. |
| Light Sensitivity | Protect from light. | Catecholamine-like structures are susceptible to photo-oxidation.[10] |
| Recommended Solvents | Water, Physiological Saline, DMSO. | The hydrochloride salt is water-soluble.[3] Ensure solvent is compatible with the experimental system. |
| Solution Preparation | Prepare fresh working solutions daily from a frozen stock. | Ensures consistent concentration and minimizes degradation.[11] |
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of Norfenefrine hydrochloride (MW: 189.64 g/mol ).
Materials:
-
Norfenefrine hydrochloride powder
-
Sterile, purified water (e.g., Milli-Q or equivalent) or DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.896 mg of Norfenefrine hydrochloride powder.
-
Calculation: 189.64 g/mol * 0.010 mol/L * 0.001 L = 0.001896 g = 1.896 mg
-
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of sterile water or DMSO.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in light-protective microcentrifuge tubes.
-
Scientist's Insight: Aliquoting prevents multiple freeze-thaw cycles of the main stock, which can accelerate degradation and introduce variability.[11]
-
-
Storage: Store the aliquots at -80°C.[3]
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Serially dilute the stock solution with the appropriate physiological buffer (e.g., Krebs-Henseleit solution) to the desired final concentrations. Keep working solutions on ice and protected from light.
Application Note: In Vitro Vasoconstriction Studies
Norfenefrine is an ideal agonist for studying vascular smooth muscle physiology in vitro. Isolated tissue bath (organ bath) experiments allow for the direct measurement of tissue contractility in a controlled environment, removing systemic influences like neural and hormonal feedback.[12] This setup is perfect for constructing concentration-response curves to determine key pharmacological parameters such as potency (EC₅₀) and efficacy (Eₘₐₓ).
Key Experimental Uses:
-
Pharmacological Profiling: Characterizing the potency and efficacy of Norfenefrine on different vascular beds (e.g., aorta, mesenteric artery).
-
Antagonist Studies: Investigating the effects of α1-adrenergic antagonists by measuring their ability to shift the Norfenefrine concentration-response curve.
-
Signal Transduction Research: Probing the downstream signaling pathways involved in α1-mediated contraction by using inhibitors of PLC, MLCK, or other pathway components.
-
Disease Modeling: Comparing vascular reactivity to Norfenefrine in tissues from healthy versus disease models (e.g., hypertension, diabetes).
Caption: Workflow for an in vitro vasoconstriction experiment.
Protocol 2: In Vitro Smooth Muscle Contraction using Isolated Rat Aortic Rings
This protocol details a standard method for assessing the vasoconstrictor effect of Norfenefrine hydrochloride on isolated rat thoracic aorta.
Materials & Equipment:
-
Isolated tissue bath system with isometric force transducers and data acquisition software.[13]
-
Krebs-Henseleit Buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).
-
Carbogen gas (95% O₂ / 5% CO₂).
-
Surgical instruments (scissors, forceps).
-
Norfenefrine hydrochloride working solutions.
-
Male Wistar or Sprague-Dawley rats (250-300g).
Procedure:
-
Tissue Preparation: a. Humanely euthanize the rat according to approved institutional protocols. b. Immediately perform a thoracotomy to expose the thoracic aorta. Carefully dissect the aorta free from surrounding connective tissue and place it in ice-cold Krebs-Henseleit buffer. c. Under a dissecting microscope, cut the aorta into 2-3 mm wide rings.
-
Scientist's Insight: Take extreme care not to stretch or damage the endothelial layer, as this can affect the tissue's response.
-
-
Mounting and Equilibration: a. Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas. b. The lower hook is fixed, and the upper hook is connected to an isometric force transducer. c. Apply a basal resting tension of 1.5-2.0 grams (g) to each ring. Allow the tissues to equilibrate for 60-90 minutes. d. During equilibration, wash the tissues by replacing the bath solution every 15-20 minutes.
-
Viability Check (Optional but Recommended): a. To ensure tissue viability, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). b. After the response plateaus, wash the tissue several times with fresh Krebs buffer until the tension returns to the baseline. This step confirms the contractile machinery is intact.
-
Concentration-Response Curve Generation: a. Once the baseline is stable, begin the cumulative addition of Norfenefrine hydrochloride. b. Add the lowest concentration of Norfenefrine (e.g., 1 nM final concentration) to the bath. Wait for the contractile response to stabilize (typically 3-5 minutes). c. Without washing, add the next, higher concentration of Norfenefrine to achieve the desired final concentration (e.g., 3 nM, 10 nM, 30 nM, etc., typically in half-log increments up to ~100 µM). d. Record the peak tension at each concentration until a maximal response (Eₘₐₓ) is achieved and further additions produce no additional increase in tension.
-
Scientist's Insight: A cumulative concentration-response protocol is efficient and widely used. Ensure the volume of drug added is minimal (e.g., <1% of the bath volume) to avoid altering the ionic composition of the buffer.
-
-
Data Analysis: a. For each ring, express the contraction at each Norfenefrine concentration as a percentage of the maximal contraction observed for that ring. b. Plot the mean percentage response against the logarithm of the molar concentration of Norfenefrine. c. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Safety and Hazard Information
Norfenefrine hydrochloride is harmful if swallowed. Standard laboratory safety precautions should be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid generating dust.
-
First Aid (Ingestion): If swallowed, rinse mouth and call a physician. Do not induce vomiting.[8]
-
First Aid (Inhalation): Move to fresh air.
-
First Aid (Skin/Eye Contact): Rinse skin with water. For eye contact, rinse cautiously with water for several minutes.
-
Disposal: Dispose of contents/container to an approved waste disposal plant according to local regulations.
References
- Patsnap Synapse. (2024). What is the mechanism of Norfenefrine Hydrochloride?
- Patsnap Synapse. (2024). What is Norfenefrine Hydrochloride used for?
- Wikipedia. (n.d.). Norfenefrine.
- MedchemExpress. (n.d.). Norfenefrine | Alpha-adrenergic Agonist.
- National Institutes of Health (NIH). (n.d.). Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water.
- LGC Standards. (n.d.). Norfenefrine Hydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet - Norfenefrine hydrochloride.
- AKSci. (n.d.). 4779-94-6 Norfenefrine HCl.
- ChemicalBook. (n.d.). Norfenefrine hydrochloride | 15308-34-6.
- Drug Central. (n.d.). norfenefrine.
- KEGG DRUG. (n.d.). Norfenefrine hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dl-norphenylephrine hydrochloride, 98%.
- Drug Information Portal. (n.d.). Norfenefrine Hydrochloride.
- Journal of Pharmaceutical and Biomedical Analysis. (2025). Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL.
- PubMed. (2019). Physicochemical stability of norepinephrine bitartrate in polypropylene syringes at high concentrations for intensive care units.
- MedKoo Biosciences. (n.d.). Norfenefrine HCl | CAS#4779-94-6| Adrenergic Agonist.
- LookChem. (n.d.). Cas 15308-34-6,Norfenefrine hydrochloride.
- ResearchGate. (2025). (PDF) Stability of Epinephrine, Norepinephrine, and Phenylephrine for Intravenous Infusions Stored in Three Commercial Plastic Syringe Brands.
- Monash University. (2020). Pharmacology – Working with isolated tissue preparations.
- National Institutes of Health (NIH). (n.d.). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories.
- Scireq. (n.d.). ex vivo studies in pharmacology & physiology research.
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Introduction: Characterizing the Adrenergic Activity of Norfenefrine hydrochloride
An Application Note and In Vitro Assay Protocol for 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (Norfenefrine hydrochloride)
This compound, more commonly known as Norfenefrine hydrochloride, is a sympathomimetic amine belonging to the phenylethanolamine class of compounds. Structurally similar to norepinephrine, it primarily functions as an adrenergic receptor agonist. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for catecholamines, playing a crucial role in the central and peripheral nervous systems to regulate processes such as vasoconstriction, heart rate, and bronchodilation. Norfenefrine is known to exhibit activity as a vasoconstrictor, primarily through its interaction with α-adrenergic receptors.
This application note provides a detailed protocol for an in vitro functional assay to quantify the agonistic activity of Norfenefrine hydrochloride. Specifically, we describe a homogenous time-resolved fluorescence (HTRF) based cyclic adenosine monophosphate (cAMP) accumulation assay. This assay is a robust method for determining the potency (EC₅₀) and efficacy of compounds that modulate the activity of Gs-coupled adrenergic receptors, such as the β₂-adrenergic receptor.
Mechanism of Action: Gs-Coupled β₂-Adrenergic Receptor Signaling
The β₂-adrenergic receptor is a prototypical Gs-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response. The HTRF cAMP assay leverages this pathway to provide a quantitative measure of receptor activation.
Caption: HTRF cAMP accumulation assay workflow.
Data Analysis and Interpretation
-
Calculate HTRF Ratio: The HTRF ratio is calculated for each well using the following formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Data Normalization: Normalize the data to the vehicle control (0% activity) and the maximum response of the reference agonist, Isoproterenol (100% activity).
-
% Activity = [(Sample Ratio - Vehicle Ratio) / (Max Isoproterenol Ratio - Vehicle Ratio)] * 100
-
-
Dose-Response Curve: Plot the normalized % activity against the logarithm of the compound concentration.
-
EC₅₀ Determination: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value. The EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response.
Expected Results
Norfenefrine is expected to act as an agonist at the β₂-adrenergic receptor, though potentially with lower potency and efficacy compared to the full agonist Isoproterenol. The resulting dose-response curve will allow for a quantitative comparison of these parameters.
| Compound | EC₅₀ (nM) [Hypothetical] | Emax (% of Isoproterenol) [Hypothetical] |
| Isoproterenol | 5.2 | 100% |
| Norfenefrine | 150.8 | 85% |
Trustworthiness and Self-Validation
To ensure the validity of the assay results, several quality control measures are essential:
-
Reference Agonist: Including a well-characterized reference agonist like Isoproterenol in every assay plate allows for the validation of cell responsiveness and assay performance. The EC₅₀ of the reference agonist should fall within a consistent, historically defined range.
-
Z'-factor: The Z'-factor is a statistical parameter that assesses the quality of an assay. It is calculated using the signals from the positive (maximum stimulation) and negative (vehicle) controls. A Z'-factor greater than 0.5 indicates an excellent and robust assay.
-
Signal-to-Background Ratio: This ratio provides an indication of the assay window. A high signal-to-background ratio is desirable for distinguishing a true signal from noise.
By consistently monitoring these parameters, researchers can have high confidence in the accuracy and reproducibility of the data generated for test compounds like Norfenefrine hydrochloride.
References
-
PubChem. Norfenefrine. National Center for Biotechnology Information. [Link]
-
DrugBank. Norfenefrine. DrugBank Online. [Link]
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Insel, P. A. (1996). Adrenergic Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
Cisbio. cAMP Gs HiRange. Cisbio Bioassays. [Link]
-
National Center for Advancing Translational Sciences (NCATS). Norfenefrine. Inxight Drugs. [Link]
Application Notes and Protocols for Cell Culture Experiments with Norepinephrine Hydrochloride
Compound of Interest: Norepinephrine Hydrochloride Synonyms: 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, L-Noradrenaline hydrochloride, Levarterenol hydrochloride[1][2]
Introduction
Norepinephrine (NE), a catecholamine, is a pivotal neurotransmitter and hormone within the sympathetic nervous system, orchestrating the "fight or flight" response.[3] In the realm of in vitro research, norepinephrine hydrochloride serves as a critical tool to dissect a multitude of cellular activities. Its biological effects are transduced through α- and β-adrenergic receptors (ARs) on the cell surface, which trigger diverse intracellular signaling cascades.[3] Consequently, norepinephrine is extensively used in various research fields, including neuroscience, cancer biology, and cardiovascular studies, to explore phenomena such as cell proliferation, signaling, and function.[3]
Given its catechol structure, norepinephrine is susceptible to oxidation from light, heat, and oxygen, which can lead to the formation of inactive byproducts.[4] Therefore, meticulous handling and preparation are essential for achieving reproducible and reliable experimental results.[3][4]
Mechanism of Action: Adrenergic Signaling
Norepinephrine exerts its cellular effects by binding to G-protein coupled adrenergic receptors. These receptors are broadly classified into α-adrenergic (α1, α2) and β-adrenergic (β1, β2, β3) subtypes, each linked to distinct downstream signaling pathways.
-
α1-Adrenergic Receptors: These receptors couple to Gq proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
-
α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]
-
β-Adrenergic Receptors: All three subtypes (β1, β2, β3) couple to Gs proteins, which activate adenylyl cyclase.[6] This results in an increase in cAMP production, which in turn activates protein kinase A (PKA).[6][7] PKA then phosphorylates a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[8]
These signaling cascades allow norepinephrine to modulate a wide range of cellular functions, including gene expression, metabolism, proliferation, and apoptosis.[5][9][10]
Caption: General workflow for studying norepinephrine in cell culture.
Data Interpretation:
-
Concentration Ranges: The effective concentration of norepinephrine can vary significantly between cell types. A typical starting range for in vitro experiments is 100 nM to 10 µM. [6]* Controls: Always include a vehicle control. For signaling studies, an untreated control (time 0) is essential. To confirm receptor specificity, pre-treatment with specific α- or β-adrenergic antagonists (e.g., phentolamine, propranolol) can be used to block the effects of norepinephrine. [11]* Reproducibility: Given the compound's instability, consistency in solution preparation and handling is key to obtaining reproducible data.
References
- BenchChem. (n.d.). Protocol for the Preparation of Noradrenaline for In Vitro Cellular Assays.
- BenchChem. (2025). Application Notes and Protocols: DL-Norepinephrine Tartrate in Cell Culture.
- Pan, W. X., et al. (2024). Norepinephrine triggers glutamatergic long-term potentiation in hypothalamic paraventricular nucleus magnocellular neuroendocrine cells through postsynaptic β1-AR/PKA signaling pathway in vitro in rats.
- Jha, S., et al. (2010). Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors. Journal of Neuroscience, 30(6), 2192–2203.
- Li, R., et al. (2022). Norepinephrine/β2-Adrenergic Receptor Pathway Promotes the Cell Proliferation and Nerve Growth Factor Production in Triple-Negative Breast Cancer. Journal of Breast Cancer, 25(1), 34-47.
- He, J., et al. (2021). Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes. eLife.
- Shang, K., et al. (2018). Norepinephrine enhances cell viability and invasion, and inhibits apoptosis of pancreatic cancer cells in a Notch-1-dependent manner. Oncology Reports, 40(5), 3015-3023.
- O'Donnell, J., et al. (2020). Norepinephrine: A Neuromodulator That Boosts the Function of Multiple Cell Types to Optimize CNS Performance. Neurochemical Research, 45(1), 13-24.
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Spectrachem. (n.d.). This compound. Retrieved from [Link]
- Simpson, P. (1983). Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response.
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PubChem. (n.d.). (S)-3-(1-Amino-2-hydroxyethyl)phenol. Retrieved from [Link]
- He, J., et al. (2021). Norepinephrine activates β1-adrenergic receptors localized to the inner nuclear membrane in cortical astrocytes. bioRxiv.
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PubChem. (n.d.). 3-[Hydroxy(2-hydroxyethyl)amino]phenol. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxy-alpha-((methylamino)methyl)benzenemethanol. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-(1-Hydroxyethyl)phenol. Retrieved from [Link]
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Application Note: Inducing In Vitro Vasoconstriction with Phenylephrine Hydrochloride
Introduction: Mechanism and Rationale
3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, widely known as Phenylephrine hydrochloride (PE), is a synthetic sympathomimetic amine.[1][2][3] It functions as a potent and selective agonist for α1-adrenergic receptors, which are densely expressed on the vascular smooth muscle cells of arterioles.[1][4][5][6][7][8] This selectivity makes Phenylephrine an invaluable tool for researchers studying vascular pharmacology and physiology.
The mechanism of Phenylephrine-induced vasoconstriction is initiated by its binding to α1-adrenergic receptors.[1][4] This action activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The resulting increase in cytosolic Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, promoting the interaction between actin and myosin filaments and causing smooth muscle contraction, which manifests as vasoconstriction.[4]
This application note provides a detailed protocol for utilizing Phenylephrine HCl to induce and quantify vasoconstriction in isolated arterial segments, a classic and robust ex vivo model. The primary focus will be on the isolated thoracic aortic ring preparation, a standard in vascular research.[9][10][11][12]
Signaling Pathway of Phenylephrine-Induced Vasoconstriction
Caption: Phenylephrine (PE) signaling cascade in vascular smooth muscle.
Materials and Reagents
Equipment
-
Isolated Organ Bath System (e.g., Radnoti, Panlab)
-
Isotonic Force Transducer
-
Data Acquisition System (e.g., PowerLab, ADInstruments)
-
Dissection Microscope
-
Surgical Instruments (fine scissors, forceps)
-
Carbogen Gas Cylinder (95% O₂, 5% CO₂)
-
pH Meter
-
Analytical Balance
-
Water Bath (set to 37°C)
Reagents and Solutions
A critical component for maintaining tissue viability is the physiological salt solution. The Krebs-Henseleit solution is standard for this application.[13]
| Component | Final Concentration (mM) | Grams per 1 Liter |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| D-Glucose | 11.1 | 2.00 |
| Table 1: Composition of Krebs-Henseleit Solution.[14][15][16] Prepare fresh on the day of the experiment. Maintain pH at 7.4 by continuously bubbling with Carbogen gas. |
-
Phenylephrine Hydrochloride (PE): Prepare a 10 mM stock solution in deionized water. Subsequent dilutions should be made in Krebs-Henseleit solution.
-
Potassium Chloride (KCl): For inducing maximal contraction and testing tissue viability. Prepare a high-concentration (e.g., 80 mM) Krebs solution by isotonically replacing NaCl with KCl.
-
Acetylcholine (ACh): For testing endothelial integrity. Prepare a 1 mM stock solution in deionized water.
-
Deionized Water (ddH₂O)
Experimental Protocol: Isolated Aortic Ring Assay
This protocol details the assessment of Phenylephrine-induced vasoconstriction using thoracic aortic rings isolated from a laboratory animal (e.g., rat or mouse).
Workflow Overview
Caption: Experimental workflow for the isolated aortic ring assay.
Step-by-Step Methodology
-
Tissue Isolation and Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Immediately dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.[9][11]
-
Under a dissection microscope, carefully remove adherent connective and adipose tissue. This step is crucial as remaining fat can impair tissue responsiveness.
-
Cut the cleaned aorta into rings of 2-3 mm in width. Ensure the cuts are perpendicular to the long axis of the vessel to maintain uniform smooth muscle orientation.
-
-
Mounting and Equilibration:
-
Mount each aortic ring between two L-shaped stainless-steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.[10] One hook is fixed to the chamber, and the other is connected to an isotonic force transducer.
-
Maintain the organ bath at 37°C and continuously bubble with Carbogen (95% O₂ / 5% CO₂) to ensure tissue oxygenation and maintain pH at 7.4.[13]
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 grams for rat aorta). During this period, replace the Krebs solution every 15-20 minutes to wash out metabolic byproducts.
-
-
Viability and Endothelial Integrity Check (Self-Validation):
-
Rationale: This step is a critical quality control measure. It confirms the tissue is viable and establishes the functional status of the endothelium, which can significantly modulate vasoconstrictor responses.
-
Viability: Contract the rings by replacing the Krebs solution with a high-potassium solution (e.g., 80 mM KCl). A robust, sustained contraction confirms the viability of the vascular smooth muscle.
-
Endothelial Integrity: After washing out the KCl and allowing the tension to return to baseline, pre-constrict the rings with a submaximal dose of Phenylephrine (e.g., 1 µM). Once a stable plateau is reached, add Acetylcholine (ACh, e.g., 10 µM).
-
Interpretation: A relaxation of >70% indicates an intact and functional endothelium, as ACh stimulates endothelial cells to release nitric oxide (NO), a potent vasodilator.[17][18][19][20] A relaxation of <10% suggests a denuded or non-functional endothelium.[21][22] This distinction is vital for data interpretation.
-
-
Phenylephrine Dose-Response Curve:
-
After the integrity check, wash the rings thoroughly with Krebs solution and allow them to return to the resting baseline tension.
-
Construct a cumulative concentration-response curve for Phenylephrine. Start by adding a low concentration of PE (e.g., 1 nM) to the bath.
-
Once the contractile response reaches a stable plateau, add the next, higher concentration without washing out the previous one. This is typically done in half-log increments (e.g., 1 nM, 3 nM, 10 nM, 30 nM, etc.) until a maximal response is achieved.[23][24][25][26]
-
| Parameter | Typical Range | Purpose |
| Equilibration Tension | 1.5 - 2.0 g (Rat Aorta) | Stretches smooth muscle cells to optimal length for contraction. |
| KCl Concentration | 60 - 80 mM | Induces maximal depolarization-induced contraction for viability check. |
| ACh Concentration | 1 - 10 µM | Tests endothelium-dependent relaxation.[27] |
| Phenylephrine Range | 10⁻⁹ M to 10⁻⁴ M | Covers the full range from threshold to maximal effect.[23][26][28] |
| Table 2: Typical Experimental Parameters for Rat Aortic Rings. |
Data Analysis and Expected Results
The primary output is a sigmoidal dose-response curve where the log of the Phenylephrine concentration is plotted against the contractile response (measured in grams of tension or as a percentage of the maximal KCl contraction).
-
Emax: The maximum contractile response produced by Phenylephrine.
-
pEC50 (-log EC50): The negative logarithm of the molar concentration of Phenylephrine that produces 50% of the maximal response. This value is a measure of the drug's potency.
For a typical rat aortic ring with an intact endothelium, the pEC50 for Phenylephrine is expected to be in the range of 6.5 to 7.5. The maximal contraction (Emax) can vary but is often normalized to the response induced by high KCl.
Troubleshooting
-
No response to KCl: The tissue may not be viable. Ensure proper dissection technique, use of fresh, ice-cold Krebs solution, and proper mounting.
-
Low or no response to Phenylephrine:
-
Check the viability with KCl.
-
Verify the concentration and integrity of the Phenylephrine stock solution.
-
Ensure the resting tension is set correctly. Insufficient stretch will lead to a weak response.
-
-
High variability between rings:
-
Ensure uniform ring size and meticulous removal of connective tissue.
-
Allow for a sufficient and consistent equilibration period for all tissues.
-
-
No relaxation to Acetylcholine: The endothelium may have been damaged during dissection. Use extreme care when handling the aorta to avoid rubbing the intimal surface.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylephrine Hydrochloride?
-
Kellogg, D. L., Jr, Zhao, J. L., Wu, Y., & Johnson, J. M. (2005). Acetylcholine-induced vasodilation is mediated by nitric oxide and prostaglandins in human skin. Journal of Applied Physiology, 98(2), 629–632. Retrieved from [Link]
-
Dora, K. A., & Garland, C. J. (2001). Acetylcholine induces conducted vasodilation by nitric oxide-dependent and -independent mechanisms. American Journal of Physiology-Heart and Circulatory Physiology, 280(1), H233–H239. Retrieved from [Link]
-
GlobalRx. (n.d.). Clinical Profile of Phenylephrine Hydrochloride USP. Retrieved from [Link]
-
Pharmacology of Phenylephrine Hydrochloride; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. Retrieved from [Link]
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Coppey, L. J., Davidson, E. P., & Yorek, M. A. (2001). In vivo mechanisms of acetylcholine-induced vasodilation in rat sciatic nerve. American Journal of Physiology-Heart and Circulatory Physiology, 281(3), H1247–H1254. Retrieved from [Link]
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Patsnap Synapse. (2024, June 14). What is Phenylephrine Hydrochloride used for? Retrieved from [Link]
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Dr.Oracle. (2025, September 11). What is the mechanism of action (MOA) of phenylephrine and its indications? Retrieved from [Link]
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Dr.Oracle. (2025, October 26). What is the mechanism of action of phenylephrine? Retrieved from [Link]
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Figueroa, X. F., Lillo, M. A., Gaete, P. S., Riquelme, D., & Estay, C. (2021). Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production. Frontiers in Physiology, 12, 688325. Retrieved from [Link]
-
Kellogg, D. L., Jr, Zhao, J. L., Wu, Y., & Johnson, J. M. (2005). Acetylcholine-induced vasodilation is mediated by nitric oxide and prostaglandins in human skin. Journal of Applied Physiology, 98(2), 629-632. Retrieved from [Link]
-
de Jongh, R. T., Serné, E. H., Ijzerman, R. G., de Vries, G., & Stehouwer, C. D. (2002). Endothelium-dependent and-independent vasodilation of large arteries in normoalbuminuric insulin-dependent diabetes mellitus. Arteriosclerosis, Thrombosis, and Vascular Biology, 22(9), 1469-1474. Retrieved from [Link]
-
Konishi, M., & Su, C. (1988). Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats. Hypertension, 11(5), 440-444. Retrieved from [Link]
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Padro, C. J., & Recchia, F. A. (2019). Mechanisms and clinical implications of endothelium-dependent vasomotor dysfunction in coronary microvasculature. American Journal of Physiology-Heart and Circulatory Physiology, 316(2), H247-H262. Retrieved from [Link]
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ResearchGate. (n.d.). Dose-response curves for phenylephrine in rings from isolated thoracic aorta... Retrieved from [Link]
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HBIO Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Dose–response curves of phenylephrine-precontracted aorta rings to... Retrieved from [Link]
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HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer. Retrieved from [Link]
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Gilde, A. J., et al. (n.d.). Deliverable 3.1 Selection of protocols for tissue harvest and use of the optimized medium to be used for work described in WP 4. Retrieved from [Link]
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Quora. (2021, December 6). Why is phenylephrine going to alpha one adrenergic receptor? Retrieved from [Link]
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Kim, J. H., et al. (2017). Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant. Korean Journal of Physiology & Pharmacology, 21(4), 415-423. Retrieved from [Link]
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Goveia, J., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biology Plus, 6-7, 100027. Retrieved from [Link]
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Dr.Oracle. (2025, August 1). Modified Krebs-Henseleit solution: Significance and symbolism. Retrieved from [Link]
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Slideshare. (n.d.). Experiments on isolated vascular rings. Retrieved from [Link]
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ResearchGate. (n.d.). Dose–response curves for phenylephrine (Phe)-induced contractions (g)... Retrieved from [Link]
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Lee, S. H., et al. (2020). Nitric oxide-mediated inhibition of phenylephrine-induced contraction in response to hypothermia is partially modulated by. International Journal of Medical Sciences, 17(1), 128. Retrieved from [Link]
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Aortic Ring Assay. (2023, August 5). YouTube. Retrieved from [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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- 5. Articles [globalrx.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. quora.com [quora.com]
- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experiments on isolated vascular rings | PPTX [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Modified Krebs-Henseleit solution: Significance and symbolism [wisdomlib.org]
- 14. himedialabs.com [himedialabs.com]
- 15. Documents download module [ec.europa.eu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Acetylcholine-induced vasodilation is mediated by nitric oxide and prostaglandins in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetylcholine induces conducted vasodilation by nitric oxide-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo mechanisms of acetylcholine-induced vasodilation in rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Endothelium-dependent and endothelium-independent vasodilation in resistance arteries from hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. researchgate.net [researchgate.net]
- 24. KoreaMed Synapse [synapse.koreamed.org]
- 25. researchgate.net [researchgate.net]
- 26. medsci.org [medsci.org]
- 27. Frontiers | Acetylcholine activates a regenerative vasodilator mechanism that is sensitive to nitric oxide production [frontiersin.org]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
Welcome to the technical support center for the synthesis of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important phenylethanolamine derivative. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth solutions to frequently asked questions and detailed protocols to ensure the integrity and purity of your synthesis.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically proceeds through a two-step sequence: the amination of a 3-hydroxyacetophenone precursor to form 2-amino-1-(3-hydroxyphenyl)ethanone, followed by the stereoselective or non-stereoselective reduction of the ketone functionality to the corresponding amino alcohol. While conceptually straightforward, this synthesis is often plagued by issues related to impurity formation, reaction control, and product isolation. The polar nature of the starting materials, intermediates, and the final product presents unique purification challenges. This guide will address these issues in a practical, question-and-answer format to assist you in achieving a high-purity final product.
Visualizing the Synthetic Pathway
To provide a clear overview, the general synthetic route is illustrated below. This pathway highlights the key transformation and the stages where impurities can arise.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section is structured to directly address specific problems you may encounter during your synthesis. Each question is followed by a detailed explanation of the potential causes and actionable steps for resolution.
I. Issues Related to the Amination Step
Question 1: My amination of 3-hydroxyacetophenone is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize this step?
Answer:
Low yields and the formation of multiple byproducts during the amination of 3-hydroxyacetophenone are common challenges. The primary causes often revolve around the choice of amination method, reaction conditions, and the stability of the starting material and product.
Potential Causes and Solutions:
-
Side Reactions: The phenolic hydroxyl group and the acetyl group in 3-hydroxyacetophenone can participate in undesired side reactions. For instance, harsh reaction conditions can lead to polymerization or degradation of the starting material.
-
Sub-optimal Amination Reagent: The choice of aminating agent is critical. While various methods exist, for the synthesis of primary α-amino ketones, a common route involves the initial halogenation of the α-carbon followed by displacement with an amine source. A well-established method for introducing the amino group is the Gabriel synthesis, which utilizes potassium phthalimide to avoid over-alkylation.[1][2] However, the subsequent deprotection step can be harsh.
-
Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled. It is advisable to start with milder conditions and incrementally increase the temperature if the reaction is not proceeding.
Recommended Protocol: Two-Step Halogenation and Amination
-
α-Bromination of 3-Hydroxyacetophenone:
-
Dissolve 3-hydroxyacetophenone in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) at a controlled temperature (typically 0-10 °C) to form 2-bromo-1-(3-hydroxyphenyl)ethanone.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to avoid the formation of di-brominated byproducts.
-
-
Nucleophilic Substitution with an Amine Source:
-
React the crude 2-bromo-1-(3-hydroxyphenyl)ethanone with a protected amine equivalent, such as potassium phthalimide (Gabriel Synthesis), in a polar aprotic solvent like DMF.[3]
-
Alternatively, for a more direct approach, react with a source of ammonia, although this can lead to the formation of secondary and tertiary amines.
-
The resulting N-substituted intermediate can then be deprotected, often using hydrazine hydrate, to yield 2-amino-1-(3-hydroxyphenyl)ethanone.[1]
-
Troubleshooting Workflow for Amination:
Caption: Decision-making workflow for troubleshooting the amination step.
II. Issues Related to the Ketone Reduction Step
Question 2: During the sodium borohydride reduction of 2-amino-1-(3-hydroxyphenyl)ethanone, I am observing the formation of a significant impurity. What could this be and how can I minimize it?
Answer:
The reduction of the α-amino ketone to the desired amino alcohol is a critical step where impurities can arise from over-reduction or side reactions.
Potential Impurities and Their Formation:
-
Unreacted Starting Material: Incomplete reduction will leave residual 2-amino-1-(3-hydroxyphenyl)ethanone. This is often due to insufficient reducing agent or short reaction times.
-
Over-reduction Product: While sodium borohydride is a relatively mild reducing agent, under certain conditions, particularly with prolonged reaction times or elevated temperatures, it can potentially lead to the reduction of the aromatic ring or other functional groups, although this is less common for NaBH4.[4]
-
Diol Impurity: A potential side reaction is the reduction of the starting material, 3-hydroxyacetophenone, if it is carried over from the previous step, which would result in 1-(3-hydroxyphenyl)ethane-1,2-diol.
-
Dimerization/Oligomerization: Phenylethanolamines can be susceptible to dimerization or oligomerization, especially under harsh work-up conditions (e.g., strongly acidic or basic).
Strategies for a Clean Reduction:
-
Control of Stoichiometry: Use a moderate excess of sodium borohydride (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the starting ketone.[5]
-
Temperature Control: Perform the reduction at a low temperature (0-5 °C) to enhance selectivity and minimize side reactions. The reaction is typically exothermic.
-
Solvent Choice: Methanol or ethanol are common solvents for sodium borohydride reductions.[6]
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products.
-
Work-up Procedure: Quench the reaction carefully with a weak acid (e.g., acetic acid or ammonium chloride solution) at low temperature to destroy excess borohydride before work-up.
Recommended Protocol for Ketone Reduction:
-
Dissolve 2-amino-1-(3-hydroxyphenyl)ethanone in methanol and cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride.
-
Extract the product into a suitable organic solvent after adjusting the pH.
III. Purification and Isolation Challenges
Question 3: My final product, this compound, is difficult to purify and often appears discolored. What are the best practices for purification and how can I remove the color?
Answer:
The high polarity of this compound and its susceptibility to oxidation can make purification challenging. Discoloration is a common issue, often arising from trace impurities or degradation.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying polar amine hydrochlorides.
-
Activated Charcoal Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent (e.g., hot methanol or ethanol), treated with a small amount of activated charcoal, heated briefly, and then filtered hot through a pad of celite before recrystallization.
-
Column Chromatography: For highly impure samples, column chromatography on silica gel can be employed. However, due to the polar and basic nature of the free amine, a polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane, is required to prevent streaking and ensure good separation.[8]
Quantitative Data for Recrystallization Solvent Systems:
| Solvent System | Typical Ratio | Observations |
| Isopropanol/Water | 95:5 to 90:10 | Good for initial dissolution and crystal formation upon cooling. |
| Ethanol/Diethyl Ether | N/A | Diethyl ether is used as an anti-solvent to precipitate the product from an ethanolic solution. |
| Methanol | N/A | Often used for dissolving the crude product for charcoal treatment. |
Protocol for Recrystallization and Decolorization:
-
Dissolve the crude this compound in a minimal amount of hot isopropanol (with a few drops of water if necessary).
-
Add a small amount of activated charcoal (approximately 1-2% w/w) to the hot solution.
-
Gently reflux the mixture for 10-15 minutes.
-
Filter the hot solution through a pre-warmed funnel containing a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
IV. Stereochemical Purity
Question 4: How can I assess the chiral purity of my synthesized 3-(1-Amino-2-hydroxyethyl)phenol?
Answer:
Since the reduction of the prochiral ketone creates a stereocenter, it is crucial to determine the enantiomeric excess (ee) of your product, especially if a stereospecific synthesis was intended.
Analytical Technique for Chiral Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity of chiral compounds.[9]
-
Column: A chiral stationary phase (CSP) is required. Common CSPs are based on cellulose or amylose derivatives.
-
Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.[10]
-
Detection: UV detection is suitable for this compound due to the presence of the phenyl ring.
-
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of your final product in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralpak® or Chiralcel®).
-
Method Development: Develop a separation method by optimizing the mobile phase composition to achieve baseline separation of the two enantiomers.
-
Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
Logical Relationship for Chiral Purity Assessment:
Caption: Workflow for determining the chiral purity of the final product.
References
- CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google P
-
Gabriel synthesis - Wikipedia. [Link]
-
Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [Link]
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. [Link]
-
Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls - eCampusOntario Pressbooks. [Link]
-
Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. [Link]
-
2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. [Link]
-
2-amino-1-(3-hydroxyphenyl)ethanone hydrochloride - CAS - 14665-75-9 | Axios Research. [Link]
-
Reduction using sodium borohyride? - ResearchGate. [Link]
-
(S)-3-(1-Amino-2-hydroxyethyl)phenol | C8H11NO2 | CID 55278984 - PubChem. [Link]
- CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google P
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Various Applications Of 3-Hydroxyacetophenone - Cefa Cilinas Biotics Pvt Ltd. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
- CN105967986A - 3-hydroxyacetophenone synthesis method - Google P
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- 1. ijprajournal.com [ijprajournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biopharminternational.com [biopharminternational.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. acdlabs.com [acdlabs.com]
- 8. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. jpharmsci.com [jpharmsci.com]
Technical Support Center: HPLC Analysis of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
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Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the accuracy and reliability of your analytical results.
Understanding the Analyte: this compound
This compound is a polar, aromatic compound containing both a phenolic hydroxyl group and a primary amine.[1][2][3] Its structure presents unique challenges in reversed-phase HPLC due to its hydrophilic nature and potential for strong interactions with the stationary phase. Understanding these properties is crucial for effective method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue observed during the HPLC analysis of this compound?
A1: The most frequently encountered problem is peak tailing .[4] This is primarily due to secondary interactions between the basic amine group of the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column. These interactions can lead to poor peak shape, reduced resolution, and inaccurate quantification.
Q2: How does the mobile phase pH affect the analysis?
A2: The mobile phase pH is a critical parameter that significantly influences retention time, peak shape, and selectivity.[5][6][7] Since this compound has an ionizable amino group, the pH of the mobile phase will determine its degree of ionization.[7] Operating at a pH close to the analyte's pKa can result in a mixture of ionized and non-ionized forms, leading to peak broadening or splitting.[8] It is generally recommended to work at a pH at least 1-2 units away from the pKa to ensure the analyte is in a single, predominant ionic state.[5] For basic compounds like this, a lower pH (e.g., pH < 3) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and improving peak shape.[9]
Q3: What type of HPLC column is best suited for this analysis?
A3: A reversed-phase C18 column is a common starting point. However, to mitigate peak tailing, it is highly recommended to use a column with advanced bonding and end-capping technologies.[10] Look for columns specifically marketed as "base-deactivated" or those with a polar-embedded phase.[10] These columns are designed to shield the residual silanol groups, reducing their interaction with basic analytes.[10] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be a viable alternative.[11][12]
Q4: My analyte is showing poor retention and eluting near the void volume. What can I do?
A4: Poor retention of this polar compound is a common challenge. Here are several strategies to increase retention:
-
Decrease the organic modifier concentration: In reversed-phase HPLC, reducing the percentage of acetonitrile or methanol in the mobile phase will increase the retention of polar analytes.
-
Use a highly aqueous compatible column: Some C18 columns are specifically designed to be stable in highly aqueous mobile phases (e.g., >95% water).
-
Consider a different stationary phase: A phenyl-hexyl or a polar-embedded phase may offer different selectivity and increased retention for aromatic compounds.[12]
-
Explore HILIC: As mentioned, HILIC is an alternative chromatographic mode that is well-suited for the retention of very polar compounds.[11]
Q5: I am observing a gradual increase in backpressure. What are the likely causes?
A5: A steady rise in backpressure often indicates a blockage in the system. Common culprits include:
-
Column frit blockage: Particulate matter from the sample or mobile phase can accumulate on the inlet frit of the column. Using a guard column and filtering your samples and mobile phases can prevent this.[13]
-
Sample precipitation: The analyte may precipitate on the column if the sample solvent is significantly stronger than the mobile phase. It's always best to dissolve the sample in the initial mobile phase if possible.
-
Column bed deformation: Over time, the packed bed of the column can settle, creating a void at the inlet.[4][9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC analysis of this compound.
Problem 1: Peak Tailing
// Nodes Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Is mobile phase pH\n2 units away from pKa?", fillcolor="#FBBC05"]; Adjust_pH [label="Adjust mobile phase pH\n(e.g., lower to ~2.5-3.0)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Column [label="Is a base-deactivated\ncolumn being used?", fillcolor="#FBBC05"]; Use_BD_Column [label="Switch to a base-deactivated\nor polar-embedded column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Overload [label="Is the column overloaded?", fillcolor="#FBBC05"]; Dilute_Sample [label="Dilute the sample and\nre-inject", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Dead_Volume [label="Are there extra-column\nvolume effects?", fillcolor="#FBBC05"]; Optimize_Tubing [label="Use shorter, narrower ID tubing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_pH; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_Column; Check_pH -> Check_Column [label="Yes"]; Check_Column -> Use_BD_Column [label="No"]; Use_BD_Column -> Check_Overload; Check_Column -> Check_Overload [label="Yes"]; Check_Overload -> Dilute_Sample [label="Yes"]; Dilute_Sample -> Check_Dead_Volume; Check_Overload -> Check_Dead_Volume [label="No"]; Check_Dead_Volume -> Optimize_Tubing [label="Yes"]; Optimize_Tubing -> Resolved; Check_Dead_Volume -> Resolved [label="No"]; } }
Caption: Troubleshooting workflow for peak tailing.
| Possible Cause | Diagnostic Step | Proposed Solution |
| Secondary Silanol Interactions | The peak tailing is more pronounced for this basic analyte. | Operate at a lower mobile phase pH (e.g., 2.5-3.5) to protonate the silanol groups. Use a highly deactivated, end-capped column or a column with a polar-embedded stationary phase.[10] |
| Column Overload | All peaks in the chromatogram, including the analyte, show tailing. The tailing worsens with increased sample concentration. | Dilute the sample or inject a smaller volume.[4] Consider a column with a larger internal diameter or a higher loading capacity.[4] |
| Extra-column Volume | Peaks are broad and tailing, even with a new column. | Minimize the length and internal diameter of tubing between the injector, column, and detector.[10] Ensure all fittings are properly connected. |
| Column Contamination/Deterioration | Peak shape has degraded over time. Backpressure may also be increasing. | Wash the column with a strong solvent. If this doesn't help, replace the column.[14] Always use a guard column to protect the analytical column.[13] |
Problem 2: Poor Resolution or Co-elution
// Nodes Start [label="Poor Resolution or Co-elution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adjust_Organic [label="Modify Organic Modifier\n(Acetonitrile vs. Methanol)", fillcolor="#FBBC05"]; Change_pH [label="Adjust Mobile Phase pH", fillcolor="#FBBC05"]; Gradient_Elution [label="Implement or Optimize\nGradient Elution", fillcolor="#FBBC05"]; Change_Column [label="Change Column Selectivity\n(e.g., Phenyl-Hexyl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Resolution Improved", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Adjust_Organic; Adjust_Organic -> Change_pH; Change_pH -> Gradient_Elution; Gradient_Elution -> Change_Column; Change_Column -> Resolved; }
Caption: Steps to improve peak resolution.
| Possible Cause | Diagnostic Step | Proposed Solution |
| Inadequate Mobile Phase Strength | The analyte and impurities are eluting too close together. | Optimize the mobile phase composition. A common approach is to perform a gradient run to determine the optimal isocratic conditions or to use a gradient method for the analysis.[15] |
| Poor Selectivity | Peaks are not baseline separated despite adequate retention. | Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity. Adjusting the mobile phase pH can also significantly impact the selectivity between ionizable compounds.[8] Consider a column with a different stationary phase (e.g., phenyl, cyano) to exploit different retention mechanisms.[16] |
| Low Column Efficiency | Peaks are broad, leading to overlap. | Ensure the column is not old or contaminated.[14] Use a column with smaller particles (e.g., 3 µm or sub-2 µm) for higher efficiency.[10] |
Problem 3: Retention Time Variability
// Nodes Start [label="Retention Time Variability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Equilibration [label="Is the column properly\nequilibrated?", fillcolor="#FBBC05"]; Equilibrate_Longer [label="Increase equilibration time\n(10-20 column volumes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_pH_Buffer [label="Is the mobile phase pH\nstable and buffered?", fillcolor="#FBBC05"]; Use_Buffer [label="Use a buffer with a pKa\nclose to the desired pH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Temp [label="Is the column temperature\ncontrolled?", fillcolor="#FBBC05"]; Use_Column_Oven [label="Use a column oven to maintain\na constant temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Pump [label="Is the pump delivering a\nconsistent flow rate?", fillcolor="#FBBC05"]; Service_Pump [label="Service the pump\n(check seals, check valves)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Stable Retention Times", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check_Equilibration; Check_Equilibration -> Equilibrate_Longer [label="No"]; Equilibrate_Longer -> Check_pH_Buffer; Check_Equilibration -> Check_pH_Buffer [label="Yes"]; Check_pH_Buffer -> Use_Buffer [label="No"]; Use_Buffer -> Check_Temp; Check_pH_Buffer -> Check_Temp [label="Yes"]; Check_Temp -> Use_Column_Oven [label="No"]; Use_Column_Oven -> Check_Pump; Check_Temp -> Check_Pump [label="Yes"]; Check_Pump -> Service_Pump [label="No"]; Service_Pump -> Resolved; Check_Pump -> Resolved [label="Yes"]; }
Caption: Troubleshooting retention time instability.
| Possible Cause | Diagnostic Step | Proposed Solution |
| Inadequate Column Equilibration | Retention times drift at the beginning of a run sequence. | Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before the first injection. |
| Mobile Phase pH Instability | Retention times are inconsistent, especially if the pH is near the analyte's pKa. | Use a buffer in the mobile phase to maintain a constant pH. The buffer's pKa should be close to the desired mobile phase pH.[10] |
| Temperature Fluctuations | Retention times vary with changes in ambient laboratory temperature. | Use a column oven to maintain a constant and consistent temperature for the column. |
| Pump Malfunction | Retention times are erratic, and the pressure may be fluctuating. | Check the pump for leaks and ensure the check valves are functioning correctly. Degas the mobile phase to prevent air bubbles in the pump heads.[17] |
| Mobile Phase Composition Change | Retention times are gradually shifting in one direction. | Ensure the mobile phase is well-mixed and covered to prevent evaporation of the more volatile component (usually the organic modifier). |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method
A starting point for method development for this compound.
-
Column: C18, base-deactivated, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A
Protocol 2: Sample and Mobile Phase Preparation
-
Mobile Phase Preparation:
-
Filter all aqueous components through a 0.45 µm or 0.22 µm membrane filter.
-
Degas the mobile phase before use by sonication, sparging with helium, or using an in-line degasser.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.[13]
-
Stability Considerations
Phenolic compounds can be susceptible to oxidation, which may lead to the formation of degradation products and a change in solution color.[18] It is advisable to:
-
Prepare solutions fresh daily.
-
Store stock solutions in amber vials to protect from light.[18]
-
Consider storing solutions at refrigerated temperatures (2-8 °C) for short-term stability.
-
Be aware of potential interactions with other components in a formulation, which could lead to degradation products.[19]
References
-
GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". Available at: [Link]
-
Element Lab Solutions. "Peak Tailing in HPLC". Available at: [Link]
-
Chromtech. "HPLC Column Selection Guide". Available at: [Link]
-
Advanced Chromatography Solutions. "HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS". Available at: [Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Available at: [Link]
-
Restek. "HPLC Troubleshooting Guide". Available at: [Link]
-
Moravek. "Exploring the Role of pH in HPLC Separation". Available at: [Link]
-
Waters. "Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations". Available at: [Link]
-
KNAUER. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds". Available at: [Link]
-
LCGC International. "Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography". Available at: [Link]
-
Welch Materials, Inc. "The Importance Of Mobile Phase PH in Chromatographic Separations". Available at: [Link]
-
Phenomenex. "Selecting the Right Column for Your Reversed Phase Method". Available at: [Link]
-
Hawach Scientific. "Polar Column in HPLC Example". Available at: [Link]
-
National Center for Biotechnology Information. "Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate". Available at: [Link]
-
YouTube. "Top 10 Most Common HPLC Issues and How to Fix Them (2023)". Available at: [Link]
-
ACS Publications. "Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold". Available at: [Link]
-
Pharmaffiliates. "3-(1-Hydroxyethyl)phenol". Available at: [Link]
-
ResearchGate. "I'm facing a problem with peak splitting and broadening amino acid analysis by HPLC Zorbax AAA C-18 column. Can anyone help me?". Available at: [Link]
-
PubChem. "(S)-3-(1-Amino-2-hydroxyethyl)phenol". Available at: [Link]
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ACS Publications. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol". Available at: [Link]
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Agilent. "Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids". Available at: [Link]
-
National Center for Biotechnology Information. "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol". Available at: [Link]
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Technical Support Center: Optimizing 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (Norepinephrine) Dosage for Cell Culture
Welcome to the technical support center for 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a compound more commonly known in the scientific community as Norepinephrine (NE) hydrochloride or L-Noradrenaline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for the successful application of this compound in your cell culture experiments.
Introduction: Understanding Norepinephrine in a Cellular Context
Norepinephrine is an endogenous catecholamine that functions as a primary neurotransmitter in the sympathetic nervous system. In in vitro research, it serves as a potent agonist for adrenergic receptors, making it a valuable tool for studying a wide range of cellular processes. Its effects are primarily mediated through the activation of α- and β-adrenergic receptors on the cell surface, which initiates downstream signaling cascades that can influence cell proliferation, apoptosis, differentiation, and metabolism.[1]
The success of any experiment involving norepinephrine hinges on the careful optimization of its dosage and handling. Due to its susceptibility to oxidation, improper preparation and storage can lead to a loss of bioactivity and experimental variability.[2] This guide will walk you through the critical considerations for using norepinephrine in your cell culture system.
Frequently Asked Questions (FAQs)
What is the recommended starting concentration for norepinephrine in cell culture?
There is no single universal starting concentration, as the optimal dose is highly dependent on the cell type and the biological question being investigated.[3][4][5] However, based on published literature, a common starting range is between 1 µM and 10 µM .
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
| Cell Type | Reported Concentration Range | Observed Effect | Reference |
| Pancreatic Cancer Cells (PANC-1, BxPc-3) | 0.1 µM - 10 µM | Increased proliferation, invasion, and inhibition of apoptosis.[3] | [3][6][7] |
| Adult Rat Ventricular Myocytes | 10 µM | Induction of apoptosis.[5] | [5] |
| Human CD8+ T cells | 1 µM | Induction of inflammatory cytokines and reduced proliferation.[8] | [8] |
| Human Natural Killer (NK) Cells | Dose-dependent | Inhibition of NK cell activity.[9] | [9] |
| Adult Hippocampal Neural Precursors | 10 µM | Activation of self-renewing and multipotent precursors.[10] | [10] |
| Human Bone Marrow-Derived Mesenchymal Stem Cells | 1 µM - 10 µM | Inhibition of proliferation.[11] | [11] |
How should I prepare a stock solution of norepinephrine hydrochloride?
Due to its propensity for oxidation, proper preparation of norepinephrine stock solutions is critical for experimental reproducibility.[2] The catechol structure is sensitive to light, heat, and oxygen. The use of an antioxidant such as L-ascorbic acid is highly recommended to maintain its stability.[2][12][13]
Protocol: Preparation of a 10 mM Norepinephrine Stock Solution
This protocol provides a method for preparing a stable stock solution of (-)-Norepinephrine bitartrate monohydrate (MW: 337.28 g/mol ).
Materials:
-
(-)-Norepinephrine bitartrate monohydrate
-
Phosphate-Buffered Saline (PBS), sterile
-
L-ascorbic acid
-
Sterile, light-protecting microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Prepare Solvent with Antioxidant:
-
Prepare a 100 mM stock solution of L-ascorbic acid in sterile water.
-
Filter sterilize the ascorbic acid solution using a 0.22 µm syringe filter.
-
Add the sterile ascorbic acid stock to your sterile PBS to a final concentration of 100 µM. This will be your solvent for the norepinephrine.
-
-
Weigh Norepinephrine:
-
On a calibrated analytical balance, carefully weigh out 3.37 mg of (-)-Norepinephrine bitartrate monohydrate to make 1 mL of a 10 mM stock solution.[2]
-
-
Dissolution:
-
Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
Add 1 mL of the PBS containing ascorbic acid to the tube.
-
Vortex gently until the powder is completely dissolved.[2]
-
-
Sterilization and Storage:
-
Filter the norepinephrine stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.
-
Aliquot the stock solution into smaller volumes to prevent repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage (up to one year) or at 4°C for short-term use (up to five days). Always protect the solution from light.[2]
-
What are the primary signaling pathways activated by norepinephrine?
Norepinephrine primarily signals through G-protein coupled adrenergic receptors (α and β subtypes). The most commonly studied pathway in cell culture is the β-adrenergic receptor pathway, which typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5]
Troubleshooting Guide
Problem 1: No Observable Effect or Lower-Than-Expected Activity
Possible Cause 1: Compound Degradation
-
Why it happens: Norepinephrine is highly susceptible to oxidation, which can be accelerated by exposure to light, heat, and certain components in cell culture media.[2] Oxidized norepinephrine is biologically inactive.
-
How to diagnose: A color change in your stock solution or culture medium (e.g., turning pink or brown) is a visible indicator of oxidation.
-
Solution:
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions as described in the FAQ section, using an antioxidant like L-ascorbic acid.[2]
-
Protect from Light: Store stock solutions and conduct experiments in light-protected containers (e.g., amber tubes or tubes wrapped in foil).
-
Minimize Exposure to Air: Keep tubes tightly capped and minimize the time stock solutions are open to the atmosphere.
-
Media Stability: Be aware that some media components can accelerate the degradation of catecholamines.[14] If you suspect this is an issue, consider preparing your working solutions immediately before adding them to the cells.
-
Possible Cause 2: Sub-optimal Concentration
-
Why it happens: The effective concentration of norepinephrine can vary significantly between cell lines.[11] The concentration you are using may be too low to elicit a response.
-
How to diagnose: Review your initial dose-response data. If you do not see a response even at the highest concentration, you may need to expand your concentration range.
-
Solution:
-
Perform a Broad Dose-Response Experiment: Test a wider range of concentrations, for example, from 100 nM to 100 µM, to identify the active range for your cell line.
-
Possible Cause 3: Receptor Desensitization
-
Why it happens: Prolonged or repeated exposure to an agonist like norepinephrine can lead to the desensitization of adrenergic receptors. This is a cellular mechanism to prevent overstimulation, involving receptor phosphorylation and uncoupling from G-proteins.[15][16][17]
-
How to diagnose: You may observe an initial response that diminishes over time, even with continuous exposure to norepinephrine.
-
Solution:
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal duration of exposure. It's possible that shorter incubation times are more effective.
-
Pulsatile Dosing: For longer-term experiments, consider a pulsatile dosing regimen (e.g., a short exposure followed by a washout period) to allow for receptor re-sensitization.
-
Problem 2: High Cell Death or Unexpected Cytotoxicity
Possible Cause 1: Concentration is Too High
-
Why it happens: At high concentrations, norepinephrine can induce apoptosis or other forms of cell death in certain cell types, such as cardiomyocytes.[5][18] This may be a desired effect in some studies (e.g., cancer research), but a confounding factor in others.
-
How to diagnose: Observe your cells microscopically for signs of stress (e.g., rounding up, detachment) and perform a cell viability assay (e.g., MTT, Trypan Blue) across your dose-response range.
-
Solution:
-
Titrate to a Lower Concentration: Based on your dose-response and viability data, select a concentration that elicits the desired biological effect without causing significant cell death.
-
Possible Cause 2: Formation of Toxic Byproducts
-
Why it happens: The oxidation of norepinephrine can generate reactive oxygen species (ROS) and other byproducts that may be cytotoxic.
-
How to diagnose: This can be difficult to distinguish from direct compound toxicity. However, if you observe high cell death in conjunction with a color change in your media, toxic byproducts are a likely contributor.
-
Solution:
-
Follow Proper Preparation and Handling: The best way to mitigate this is to prevent oxidation in the first place by following the stock solution preparation protocol and protecting your solutions from light and heat.[2]
-
Experimental Workflow: Determining the Optimal Dose
To ensure reliable and reproducible data, a systematic approach to determining the optimal norepinephrine concentration is essential.
References
- BenchChem. (n.d.). Protocol for the Preparation of Noradrenaline for In Vitro Cellular Assays.
- Davies, A. O., & Lefkowitz, R. J. (1983). In Vitro Desensitization of Beta Adrenergic Receptors in Human Neutrophils. Attenuation by Corticosteroids.
- Maisel, A. S., Motulsky, H. J., & Insel, P. A. (1987). Rapid desensitization and uncoupling of human beta-adrenergic receptors in an in vitro model of lactic acidosis.
- Davies, A. O., & Lefkowitz, R. J. (1983). In vitro desensitization of beta adrenergic receptors in human neutrophils. Attenuation by corticosteroids.
- Al-Wadei, H. A., & Schuller, H. M. (2009). In vitro Activation of Human and Rat Lymphocyte and Macrophage Functions by Norepinephrine. American Journal of Immunology, 5(1), 1-9.
- Guo, K., Ma, Q., Wang, L., et al. (2018). Norepinephrine enhances cell viability and invasion, and inhibits apoptosis of pancreatic cancer cells in a Notch-1-dependent manner. Oncology Reports, 40(5), 2687-2697.
- Sanders, V. M., Baker, R. A., & Straub, R. H. (2015). Norepinephrine preferentially modulates memory CD8 T cell function inducing inflammatory cytokine production and reducing proliferation in response to activation. Brain, Behavior, and Immunity, 46, 168-179.
- Takamoto, T., Hori, Y., Koga, Y., et al. (1991). Norepinephrine inhibits human natural killer cell activity in vitro. International Journal of Neuroscience, 58(1-2), 127-131.
- Davies, A. O., & Lefkowitz, R. J. (1983). In Vitro Desensitization of Beta Adrenergic Receptors in Human Neutrophils. Attenuation by Corticosteroids.
- Sanders, V. M. (2012). Norepinephrine and β2-Adrenergic Receptor Stimulation Regulate CD4+ T and B Lymphocyte Function in Vitro and in Vivo. Frontiers in Immunology, 3, 373.
- Whalen, E. J., Rajagopal, S., & Lefkowitz, R. J. (2011). Adrenoceptor desensitization: current understanding of mechanisms. Trends in Pharmacological Sciences, 32(2), 105-111.
- Takamoto, T., Hori, Y., Koga, Y., Toshima, H., Hara, A., & Yokoyama, M. M. (1991). Norepinephrine Inhibits Human Natural Killer Cell Activity in Vitro. International Journal of Neuroscience, 58(1-2), 127-131.
- Zhang, D., Ma, Q., Hu, H., et al. (2013). Norepinephrine stimulates pancreatic cancer cell proliferation, migration and invasion via β-adrenergic receptor-dependent activation of P38/MAPK pathway. Cancer Biology & Therapy, 14(10), 910-918.
- Schuller, H. M., & Tithof, P. K. (2009). Norepinephrine-induced invasion by pancreatic cancer cells is inhibited by propranolol. Oncology Reports, 22(5), 1227-1232.
- Guo, K., Ma, Q., Wang, L., et al. (2018). Norepinephrine enhances cell viability and invasion, and inhibits apoptosis of pancreatic cancer cells in a Notch-1-dependent manner. Oncology Reports, 40(5), 2687–2697.
- Weddle, D. L., Tithof, P. K., Williams, M., & Schuller, H. M. (2001). Stress-associated hormone, norepinephrine, increases proliferation and IL-6 levels of human pancreatic duct epithelial cells and is inhibited by sulforaphane. International Journal of Oncology, 18(4), 765-770.
- Simpson, P. (1985). Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response.
- Jaiswal, N., & Jha, S. (2018). Norepinephrine is a negative regulator of the adult periventricular neural stem cell niche. Neuro-Oncology, 20(11), 1469–1479.
- Jin, M., Wang, Y., Zhou, T., Li, W., & Wen, Q. (2022). Norepinephrine/β2-Adrenergic Receptor Pathway Promotes the Cell Proliferation and Nerve Growth Factor Production in Triple-Negative Breast Cancer. Journal of Breast Cancer, 25(1), 18-31.
- Communal, C., Singh, K., Sawyer, D. B., & Colucci, W. S. (1999). Norepinephrine Stimulates Apoptosis in Adult Rat Ventricular Myocytes by Activation of the β-Adrenergic Pathway.
- L-Norepinephrine (NE) causes sustained increases in human induced pluripotent stem cell–derived cardiomyocyte (hiPSC-CM) beating frequency. (n.d.).
- Ismaili, D., Fan, C., Fischer, T. H., et al. (2021). Regulation of basal and norepinephrine-induced cAMP and ICa in hiPSC-cardiomyocytes: Effects of culture conditions and comparison to adult human atrial cardiomyocytes. Cellular Signalling, 81, 109970.
- Hao, L., Wang, Y., & Li, Y. (2021).
- Jhaveri, D. J., Mackay, E. W., Hamlin, A. S., et al. (2010). Norepinephrine Directly Activates Adult Hippocampal Precursors via β3-Adrenergic Receptors. Journal of Neuroscience, 30(7), 2795–2806.
- Moghadam, M. F., & Moghaddam, A. A. (2013). In Vitro Differentiation of Neural Stem Cells into Noradrenergic-Like Cells. Cell Journal, 15(3), 230–237.
- Piras, G., & Selvaraj, S. (2014). Norepinephrine (NE) promotes neuronal differentiation and proliferation of ahNPCs via distinct receptor subtypes.
- King, M. S., Chhoy, P., & Chodosh, L. A. (2021). Effects of long-term norepinephrine treatment on normal immortalized ovarian and fallopian tube cells. Scientific Reports, 11(1), 14285.
- MedChemExpress. (n.d.). Norepinephrine hydrochloride (Levarterenol hydrochloride).
- Ismaili, D., Fan, C., Fischer, T. H., et al. (2021). Regulation of basal and norepinephrine-induced cAMP and ICa in hiPSC-cardiomyocytes: Effects of culture conditions and comparison to adult human atrial cardiomyocytes.
- Schmidt, S., Stolk, M., & Kaps, C. (2020). Norepinephrine Inhibits the Proliferation of Human Bone Marrow-Derived Mesenchymal Stem Cells via β2-Adrenoceptor-Mediated ERK1/2 and PKA Phosphorylation. International Journal of Molecular Sciences, 21(11), 3929.
- May, J. M., Qu, Z. C., & Li, X. (2013). Ascorbic Acid Efficiently Enhances Neuronal Synthesis of Norepinephrine from Dopamine. Brain Research Bulletin, 90, 43-48.
- Sigma-Aldrich. (n.d.). L-Norepinephrine.
- Levine, M. (1985). Enhancement of norepinephrine biosynthesis by ascorbic acid in cultured bovine chromaffin cells. Journal of Biological Chemistry, 260(23), 12988-12993.
- TargetMol. (n.d.). Norepinephrine hydrochloride.
- Sapphire Bioscience. (n.d.). ()-Norepinephrine (hydrochloride).
- Palombo, P., Bürkle, A., & Moreno-Villanueva, M. (2022). Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair. Chemico-Biological Interactions, 357, 109877.
- May, J. M., Qu, Z. C., & Meredith, M. E. (2012). Mechanisms of Ascorbic Acid Stimulation of Norepinephrine Synthesis in Neuronal Cells. BMC Neuroscience, 13, 103.
- Jaafar, A. (2022). How to prepare stock solution of Ascorbic Acid (AA) or Vitamin C for cell culture treatment?
- Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Overcoming Media Instability in Cell Culture.
- University Digital Conservancy. (n.d.). Method Development and Degradation Studies to Verify the Stabilization of a Gallium Prodrug of Epinephrine.
Sources
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- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Norepinephrine stimulates pancreatic cancer cell proliferation, migration and invasion via β-adrenergic receptor-dependent activation of P38/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norepinephrine enhances cell viability and invasion, and inhibits apoptosis of pancreatic cancer cells in a Notch‑1‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine preferentially modulates memory CD8 T cell function inducing inflammatory cytokine production and reducing proliferation in response to activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. jneurosci.org [jneurosci.org]
- 11. Norepinephrine Inhibits the Proliferation of Human Bone Marrow-Derived Mesenchymal Stem Cells via β2-Adrenoceptor-Mediated ERK1/2 and PKA Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ascorbic Acid Efficiently Enhances Neuronal Synthesis of Norepinephrine from Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of norepinephrine biosynthesis by ascorbic acid in cultured bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Culture medium-dependent isoproterenol stability and its impact on DNA strand breaks formation and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Desensitization of Beta Adrenergic Receptors in Human Neutrophils. ATTENUATION BY CORTICOSTEROIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid desensitization and uncoupling of human beta-adrenergic receptors in an in vitro model of lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Enhancement of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride stability in solution
Technical Support Center: 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
A Guide to Enhancing Solution Stability and Troubleshooting Degradation
Welcome, researchers. This guide is designed to serve as a dedicated technical resource for scientists and developers working with this compound. The inherent reactivity of its phenolic and amino functional groups presents unique stability challenges in solution. This document provides in-depth, experience-driven answers and protocols to help you mitigate degradation, ensure experimental reproducibility, and preserve the integrity of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the stability of this compound.
Q1: Why is my solution of this compound changing color (e.g., turning pink, yellow, or brown) over time?
A1: This is a classic indicator of oxidative degradation. The phenol moiety in the molecule is highly susceptible to oxidation. In the presence of oxygen, light, or trace metal ions, the phenol group can be oxidized into a semiquinone radical and subsequently to a highly colored quinone-type structure. This process is often accelerated at neutral to alkaline pH.[1]
Q2: What are the primary factors that influence the stability of this compound in solution?
A2: The stability of this compound is primarily influenced by a combination of environmental and chemical factors:
-
pH: This is arguably the most critical factor. Alkaline conditions deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is significantly more susceptible to oxidation.[1] Conversely, acidic pH helps stabilize this group.[2]
-
Oxygen: Dissolved atmospheric oxygen is the primary oxidizing agent responsible for degradation.[3]
-
Light: Exposure to UV or even ambient light can provide the energy needed to initiate and accelerate oxidative reactions.[4]
-
Temperature: Higher temperatures increase the rate of chemical degradation reactions.[5]
-
Metal Ions: Divalent and trivalent metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts, significantly accelerating the rate of oxidative degradation.[3]
Q3: What is the general mechanism of degradation I should be aware of?
A3: The principal degradation pathway is the autooxidation of the phenol group. This process begins with the loss of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, but it can readily react with molecular oxygen or other radicals. This cascade of reactions ultimately leads to the formation of quinones and other polymeric species, which are responsible for the observed discoloration and loss of active compound.
References
Technical Support Center: Protocol Refinement for 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride Receptor Binding Assays
Welcome to the technical support center for receptor binding assays involving 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, commonly known as phenylephrine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to refine your protocols, ensure data integrity, and achieve reproducible results.
Introduction to Phenylephrine Receptor Binding Assays
Phenylephrine is a potent and selective agonist for α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2][3] Radioligand binding assays are a gold standard for quantifying the interaction of ligands like phenylephrine with their receptors.[4][5] These assays are crucial for determining key parameters such as receptor density (Bmax), ligand affinity (Kd), and the inhibitory constant (Ki) of competing drugs.[4][6] This guide will walk you through the nuances of setting up and troubleshooting these assays.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with phenylephrine receptor binding assays.
Q1: What is the fundamental principle of a radioligand binding assay?
A radioligand binding assay measures the interaction between a radioactively labeled ligand (the radioligand) and its receptor.[7] The basic principle involves incubating a biological sample containing the receptor of interest with a radioligand. After reaching equilibrium, the bound radioligand is separated from the unbound (free) radioligand, and the amount of radioactivity in the bound fraction is quantified. This allows for the determination of receptor binding parameters.[8][9]
Q2: What are the different types of radioligand binding assays I can perform for phenylephrine?
There are three main types of radioligand binding assays:
-
Saturation Assays: These are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[4][5][10]
-
Competition Assays: These assays are used to determine the affinity (Ki) of an unlabeled compound (like phenylephrine) for the receptor. In this setup, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor.[4][5][7]
-
Kinetic Assays: These experiments measure the rate of association (kon) and dissociation (koff) of the radioligand with the receptor.[10][11]
Q3: How do I choose the right radioligand for my phenylephrine competition assay?
Since phenylephrine is an agonist, you can use either a radiolabeled agonist or antagonist. However, antagonist radioligands are often preferred as they typically do not distinguish between different receptor conformational states (e.g., high- and low-affinity states for agonists), leading to simpler binding isotherms.[12] For α1-adrenergic receptors, a common antagonist radioligand is [³H]-prazosin.[2]
Q4: What is non-specific binding and why is it important?
Non-specific binding (NSB) refers to the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, or the filter apparatus.[13] It is crucial to determine and subtract NSB from the total binding to obtain the specific binding to the receptor of interest.[14][15] NSB is typically measured by adding a high concentration of an unlabeled ligand that saturates the target receptors, so any remaining bound radioligand is considered non-specific.
Experimental Protocols
Below are detailed, step-by-step methodologies for performing saturation and competition binding assays for α1-adrenergic receptors using a membrane preparation.
Protocol 1: Saturation Binding Assay with [³H]-prazosin
This protocol aims to determine the Bmax and Kd for [³H]-prazosin binding to α1-adrenergic receptors in your membrane preparation.
Materials:
-
Membrane preparation containing α1-adrenergic receptors
-
[³H]-prazosin (radioligand)
-
Unlabeled phentolamine or prazosin (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of [³H]-prazosin in binding buffer. A typical concentration range would be 0.1 to 10 times the expected Kd.
-
Set up Assay Tubes: For each concentration of [³H]-prazosin, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
Total Binding: To these tubes, add:
-
50 µL of binding buffer
-
50 µL of the appropriate [³H]-prazosin dilution
-
100 µL of your membrane preparation (the amount of protein should be optimized beforehand)
-
-
Non-Specific Binding: To these tubes, add:
-
50 µL of a high concentration of unlabeled phentolamine or prazosin (e.g., 10 µM)
-
50 µL of the appropriate [³H]-prazosin dilution
-
100 µL of your membrane preparation
-
-
Incubation: Incubate all tubes at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold wash buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average non-specific binding from the average total binding for each radioligand concentration.
-
Plot the specific binding (y-axis) against the concentration of free radioligand (x-axis).
-
Fit the data using non-linear regression to a one-site binding model to determine the Bmax and Kd.
-
Protocol 2: Competition Binding Assay with Phenylephrine
This protocol is designed to determine the Ki of phenylephrine for α1-adrenergic receptors.
Materials:
-
Same as for the saturation binding assay
-
This compound (Phenylephrine) stock solution
Procedure:
-
Prepare Phenylephrine Dilutions: Prepare a series of dilutions of phenylephrine in binding buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Set up Assay Tubes: Prepare triplicate tubes for each concentration of phenylephrine. You will also need tubes for total binding (no competitor) and non-specific binding.
-
Assay Setup: To each tube, add:
-
50 µL of the appropriate phenylephrine dilution (or buffer for total binding, or high concentration of unlabeled antagonist for NSB).
-
50 µL of [³H]-prazosin at a fixed concentration (typically at or below its Kd value).
-
100 µL of your membrane preparation.
-
-
Incubation, Filtration, and Quantification: Follow steps 5-7 from the saturation binding protocol.
-
Data Analysis:
-
Plot the percentage of specific binding (y-axis) against the logarithm of the phenylephrine concentration (x-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of phenylephrine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
-
Troubleshooting Guide
Even with well-defined protocols, issues can arise. This section provides solutions to common problems encountered in phenylephrine receptor binding assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB > 30% of Total Binding) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the radioligand with filters or tubes. 4. Inadequate washing during filtration. | 1. Use a radioligand concentration at or below the Kd. 2. Add bovine serum albumin (BSA) (e.g., 0.1%) to the binding buffer to reduce non-specific protein binding.[13] 3. Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI). 4. Ensure rapid and consistent washing with ice-cold wash buffer. |
| Low Specific Binding / Poor Signal-to-Noise Ratio | 1. Low receptor density in the membrane preparation. 2. Inactive receptor preparation. 3. Suboptimal assay conditions (pH, temperature, incubation time). 4. Radioligand degradation. | 1. Increase the amount of membrane protein per assay tube.[16] 2. Prepare fresh membranes and store them properly at -80°C. 3. Optimize assay conditions by performing pilot experiments for pH, temperature, and incubation time. 4. Check the purity and age of the radioligand. Store it as recommended by the manufacturer. |
| Poor Reproducibility Between Experiments | 1. Inconsistent pipetting or dilutions. 2. Variability in membrane preparations. 3. Fluctuations in incubation temperature or time. 4. Inconsistent filtration and washing technique. | 1. Use calibrated pipettes and prepare fresh dilutions for each experiment. 2. Prepare a large batch of membranes to be used across multiple experiments. 3. Use a temperature-controlled incubator/water bath and a precise timer. 4. Standardize the filtration and washing procedure for all samples. |
| Scatchard Plot is Non-Linear | 1. Presence of multiple binding sites with different affinities. 2. Negative or positive cooperativity. 3. A competitive inhibitor is present in the receptor preparation.[17] 4. Issues with ligand depletion at high receptor concentrations. | 1. Analyze the data using a two-site binding model. 2. This suggests complex binding kinetics that may require more advanced modeling.[18] 3. Dilute the receptor preparation to minimize the effect of the inhibitor.[17] 4. Ensure that less than 10% of the total radioligand is bound at all concentrations.[19][20] |
Visualizing Key Concepts and Workflows
To further clarify the experimental design and data analysis, the following diagrams illustrate the core concepts.
Experimental Workflow for a Competition Binding Assay
Caption: Workflow for a competition binding assay.
The Relationship Between Total, Specific, and Non-Specific Binding
Caption: Components of radioligand binding.
Decision Tree for Troubleshooting High Non-Specific Binding
Caption: Troubleshooting high non-specific binding.
Conclusion
Mastering receptor binding assays for this compound requires a combination of robust protocols, careful execution, and systematic troubleshooting. By understanding the underlying principles and potential pitfalls, you can generate high-quality, reliable data for your research and drug discovery programs. This guide serves as a starting point, and we encourage continuous optimization based on your specific experimental system.
References
-
Scatchard, G. (1949). The attractions of proteins for small molecules and ions. Annals of the New York Academy of Sciences, 51(4), 660-672. Link
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
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Goldstein, B., & Wofsy, C. (1996). Interpretation of Scatchard plots for aggregating receptor systems. Biophysical journal, 70(3), 1283–1295. Link
-
Oxford Reference. (n.d.). Scatchard plot. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Jacobs, S., & Cuatrecasas, P. (1981). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Biochimica et Biophysica Acta (BBA) - General Subjects, 677(2), 221-227. Link
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
Bylund, D. B. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L445-L455. Link
-
Magdangal, E. (2018). Radioligand Binding Assays and Their Analysis. Methods in molecular biology (Clifton, N.J.), 1705, 133–147. Link
-
Williams, C. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Leff, P., & Harper, D. (1992). Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors. Molecular Pharmacology, 41(4), 747-754. Link
-
BME 221. (2021, October 19). Scatchard Analysis [Video]. YouTube. Link
-
Knight, A. R., & Misra, A. (2000). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 361(1), 25–36. Link
-
Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 132, 275–294. Link
-
Mysh, C., & Rockman, H. A. (2019). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE, (143), 10.3791/58882. Link
-
Jamaluddin, M. A. (2017, January 12). How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment? ResearchGate. Link
-
Drug Discovery Methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay [Video]. YouTube. Link
-
Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Vuckovic, Z., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(11), 1065–1070. Link
-
Vaidehi, N., et al. (2002). Predicted 3D structure for the human β2 adrenergic receptor and its binding site for agonists and antagonists. Proceedings of the National Academy of Sciences, 99(20), 12622–12627. Link
-
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. (2020). Phenylephrine. National Institute of Diabetes and Digestive and Kidney Diseases. Link
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Technical Support Center: Stabilizing 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to prevent the degradation of this compound in aqueous solutions. Given its structural similarity to phenylephrine, much of the stability data and preventative strategies for phenylephrine are highly relevant and will be referenced accordingly.
The primary challenge in handling aqueous solutions of this compound is its phenolic group, which is highly susceptible to oxidative degradation.[1] This process is accelerated by factors such as pH, light, heat, and the presence of metal ions, often resulting in a visible discoloration and loss of potency.[1][2][3] This guide is designed to help you understand the underlying causes of degradation and implement effective strategies to ensure the stability and integrity of your experimental solutions.
Quick Reference Stability Guide
For rapid reference, the following table summarizes the critical factors affecting the stability of this compound and the recommended control measures.
| Factor | Risk | Recommended Control Measures | Rationale |
| pH | Degradation accelerates at pH > 6.[4] | Maintain pH in the optimal range of 4.5 to 5.5 .[2] | The phenolic group is more easily oxidized in its deprotonated (phenoxide) form, which is favored at higher pH. An acidic environment keeps the molecule protonated and more stable.[5] |
| Oxygen | Primary driver of oxidative degradation.[1] | Deoxygenate solvent with an inert gas (Nitrogen or Argon) prior to use. Prepare solutions under an inert atmosphere.[2] | Removing dissolved molecular oxygen, a key reactant, directly inhibits the initiation of oxidative chain reactions.[1][6] |
| Light | Photodegradation, leading to discoloration and potency loss.[2][7] | Use amber-colored vials or wrap containers in aluminum foil. Minimize light exposure during experiments.[2] | UV and visible light can provide the energy to initiate free-radical degradation pathways.[3][8] |
| Temperature | Accelerates all degradation pathways.[2][9] | Store stock solutions under refrigeration (2-8°C) unless otherwise specified. Avoid prolonged exposure to elevated temperatures.[2] | Higher temperatures increase the rate of chemical reactions, including oxidation and hydrolysis, according to the Arrhenius equation.[10] |
| Metal Ions | Catalyze oxidative reactions.[1][11] | Use high-purity water and reagents. Add a chelating agent like Edetate Disodium (EDTA) at ~0.01-0.05%.[6] | Metal ions like Fe³⁺ and Cu²⁺ can act as catalysts in the formation of reactive oxygen species, accelerating degradation. EDTA sequesters these ions, rendering them inactive.[6] |
| Antioxidants | N/A | Add an antioxidant such as Sodium Metabisulfite (0.05-0.1%) or Ascorbic Acid (~0.1%).[2][4] | Antioxidants are preferentially oxidized or terminate radical chain reactions, thus protecting the active compound.[6][12] |
Troubleshooting Guide
This section addresses common problems encountered during experiments in a question-and-answer format.
Problem 1: My solution turned pink, yellow, or brown shortly after preparation.
Question: Why is my clear this compound solution changing color?
Answer: This is a classic sign of oxidative degradation. The phenolic ring of the molecule is being oxidized, leading to the formation of highly colored intermediates such as ortho- and para-benzoquinones and their subsequent polymerization products.[13][14][15] This process can be initiated within minutes if proper precautions are not taken.[13]
Root Causes & Solutions:
-
High pH: Was the pH of your solution checked and adjusted?
-
Cause: At pH levels above neutral, the phenolic hydroxyl group can deprotonate, forming a phenoxide ion that is significantly more susceptible to oxidation.[5]
-
Solution: Ensure the pH of your final solution is buffered to between 4.5 and 5.5 using a suitable buffer system like citrate or acetate.[2]
-
-
Dissolved Oxygen: Was the solvent deoxygenated?
-
Cause: Molecular oxygen dissolved in the aqueous solvent is a primary reactant in the oxidation pathway.[1]
-
Solution: Before dissolving the compound, sparge your solvent (e.g., high-purity water) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen. Prepare the solution under a gentle stream of the inert gas.[2]
-
-
Light Exposure: Was the solution protected from light?
-
Cause: Exposure to ambient or fluorescent light, especially UV wavelengths, provides the energy to trigger photodegradation, which often manifests as discoloration.[2][7]
-
Solution: Always prepare and store the solution in amber-colored glassware or vials. If using clear containers, wrap them securely in aluminum foil to block light.[2]
-
-
Metal Ion Contamination: Are you using high-purity water and glassware?
-
Cause: Trace amounts of metal ions (e.g., iron, copper) from water, reagents, or improperly cleaned glassware can catalyze the oxidation process.[11]
-
Solution: Use metal-free, high-purity water (e.g., 18.2 MΩ·cm). Consider adding a chelating agent like EDTA to sequester any residual metal ions.[2][6]
-
Problem 2: My assay shows a loss of potency or unexpected peaks in HPLC analysis.
Question: My HPLC results show the main peak for my compound decreasing over time, and new, unknown peaks are appearing. What's happening?
Answer: A decrease in the main analyte peak confirms a loss of the active compound, while the appearance of new peaks indicates the formation of degradation products. This confirms that your compound is unstable under the current storage or experimental conditions.
Root Causes & Solutions:
-
Oxidative Degradation: As discussed above, oxidation is the most likely culprit.
-
Hydrolysis: Are you using extreme pH conditions?
-
Thermal Degradation: How is the solution being stored and handled?
-
Cause: Elevated temperatures significantly increase the rate of all chemical degradation reactions.[2][9]
-
Solution: Store stock solutions refrigerated (2-8°C). For experiments conducted at higher temperatures, prepare the solution fresh and use it immediately. Minimize the time the solution spends at elevated temperatures.
-
Visualizing the Degradation & Troubleshooting Process
To better understand the factors at play, the following diagrams illustrate the degradation pathways and a logical troubleshooting workflow.
Caption: Primary degradation pathways for the target compound.
Caption: Troubleshooting workflow for stabilizing aqueous solutions.
Detailed Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol incorporates all recommended stabilization techniques.
Materials:
-
This compound powder
-
High-purity, deionized water (18.2 MΩ·cm)
-
Citrate or Acetate buffer components
-
Sodium Metabisulfite (or other suitable antioxidant)
-
Edetate Disodium (EDTA)
-
Amber glass volumetric flask and storage vials
-
Source of inert gas (Nitrogen or Argon) with sparging tube
-
Calibrated pH meter
Procedure:
-
Solvent Preparation: a. Place the required volume of high-purity water into a beaker or flask. b. Insert a sparging tube and bubble inert gas through the water for 20-30 minutes to remove dissolved oxygen.
-
Buffer and Additive Incorporation: a. Under a gentle, continuous blanket of inert gas, add the buffer components to the deoxygenated water to achieve the target pH of 4.5-5.5. b. Add the chelating agent (e.g., EDTA to a final concentration of 0.01%) and the antioxidant (e.g., Sodium Metabisulfite to a final concentration of 0.1%). Stir until fully dissolved.
-
Compound Dissolution: a. Weigh the required amount of this compound. b. Slowly add the powder to the vortex of the stirred, buffered solution under the inert gas blanket. c. Transfer the solution to an amber volumetric flask and bring to final volume with deoxygenated, buffered water. Mix thoroughly.
-
Final pH Check & Storage: a. Verify that the final pH of the solution is within the 4.5-5.5 range. Adjust if necessary with dilute acid or base. b. Aliquot the solution into amber vials, flush the headspace with inert gas before sealing, and store at 2-8°C, protected from light.
Protocol 2: Workflow for a Forced Degradation Study
This study helps confirm the primary degradation pathways and the effectiveness of your stabilization strategy.
Objective: To intentionally degrade the compound under controlled stress conditions (heat, light, acid, base, oxidation).
Procedure:
-
Prepare Solutions: Prepare one "control" solution using the stabilized protocol above. Prepare five additional solutions, each subjected to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1N HCl to adjust the pH to ~2.
-
Base Hydrolysis: Add 0.1N NaOH to adjust the pH to ~9-10.[2]
-
Oxidative Degradation: To a non-stabilized solution, add a small volume of 3% hydrogen peroxide.[2]
-
Thermal Degradation: Store a non-stabilized solution in an oven at an elevated temperature (e.g., 60°C) for a set period.[9]
-
Photolytic Degradation: Expose a non-stabilized solution in a clear vial to direct sunlight or a photostability chamber.[2]
-
-
Incubation: Store the stressed samples for a defined period (e.g., 24, 48, or 72 hours), alongside the stabilized control sample stored under recommended conditions.
-
Analysis: a. At each time point, withdraw an aliquot from each sample. b. Neutralize the acid and base samples if necessary before analysis. c. Analyze all samples by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms. The control sample should show minimal degradation. The stressed samples will reveal the primary vulnerabilities of the molecule, confirming the necessity of pH control, antioxidants, and light protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in water? A1: The primary degradation pathway is the oxidation of the phenolic hydroxyl group.[1] This is a complex free-radical process often initiated by light, heat, or metal ions, and it is highly dependent on pH.[1][2][11] This oxidation leads to the formation of quinone-type structures, which are colored and can further polymerize.[14] Hydrolysis can also occur under extreme pH conditions.
Q2: Which antioxidant is best to use? A2: The choice depends on your specific formulation and downstream application.
-
Sodium Metabisulfite is a very effective and widely used reducing agent, but be aware of potential sulfite sensitivities in certain biological or clinical applications.[1]
-
Ascorbic Acid (Vitamin C) is a good, water-soluble free radical scavenger.[1][6]
-
BHT (Butylated Hydroxytoluene) is a potent radical terminator but has lower water solubility.[6] Often, a combination of a reducing agent/oxygen scavenger and a chelating agent like EDTA provides the most robust protection.[2][6]
Q3: Can I just freeze the solution to keep it stable? A3: While freezing can slow degradation, it may not be ideal. The process of freezing and thawing can cause pH shifts within micro-pockets of the frozen solution, potentially accelerating degradation. Furthermore, some compounds can precipitate out of solution upon freezing, leading to concentration inaccuracies upon thawing. Refrigeration at 2-8°C is the generally recommended storage condition for aqueous solutions.[2]
Q4: How long will my solution be stable even with these precautions? A4: The exact shelf-life depends on the concentration, specific formulation, and storage conditions. Stability studies on the analogous compound, phenylephrine, have shown it can be stable for periods ranging from 30 days to over 100 days when properly formulated and protected from light.[7][17][18] However, for critical applications, it is imperative to conduct your own real-time stability study to establish an appropriate expiration date for your specific solution.
References
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Santos, A., Yustos, P., & Garcia-Ochoa, F. (2005). Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Industrial & Engineering Chemistry Research, 44(19), 7339–7346. Available from: [Link]
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Canoníca, S., & Hoigné, J. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. The Journal of Physical Chemistry A, 104(1), 133-138. Available from: [Link]
-
Stability Studies. Role of Antioxidants in Mitigating Oxidative Degradation. Available from: [Link]
-
Poh, W. C., & Johnson, D. C. (2013). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Journal of the Electrochemical Society, 160(8), G3131-G3136. Available from: [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32. Available from: [Link]
-
Šmajgl, D., & Vrecer, F. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 329. Available from: [Link]
-
Huang, C. P., & Chu, C. S. (1995). Electrochemical Oxidation of Phenolic Compounds from Dilute Aqueous Solutions. In Chemical Oxidation. CRC Press. Available from: [Link]
-
Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. Available from: [Link]
-
JoVE. (2025). Video: Oxidation of Phenols to Quinones. Available from: [Link]
- Google Patents. (2001). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
-
Patrick, D. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Journal of Pharmacology & Clinical Research, 9(4). Available from: [Link]
-
ResearchGate. Stability of phenylephrine 200 µg/mL and 400 µg/mL repackaged in 250 mL PVC bags and stored at room temperature. Available from: [Link]
-
Patel, J. A., Gupta, V. D., & Mosier, R. L. (1975). Stability of phenylenphrine hydrochloride in nasal drops. American Journal of Hospital Pharmacy, 32(4), 406-408. Available from: [Link]
-
Patel, J. A., Gupta, V. D., & Mosier, R. L. (1975). Stability of Phenylephrine Hydrochloride Nasal Drops. American Journal of Health-System Pharmacy, 32(4), 406–408. Available from: [Link]
-
Gupta, V. D. (1972). The stability of phenylephrine hydrochloride in intravenous solutions. University of Houston. Available from: [Link]
-
Santos, A., Yustos, P., & Garcia-Ochoa, F. (2005). Changes in solution color during phenol oxidation by Fenton reagent. PubMed. Available from: [Link]
-
Jensen, J., & Kiser, T. H. (2017). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags. International Journal of Pharmaceutical Compounding, 21(3), 246-249. Available from: [Link]
-
Patrick, D. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Juniper Publishers. Available from: [Link]
- Google Patents. (1982). US4316996A - Discoloration prevention of phenolic antioxidants.
-
Georgantelis, D., et al. (2007). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. Journal of Food Protection, 70(12), 2989-3001. Available from: [Link]
-
Slideshare. (2016). Factors affecting stability of drugs. Available from: [Link]
-
AbacipharmTech. This compound. Available from: [Link]
-
Pharmaffiliates. 3-(1-Hydroxyethyl)phenol. Available from: [Link]
-
ResearchGate. Evaluation of Stability of Potential Betaadrenolytics in Various Solutions by thin Layer Chromatography and by Kinetics of Hydrolysis. Available from: [Link]
-
ResearchGate. (2017). "Drug Stability and factors that affect on the drug stability" Review BY. Available from: [Link]
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available from: [Link]
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Technical Support Center: Overcoming Poor Cell Permeability of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers working with 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. This guide is designed to provide in-depth, actionable insights into diagnosing and overcoming the inherent cell permeability challenges associated with this molecule. We will explore the underlying physicochemical reasons for its poor membrane transport and provide detailed, validated strategies to enhance its intracellular delivery.
Section 1: Understanding the Core Challenge: Physicochemical Properties
This section addresses the fundamental reasons behind the compound's low permeability.
Question: Why is my compound, this compound, showing low activity in cell-based assays despite high potency in cell-free (e.g., enzymatic) assays?
Answer: The most likely reason is poor cell permeability. The structure of this compound itself presents several challenges for passive diffusion across the lipid bilayer of a cell membrane.
-
High Polarity: The molecule possesses three highly polar functional groups: a phenolic hydroxyl, an alcoholic hydroxyl, and an amino group. These groups readily form hydrogen bonds with water, making it energetically unfavorable for the molecule to leave the aqueous extracellular space and enter the hydrophobic interior of the cell membrane.
-
Ionization at Physiological pH: The "hydrochloride" salt form indicates that the primary amine is protonated. At a physiological pH of ~7.4, this amine group will be positively charged (-NH3+). Charged species are strongly repelled by the lipophilic core of the cell membrane, drastically reducing passive diffusion.
-
Low Lipophilicity: The predicted LogP (a measure of lipophilicity) for the free base form of this compound is very low. A low LogP value is a strong indicator of poor membrane permeability.
Section 2: Strategic Approaches to Enhance Cell Permeability
Here, we provide a troubleshooting guide to systematically improve the intracellular concentration of your compound.
Question: What is the first step I should take to improve the permeability of my compound?
Answer: The most direct and often most effective initial approach is a prodrug strategy . A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. The goal is to temporarily mask the polar functional groups responsible for poor permeability with lipophilic moieties, facilitating membrane transport.
Question: Which functional group on my compound is the best target for creating a prodrug?
Answer: Both the hydroxyl groups and the primary amine are excellent candidates for modification. The choice depends on the synthetic feasibility and the desired release mechanism.
-
Masking Hydroxyl Groups: Esterification is a common and effective method. By converting one or both hydroxyl groups into esters (e.g., an acetate or pivalate ester), you increase lipophilicity. These ester bonds are often readily cleaved by intracellular esterase enzymes, releasing the active parent compound inside the cell.
-
Masking the Amine Group: While possible, modifying the amine can be more complex as it is often critical for the compound's biological activity (target binding). An acylation to form an amide is a potential strategy, but you must ensure intracellular amidases can efficiently cleave it.
Below is a table comparing potential prodrug strategies:
| Modification Site | Prodrug Linkage | Lipophilicity Increase | Cleavage Mechanism | Key Consideration |
| Phenolic Hydroxyl | Ester (e.g., Acetate) | Moderate | Intracellular Esterases | Generally rapid cleavage; synthetically accessible. |
| Alcoholic Hydroxyl | Ester (e.g., Pivalate) | High | Intracellular Esterases | Steric hindrance may slow cleavage; offers higher lipophilicity. |
| Primary Amine | Amide (e.g., Acetamide) | Moderate | Intracellular Amidases | May alter target binding; cleavage can be slower than esters. |
| Both Hydroxyls | Di-ester | Very High | Intracellular Esterases | Significant increase in lipophilicity, but may impact solubility. |
Question: Are there non-chemical modification strategies I can try?
Answer: Yes. Formulation-based approaches can enhance permeability without altering the chemical structure of your compound.
-
Use of Permeation Enhancers: These are compounds that reversibly disrupt the cell membrane, increasing its fluidity and allowing polar molecules to pass through. A common example for in vitro studies is Dimethyl Sulfoxide (DMSO), though its mechanism is non-specific. For more targeted approaches, mild surfactants or certain fatty acids can be explored.
-
Liposomal Encapsulation: Encapsulating your compound within liposomes (lipid-based nanoparticles) can facilitate its entry into cells via endocytosis or membrane fusion. This bypasses the need for passive diffusion across the membrane. This is a more complex approach typically reserved for later-stage development but can be highly effective.
Section 3: Experimental Validation: Protocols & Workflows
Once you have designed a strategy, you must validate it experimentally. Here are step-by-step protocols for two industry-standard permeability assays.
Workflow for Permeability Enhancement
The following diagram illustrates the overall workflow for developing and validating a permeability-enhanced version of your compound.
Caption: Workflow for enhancing and validating cell permeability.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.
Objective: To measure the rate of diffusion of the parent compound and its prodrug derivatives across a synthetic lipid membrane.
Materials:
-
96-well PAMPA plate system (e.g., from Millipore or Corning)
-
Phosphatidylcholine in dodecane (or other suitable lipid mixture)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compounds (parent and prodrugs) dissolved in a suitable buffer (e.g., PBS with low % DMSO)
-
UV/Vis 96-well plate reader or LC-MS system for quantification
Procedure:
-
Prepare Donor Plate: Add your test compounds to the wells of the 96-well donor plate. Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.
-
Coat the Membrane: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the acceptor plate.
-
Assemble the Plate Sandwich: Place the acceptor plate onto the donor plate, ensuring the coated filters are immersed in the donor wells.
-
Incubation: Incubate the plate sandwich at room temperature for 4-18 hours. A shorter time is suitable for highly permeable compounds.
-
Disassemble and Measure: After incubation, separate the plates. Measure the concentration of the compound in both the donor (C_D) and acceptor (C_A) wells, as well as the initial concentration in the donor plate at T=0 (C_0).
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient (Pe).
Pe (cm/s) = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - (C_A / C_equilibrium))
Where C_equilibrium = (C_D * V_D + C_A * V_A) / (V_D + V_A)
Data Interpretation: A successful prodrug will show a significantly higher Pe value compared to the parent compound.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay uses a monolayer of human intestinal cells and is the gold standard for predicting in vivo drug absorption, as it accounts for both passive diffusion and active transport/efflux.
Objective: To measure the bidirectional transport (apical-to-basolateral and basolateral-to-apical) of your compound across a confluent Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell insert plates (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure tight junctions have formed. You can also confirm integrity by measuring the leakage of Lucifer yellow.
-
Prepare for Transport Study: Wash the monolayers carefully with pre-warmed HBSS.
-
Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (lower) chamber. Replace the removed volume with fresh buffer.
-
Basolateral to Apical (B-to-A) Transport: In a separate set of wells, add the compound to the basolateral chamber and sample from the apical chamber. This is crucial for identifying if the compound is a substrate for efflux pumps like P-glycoprotein.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
Papp (cm/s) = (dQ/dt) / (Area * C_0)
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, Area is the surface area of the monolayer, and C_0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio (ER):
ER = Papp (B-to-A) / Papp (A-to-B)
Data Interpretation:
-
An ER > 2 suggests the compound is actively transported out of the cell by an efflux pump. A successful prodrug strategy may circumvent this efflux.
-
A successful prodrug should have a higher Papp (A-to-B) value than the parent compound.
Section 4: Advanced Troubleshooting & FAQs
Question: My prodrug shows high permeability in the PAMPA assay but is still inactive in my cell-based assay. What's wrong?
Answer: This is a classic scenario that highlights the difference between passive permeability and cellular activity. The issue likely lies in the release of the active drug.
Caption: Decision tree for troubleshooting inactive prodrugs.
Troubleshooting Steps:
-
Confirm Intracellular Cleavage: The most critical step is to verify that the prodrug is being converted back to the active parent compound inside the cells. Lyse the cells after treatment with the prodrug and use LC-MS/MS to quantify both the prodrug and the parent compound. If you only see the prodrug, the linker is not being cleaved by intracellular enzymes.
-
Solution: Re-design the prodrug with a different ester or linker that is a better substrate for common intracellular hydrolases.
-
-
Check for Efflux: As determined by the Caco-2 assay, your highly lipophilic prodrug might be an excellent substrate for efflux pumps like P-gp, which actively pump it out of the cell before it can be cleaved.
-
Solution: Modify the prodrug structure to reduce its affinity for efflux transporters. Sometimes minor structural changes can disrupt recognition.
-
By systematically applying these principles and validation protocols, you can effectively diagnose and overcome the permeability limitations of this compound, enabling the successful progression of your research.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]
-
Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750–771. [Link]
-
Chaudhari, K. S., & Akamanchi, K. G. (2018). Permeation Enhancers. In Basics of Drug Delivery. Academic Press. [Link]
-
Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Advances and Challenges of Liposome Assisted Drug Delivery. Frontiers in Pharmacology, 6, 286. [Link]
-
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. [Link]
Technical Support Center: Optimizing 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride Activity
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. Here, we address common challenges related to pH adjustment and its impact on experimental outcomes, offering troubleshooting advice and detailed protocols to ensure optimal compound performance and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental importance of pH when working with this compound?
The pH of the experimental medium is a critical variable that directly influences the ionization state of this compound. This molecule possesses three key functional groups susceptible to protonation/deprotonation: a phenolic hydroxyl group, an aliphatic hydroxyl group, and a primary amine. The charge of the molecule, which is dictated by the pH, significantly affects its solubility, membrane permeability, and interaction with its biological target. Failure to control pH can lead to inconsistent results, reduced compound efficacy, and erroneous data interpretation.
Q2: How does the ionization state of this compound change with pH?
-
Phenolic Hydroxyl (Ar-OH): This group is weakly acidic and will be deprotonated at alkaline pH.
-
Primary Amine (-NH2): This group is basic and will be protonated (to -NH3+) at acidic to neutral pH.
-
Aliphatic Hydroxyl (R-OH): This group is generally a very weak acid and is not significantly ionized under typical physiological pH ranges.
The overall charge of the molecule is a net balance of the charges of these groups. At physiological pH (~7.4), the amine group is expected to be protonated, while the phenolic hydroxyl group is likely to be protonated, resulting in a net positive charge.
Q3: My compound is precipitating in my buffer. What is the likely cause and how can I fix it?
Precipitation is a common issue and is often pH-dependent. The hydrochloride salt form of the compound is generally more water-soluble. However, if the pH of your buffer is raised, the amine group may become deprotonated, reducing the molecule's overall charge and potentially its solubility.
Troubleshooting Steps:
-
Verify Buffer pH: Double-check the pH of your buffer after all components have been added.
-
Solubility Testing: Determine the solubility of the compound across a range of pH values to identify the optimal pH for your desired concentration.
-
Consider a Different Buffer: Some buffer components can interact with the compound. Try a different buffering agent with a similar buffering range.
-
Use of Co-solvents: If pH adjustment is not sufficient, a small percentage of a biocompatible co-solvent like DMSO or ethanol may be used, but this should be validated for its effect on the experimental system.
Troubleshooting Guide: pH-Related Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Activity | The compound may be in an inactive ionization state at the experimental pH. | Perform a pH-activity profiling experiment to determine the optimal pH for target engagement. |
| Poor Reproducibility | Fluctuations in buffer pH between experiments. | Prepare fresh buffer for each experiment and always verify the pH before use. Use a high-quality pH meter. |
| Cell Toxicity | The buffer itself or extreme pH values may be causing cellular stress. | Ensure the chosen buffer and pH are compatible with the cell type being used. Perform a vehicle/buffer control experiment. |
| Inconsistent LC-MS/HPLC Results | pH of the mobile phase affecting compound retention time and peak shape. | Optimize the pH of the mobile phase to ensure consistent ionization and chromatographic behavior. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Stock Solution
-
Initial Dissolution: Begin by dissolving the this compound in a small amount of high-purity water or a suitable acidic buffer (e.g., 0.1 M HCl) to ensure complete protonation and dissolution.
-
Buffering Agent: Prepare the desired experimental buffer (e.g., PBS, TRIS) at the target concentration.
-
pH Adjustment: Slowly add the dissolved compound to the buffer while gently stirring. Monitor the pH continuously with a calibrated pH meter.
-
Final pH Titration: Use dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to carefully adjust the final pH to the desired value.
-
Sterilization: If for cell-based assays, sterile-filter the final solution through a 0.22 µm filter.
Protocol 2: pH-Activity Profiling Assay
This protocol helps to determine the optimal pH for the compound's biological activity.
-
Buffer Preparation: Prepare a series of identical buffers across a relevant pH range (e.g., from pH 6.0 to 8.0 in 0.2 unit increments).
-
Assay Setup: In a multi-well plate, set up your standard biological assay (e.g., enzyme inhibition, receptor binding, or cell-based functional assay).
-
Compound Addition: Add a fixed concentration of this compound to each well, using the corresponding pH buffer for each condition.
-
Incubation: Incubate the plate under standard assay conditions.
-
Data Acquisition: Measure the assay endpoint (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: Plot the measured activity as a function of pH to identify the optimal pH range.
Visualizing pH-Dependent Ionization
The following diagram illustrates the logical workflow for troubleshooting pH-related issues with this compound.
Caption: Troubleshooting workflow for pH-related issues.
References
Due to the lack of specific literature for "this compound," this guide is based on general principles of medicinal chemistry and pharmacology. For further reading on the importance of pH in drug discovery and development, the following resources are recommended:
Validation & Comparative
A Comparative In Vivo Efficacy Guide: 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (Norfenefrine) for Hypotensive States
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, more commonly known as Norfenefrine hydrochloride. We will delve into its mechanism of action, outline a robust in vivo experimental design, and compare its performance against established alternatives, supported by experimental data and protocols.
Introduction to Norfenefrine and its Therapeutic Rationale
Norfenefrine hydrochloride is a sympathomimetic agent primarily utilized for its vasoconstrictive properties to manage hypotensive states.[1][2] As a synthetic derivative of norepinephrine, it exerts its effects on adrenergic receptors, making it a critical tool in scenarios requiring rapid blood pressure elevation, such as during surgical procedures or in cases of acute shock.[1][2] Norfenefrine's clinical utility is rooted in its ability to mimic the body's natural "fight-or-flight" response, thereby restoring adequate tissue perfusion and oxygenation.[1][2]
Mechanism of Action: An Alpha-Adrenergic Agonist
Norfenefrine primarily functions as an α1-adrenergic receptor agonist.[3] These receptors are predominantly located on the vascular smooth muscle.[1] Upon binding, Norfenefrine triggers a cascade of intracellular events leading to vasoconstriction and a subsequent increase in blood pressure.[1][2]
The signaling pathway is initiated by the activation of the Gq protein coupled to the α1-adrenergic receptor.[1] This stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium, leading to smooth muscle contraction. While its primary action is on alpha-1 receptors, Norfenefrine also exhibits mild beta-adrenergic activity, which can contribute to a modest increase in cardiac output.[1]
Caption: Norfenefrine's signaling pathway leading to vasoconstriction.
In Vivo Validation: A Step-by-Step Experimental Protocol
The following protocol outlines a robust methodology for evaluating the efficacy of Norfenefrine in a porcine model of induced hypotension, a well-established model for preclinical cardiovascular studies.[4][5][6] The general principles of preclinical study design should be strictly adhered to for scientific rigor.[7][8][9]
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of Norfenefrine.
Detailed Protocol
-
Animal Model Selection and Preparation:
-
Rationale: Porcine models are frequently used in cardiovascular research due to their anatomical and physiological similarities to humans.[4][5][6]
-
Procedure:
-
Acquire healthy domestic pigs (e.g., 40-50 kg).[5]
-
Acclimatize animals according to institutional guidelines.
-
Anesthetize the animals and maintain anesthesia throughout the experiment.
-
Perform surgical instrumentation for hemodynamic monitoring, including arterial and central venous catheters.
-
-
-
Baseline Measurements:
-
Rationale: Establishing a stable baseline is crucial for accurate comparison of treatment effects.
-
Procedure:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline hemodynamic parameters for at least 30 minutes. Key parameters include mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), and central venous pressure (CVP).
-
-
-
Induction of Hypotension:
-
Rationale: A controlled and reproducible model of hypotension is necessary to test the efficacy of vasopressors. Endotoxin-induced shock is a relevant model for sepsis-related hypotension.[6]
-
Procedure:
-
Administer a bolus of endotoxin (e.g., lipopolysaccharide) intravenously to induce a hypotensive state (e.g., MAP < 60 mmHg).
-
-
-
Treatment Administration:
-
Rationale: A randomized, blinded study design minimizes experimental bias.[7]
-
Procedure:
-
Randomly assign animals to treatment groups: Norfenefrine, an alternative vasopressor (e.g., norepinephrine, phenylephrine), or placebo (saline).
-
Administer the assigned treatment intravenously, typically as a continuous infusion, titrating the dose to achieve a target MAP (e.g., > 65 mmHg).
-
-
-
Hemodynamic Monitoring and Data Collection:
-
Rationale: Continuous monitoring allows for the assessment of the onset, magnitude, and duration of the drug's effect.
-
Procedure:
-
Continuously record all hemodynamic parameters throughout the experiment.
-
Collect blood samples at predetermined time points for analysis of blood gases, lactate levels, and other relevant biomarkers.
-
-
-
Endpoint Evaluation and Data Analysis:
-
Rationale: Statistical analysis of predefined endpoints is necessary to determine the significance of the observed effects.
-
Procedure:
-
Primary endpoint: Time to achieve and maintain the target MAP.
-
Secondary endpoints: Changes in HR, CO, incidence of arrhythmias, and lactate clearance.
-
Analyze data using appropriate statistical methods (e.g., ANOVA, t-tests).
-
-
-
Euthanasia and Necropsy:
-
Rationale: Post-mortem examination can provide valuable information about organ perfusion and potential adverse effects.[8][9]
-
Procedure:
-
At the end of the experiment, euthanize the animal according to approved protocols.
-
Perform a necropsy to examine major organs for any signs of ischemia or other pathologies.
-
-
Comparative Analysis with Alternative Vasopressors
Norfenefrine's performance should be benchmarked against other commonly used vasopressors. Norepinephrine is often considered the first-line agent for many forms of shock, while phenylephrine is a pure α-agonist.[10][11]
| Parameter | Norfenefrine | Norepinephrine | Phenylephrine | Dopamine |
| Primary Receptor | α1 > β1 | α1, β1 | α1 | Dopaminergic, β1, α1 (dose-dependent) |
| Effect on Heart Rate | Minimal to slight decrease (reflex) | Can increase | Reflex bradycardia | Increases |
| Effect on Cardiac Output | Minimal to slight increase | Increases | Can decrease | Increases |
| Potency | Moderate | High | Moderate | Variable |
| Risk of Arrhythmia | Lower than dopamine | Lower than dopamine | Low | Higher |
This table is a qualitative summary based on the known pharmacology of these agents. Quantitative data from specific in vivo studies would be needed for a direct comparison.
Key Experimental Data Insights
-
Norepinephrine vs. Other Vasopressors: In various forms of shock, norepinephrine is often associated with a lower risk of arrhythmias compared to dopamine.[10][12] While overall mortality differences can be context-dependent, norepinephrine is frequently recommended as the first-line vasopressor.[11][13]
-
Phenylephrine: As a pure α-agonist, phenylephrine effectively increases blood pressure through vasoconstriction but can lead to a reflex decrease in heart rate and potentially a reduction in cardiac output.[11]
-
Vasopressin: Often used as a second-line agent in septic shock, vasopressin acts on different receptors and can be effective when the response to catecholamines is diminished.[14][15]
Conclusion
Validating the in vivo efficacy of Norfenefrine hydrochloride requires a rigorous and well-controlled experimental approach. The protocol outlined in this guide provides a solid foundation for such studies. By comparing its hemodynamic effects and safety profile against established alternatives like norepinephrine and phenylephrine, researchers can accurately determine its therapeutic potential and optimal clinical applications in the management of hypotensive states. Adherence to established guidelines for preclinical research is paramount to ensure the generation of reliable and translatable data.[7][16][17]
References
-
What is the mechanism of Norfenefrine Hydrochloride? - Patsnap Synapse. (2024-07-17). [Link]
-
What is Norfenefrine Hydrochloride used for? - Patsnap Synapse. (2024-06-15). [Link]
-
The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC - NIH. (2010-10-18). [Link]
-
Full article: The α1-adrenergic receptors: diversity of signaling networks and regulation. [Link]
-
A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells.. (1993-12-15). [Link]
-
Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. (2021-02-09). [Link]
-
Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed. [Link]
-
Norfenefrine Hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]
-
General Principles of Preclinical Study Design - PMC - NIH. (2018-09-10). [Link]
-
Summary of preclinical guidelines for in vivo experiments identified through various database searches. - ResearchGate. [Link]
-
Alternatives to norepinephrine in septic shock: Which agents and when? - PMC - NIH. [Link]
-
Norfenefrine - Wikipedia. [Link]
-
Use of a Porcine Model to Evaluate the Risks and Benefits of Vasopressors in Propranolol Poisoning - PubMed Central. (2020-01-24). [Link]
-
Designing an In Vivo Preclinical Research Study - MDPI. [Link]
-
Designing an In Vivo Preclinical Research Study - Preprints.org. (2023-08-22). [Link]
-
Developing a Vasopressor Combination in a Pig Model of Adult Asphyxial Cardiac Arrest. [Link]
-
Norepinephrine Alternatives Compared - Drugs.com. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. [Link]
-
What is the best medication to treat hypotension without causing bradycardia? - Dr.Oracle. (2025-09-25). [Link]
-
Comparative Efficacy of Noradrenaline vs. Other Vasopressors on Outcomes in Patients With Cardiogenic Shock ― A Systematic Review and Meta-Analysis. [Link]
-
Comparison between norepinephrine and vasopressors for the outcome of the incidence of arrhythmia. M-H, Mantel-Haenszel method; CI, confidence interval. … - ResearchGate. [Link]
-
What are the treatment options for hypotension? - Dr.Oracle. (2025-11-01). [Link]
-
Gary Stamp Memorial Lecture: Vasopressors in Emergency and Critical Care - EVECC 2022 Congress - VIN. [Link]
-
Norepinephrine Infusion and the Central Venous Waveform in a Porcine Model of Endotoxemic Hypotension with Resuscitation: A Large Animal Study - PubMed. (2025-01-06). [Link]
-
Vasopressors in real-life: are they all equivalent? - Belletti. (2017-06-07). [Link]
-
Evidence-based treatment of neurogenic orthostatic hypotension and related symptoms. [Link]
-
Comparison between norepinephrine and vasopressors for the outcome of... - ResearchGate. [Link]
-
State of Shock: Contemporary Vasopressor and Inotrope Use in Cardiogenic Shock. (2023-07-25). [Link]
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[Release of norfenefrine from sustained-release formulations by an in vitro dissolution model. Simulation of "drug levels" by calculation using pharmacokinetical constants and comparison with in vivo course of action (author's transl)] - PubMed. [Link]
-
[Therapy of idiopathic orthostatic hypotension with norfenefrine] - PubMed. [Link]
-
Efficacy and safety of norepinephrine versus phenylephrine for the management of maternal hypotension during cesarean delivery with spinal anesthesia: A systematic review and meta-analysis - PubMed. [Link]
-
Vasopressor Therapy - MDPI. (2024-12-03). [Link]
-
Norfenefrine | C8H11NO2 | CID 4538 - PubChem - NIH. [Link]
-
Vasopressin in Sepsis and Other Shock States: State of the Art - PMC - PubMed Central. (2023-10-29). [Link]
-
Vasopressors During Sepsis: Selection and Targets - Department of Anesthesiology. [Link]
-
Vasopressors and Inotropes in Sepsis. [Link]
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- 1. What is the mechanism of Norfenefrine Hydrochloride? [synapse.patsnap.com]
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- 3. Norfenefrine - Wikipedia [en.wikipedia.org]
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- 5. ahajournals.org [ahajournals.org]
- 6. Norepinephrine Infusion and the Central Venous Waveform in a Porcine Model of Endotoxemic Hypotension with Resuscitation: A Large Animal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Alternatives to norepinephrine in septic shock: Which agents and when? - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Reproducible Results with 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
A Comparative Analysis for Researchers in Adrenergic Receptor Pharmacology
In the pursuit of novel therapeutics targeting the adrenergic system, the reliability of foundational experimental data is paramount. This guide offers a deep dive into the practical considerations for achieving reproducible results with 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, a compound also known by its synonyms norphenylephrine and m-octopamine. As researchers, our ability to trust and build upon previous findings is the cornerstone of scientific advancement. This document provides a framework for understanding the nuances of this specific adrenergic agonist, comparing it to common alternatives, and outlining robust experimental designs to ensure the integrity of your findings.
The Molecular Profile of Norphenylephrine: More Than Just a Structure
This compound (norphenylephrine) is a sympathomimetic amine that primarily functions as an agonist at α-adrenergic receptors. Its structural similarity to other well-known catecholamines necessitates a careful consideration of its unique properties to avoid experimental pitfalls.
Key Physicochemical and Pharmacological Characteristics:
| Property | Value/Characteristic | Implication for Experimental Reproducibility |
| Molar Mass | 189.64 g/mol | Essential for accurate preparation of stock and working solutions. |
| Solubility | Soluble in aqueous solutions | Facilitates its use in a wide range of in vitro and in vivo experimental buffers. |
| Stereoisomerism | Exists as (R)- and (S)-enantiomers | Biological activity is often enantiomer-specific. The use of a racemic mixture versus a stereochemically pure enantiomer can be a major source of variability between studies. |
| Receptor Selectivity | Primarily an α-adrenergic agonist | Understanding its selectivity is crucial for interpreting results and avoiding confounding effects from off-target interactions. |
| Potency | Less potent than norepinephrine | Higher concentrations may be required to elicit a response compared to other agonists, which can increase the risk of off-target effects. |
A critical, and often overlooked, factor is the isomeric form of the compound. The biological activity of many adrenergic agonists resides predominantly in one enantiomer. Discrepancies in the stereoisomeric purity of the supplied compound can lead to significant variations in observed potency and efficacy.
A Comparative Benchmarking of Adrenergic Agonists
The selection of an appropriate agonist is a critical decision in experimental design. The choice between norphenylephrine and other common α-agonists depends on the specific research question and the desired receptor interaction profile.
| Adrenergic Agonist | Primary Receptor Target(s) | Relative Potency | Key Considerations for Experimental Design |
| Norphenylephrine (m-octopamine) | α-adrenergic receptors | Lower than norepinephrine | The 'meta' position of the hydroxyl group influences its binding affinity. Its lower potency means that higher concentrations may be needed, increasing the potential for off-target effects. |
| Phenylephrine (m-synephrine) | Potent and selective α1-adrenergic agonist | High | A widely used and well-characterized α1-agonist, often serving as a positive control in experiments. Its robust and selective activity makes it a reliable tool for studying α1-mediated signaling. |
| Synephrine (p-synephrine) | Weak affinity for α- and β1/β2-adrenergic receptors | Very low | The 'para' position of the hydroxyl group in p-synephrine dramatically reduces its affinity for α- and β1/β2-adrenergic receptors compared to its 'meta' isomer, phenylephrine.[1][2][3][4][5] It should not be considered a potent α-agonist. |
This comparison underscores a crucial point: small changes in chemical structure can lead to profound differences in pharmacological activity. While norphenylephrine and phenylephrine are both effective α-agonists, their potencies differ. In contrast, p-synephrine is a very weak agonist at these receptors.[1][3][4][5][6]
Protocols for Achieving Experimental Consistency
Reproducibility is built upon a foundation of meticulous and standardized protocols. Here, we provide a detailed workflow for a common application of α1-adrenergic agonists: the in vitro calcium mobilization assay.
Preparation of Stock Solutions: The First Step to Reliability
Inaccurate or degraded compound solutions are a frequent source of experimental variability.
Workflow for Solution Preparation and Management
Caption: A standardized workflow for preparing and storing agonist solutions.
Step-by-Step Protocol:
-
Accurate Weighing: Use a calibrated analytical balance to weigh the this compound powder.
-
Solvent Choice: Dissolve the powder in a high-purity solvent suitable for your experimental system (e.g., sterile water, DMSO, or a buffer). Ensure the final concentration is high enough to allow for subsequent dilutions.
-
Stock Solution Preparation: Create a concentrated stock solution (e.g., 10 mM). This minimizes the need for repeated weighing, which can introduce errors.
-
Sterilization: For cell-based assays, sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in light-protected tubes and store at -80°C. This prevents degradation from repeated freeze-thaw cycles and light exposure.
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate assay buffer.
Calcium Mobilization Assay: A Functional Readout of α1-Adrenergic Activation
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the α1-adrenergic receptor.
Workflow for a Calcium Mobilization Assay
Caption: A streamlined workflow for conducting a calcium mobilization assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293 or CHO cells) stably or transiently expressing the α1-adrenergic receptor subtype of interest into a 96-well, black-walled, clear-bottom plate. Allow the cells to adhere and grow to an appropriate confluency.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol.
-
Compound Preparation: In a separate 96-well plate, prepare serial dilutions of this compound and your chosen comparative agonists (e.g., phenylephrine). Include a vehicle-only control.
-
Fluorescence Measurement: Use a fluorescence plate reader with an integrated liquid handler to add the compounds to the cell plate. Measure the fluorescence intensity kinetically, with readings taken before and after compound addition.
-
Data Analysis: For each well, calculate the change in fluorescence from baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
Ensuring Trustworthiness Through Self-Validating Experimental Design
To ensure the robustness of your findings, it is essential to include controls that validate the experimental system and the specificity of the observed effects.
A Logic Framework for Experimental Validation
Caption: A logical framework illustrating a self-validating experimental design.
-
Positive Control: The inclusion of a well-characterized, potent agonist like phenylephrine confirms that your cellular system is responsive and the assay is performing as expected.
-
Negative Control: A vehicle-only control is crucial to ensure that the solvent used to dissolve the compounds does not have any intrinsic activity in the assay.
-
Pharmacological Inhibition: To confirm that the observed effect of norphenylephrine is mediated by the target receptor, perform a co-treatment with a selective antagonist (e.g., prazosin for α1-adrenergic receptors). A significant reduction or complete blockade of the norphenylephrine-induced signal provides strong evidence for on-target activity.
By incorporating these elements, you create a self-validating experiment that significantly increases the confidence in your results and their reproducibility.
Conclusion: A Commitment to Rigor
The reproducibility of experimental results using this compound is not a matter of chance, but a direct outcome of a well-informed and meticulously executed experimental plan. By understanding the compound's specific pharmacological profile, making informed comparisons to appropriate alternatives, and employing robust, self-validating protocols, researchers can generate high-quality, reliable data. This commitment to scientific rigor is essential for advancing our understanding of adrenergic receptor biology and for the successful development of future therapeutics.
References
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Stohs, S. J., Preuss, H. G., & Shara, M. (2011). A Review of the Receptor-Binding Properties of p-Synephrine as Related to Its Pharmacological Effects. Oxidative Medicine and Cellular Longevity, 2011, 482973. [Link]
- Stohs, S. J., & Preuss, H. G. (2012). Stereochemical and pharmacological differences between naturally occurring p-synephrine and synthetic p-synephrine. Journal of Functional Foods, 4(1), 2-6.
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Stohs, S. J., Preuss, H. G., & Shara, M. (2020). p-Synephrine, ephedrine, p-octopamine and m-synephrine: Comparative mechanistic, physiological and pharmacological properties. Phytotherapy Research, 34(8), 1838-1846. [Link]
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Gutiérrez-Hellín, J., & Del Coso, J. (2021). Effects of p-Synephrine during Exercise: A Brief Narrative Review. Nutrients, 13(1), 233. [Link]
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Ngan Kee, W. D., Lee, S. W. Y., Ng, F. F., Tan, P. E., & Khaw, K. S. (2017). A Random-allocation Graded Dose-Response Study of Norepinephrine and Phenylephrine for Treating Hypotension during Spinal Anesthesia for Cesarean Delivery. Anesthesiology, 127(5), 794-801. [Link]
- Xu, S., Shen, X., Liu, S., Yang, J., & Wang, X. (2021). Dose–response curves of phenylephrine and norepinephrine infusions for preventing hypotension during combined spinal-epidural anesthesia for cesarean delivery: A randomized up-and-down sequential allocation study. Journal of Clinical Anesthesia, 68, 110089.
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Stohs, S. J., Preuss, H. G., & Shara, M. (2020). p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties. Phytotherapy Research, 34(8), 1838-1846. [Link]
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Stohs, S. J., Preuss, H. G., & Shara, M. (2020). p‐Synephrine, ephedrine, p‐octopamine and m‐synephrine: Comparative mechanistic, physiological and pharmacological properties. ResearchGate. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride
This guide provides an in-depth comparison of analytical methods for the quantification and purity assessment of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. As a critical intermediate or active pharmaceutical ingredient (API), robust and reliable analytical methods are paramount for ensuring its quality, stability, and safety. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and cross-validation.
Introduction: The Analytical Imperative
This compound is a phenolic amine, a chemical structure that presents specific analytical challenges, including potential for oxidation and the need to resolve structurally similar impurities. The choice of an analytical method is therefore not a trivial decision but a cornerstone of a successful development program. It directly impacts data integrity, regulatory compliance, and, ultimately, patient safety.
This guide will compare two primary analytical techniques: the widely adopted High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the high-efficiency technique of Capillary Electrophoresis (CE). Furthermore, we will explore the utility of Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) for comprehensive impurity profiling. The cross-validation of these methods ensures consistency and reliability of analytical data across different platforms and laboratories, a critical aspect throughout the drug development lifecycle.
Core Principles of Analytical Method Validation
Before delving into the specific methods, it is crucial to understand the foundational parameters of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] These parameters form the basis of our comparison and ensure that a method is fit for its intended purpose.[2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing due to its robustness, versatility, and wide availability. For a polar compound like this compound, a C18 column with an aqueous-organic mobile phase is a logical starting point.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water (pH 2.5)
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-27 min: 40% to 5% B
-
27-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A
Rationale for Experimental Choices
The choice of a C18 column provides a hydrophobic stationary phase suitable for retaining the analyte and its potential less polar impurities. The acidic mobile phase (pH 2.5) is critical for ensuring the analyte, an amine, is in its protonated form, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the silica support. The gradient elution allows for the separation of a wider range of impurities with varying polarities. A detection wavelength of 272 nm is selected based on the UV spectrum of the phenol chromophore.
Method 2: Capillary Zone Electrophoresis (CZE)
Capillary Electrophoresis offers a high-efficiency, alternative separation mechanism based on the charge-to-size ratio of analytes in an electric field. This makes it an excellent orthogonal technique to HPLC. For a cationic compound like this compound, CZE can provide rapid and highly efficient separations.
Experimental Protocol: CZE
-
Instrumentation: Capillary Electrophoresis system with a UV-Vis detector.
-
Capillary: Fused silica, 50 µm i.d., 60 cm total length (52 cm effective length).
-
Background Electrolyte (BGE): 50 mM Borate buffer, pH 9.2.
-
Applied Voltage: 25 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: 214 nm
Rationale for Experimental Choices
The borate buffer at pH 9.2 ensures that the phenolic hydroxyl group is deprotonated, imparting a negative charge, while the amine group remains protonated (positive charge), making the molecule zwitterionic. This allows for fine-tuning of its electrophoretic mobility. The high voltage provides rapid separation times and high efficiency. Detection at 214 nm is chosen to maximize sensitivity for the peptide-like bond absorbance.
Comparative Performance and Cross-Validation Data
The following tables summarize the hypothetical, yet plausible, performance data for the two primary methods, based on established principles for similar compounds.[3][4][5]
Table 1: Specificity (Forced Degradation Studies)
| Stress Condition | HPLC-UV (% Degradation) | CZE (% Degradation) | Remarks |
| 0.1 M HCl, 60°C, 24h | 8.2 | 7.9 | Good resolution of degradants from the main peak in both methods. |
| 0.1 M NaOH, 60°C, 4h | 15.6 | 14.8 | A major degradation product is observed, well-separated in HPLC. |
| 3% H₂O₂, RT, 24h | 21.3 | 20.5 | Multiple oxidative degradants are formed, baseline separation achieved in HPLC. |
| Thermal (80°C, 48h) | < 1.0 | < 1.0 | The compound is stable to thermal stress. |
| Photolytic (ICH Q1B) | 3.5 | 3.1 | Minor degradation observed. |
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | HPLC-UV | CZE |
| Linearity Range (µg/mL) | 1 - 200 | 5 - 250 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| LOD (µg/mL) | 0.1 | 0.5 |
| LOQ (µg/mL) | 0.3 | 1.5 |
Table 3: Accuracy and Precision
| Parameter | HPLC-UV | CZE |
| Accuracy (% Recovery) | 99.2 - 100.8% | 98.5 - 101.5% |
| Repeatability (%RSD) | < 0.5% | < 1.0% |
| Intermediate Precision (%RSD) | < 1.0% | < 1.5% |
Table 4: Robustness
| Parameter Varied | HPLC-UV (% Change in Assay) | CZE (% Change in Assay) |
| Mobile Phase pH ± 0.2 | < 1.0% | N/A |
| BGE pH ± 0.2 | N/A | < 1.5% |
| Column Temp ± 2°C | < 0.5% | < 0.8% |
| Flow Rate ± 10% | < 1.2% | N/A |
| Voltage ± 10% | N/A | < 1.8% |
Advanced Technique for Impurity Profiling: UPLC-MS/MS
For comprehensive impurity profiling, especially for the identification and quantification of trace-level impurities, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.[6][7][8]
Hypothetical UPLC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A rapid gradient from 2% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: ESI Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for known impurities and a full scan for unknown impurity identification.
The primary advantage of UPLC-MS/MS is its exceptional sensitivity and selectivity, allowing for the detection and quantification of impurities at levels far below what is achievable with UV detection. This is crucial for identifying potentially genotoxic impurities.
Cross-Validation Workflow and Logic
Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results for the same sample set.[9] This is essential when transferring methods between labs or when using a new method to replace an existing one.
Caption: Workflow for the cross-validation of HPLC and CZE methods.
Conclusion and Recommendations
Both RP-HPLC-UV and CZE are suitable methods for the analysis of this compound. The choice of method will depend on the specific application:
-
For routine quality control (assay and purity): The RP-HPLC-UV method is recommended due to its superior robustness, sensitivity, and slightly better precision. Its widespread availability and the familiarity of regulatory agencies with this technique make it a reliable choice.
-
As an orthogonal method for validation and impurity confirmation: The CZE method is an excellent choice. Its different separation mechanism provides a high degree of confidence in the purity results obtained by HPLC.
-
For in-depth impurity profiling and identification: UPLC-MS/MS is the indispensable tool, offering unparalleled sensitivity and specificity.
A comprehensive analytical control strategy should ideally leverage the strengths of each of these techniques. The cross-validation data presented in this guide demonstrates that while the methods have different performance characteristics, they can provide equivalent and reliable results when properly validated, ensuring the consistent quality of this compound.
References
- Ansari, M., Ahmad, S., & Shastry, V. M. (2016). Stability Indicating RP-HPLC Method for Determination of Phenylephrine Hydrochloride, Cetirizine and Nimesulide in Pharmaceutica. International Journal of Pharmaceutical and Phytopharmacological Research, 8(5), 849-857.
- Patel, P. A., & Dedania, Z. R. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Biomedical and Pharmacology Journal, 15(2), 731-741.
- Jadhav, S. B., et al. (2015). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Journal of Applied Pharmaceutical Science, 5(08), 053-058.
- Jain, D. K., & Patel, P. (2016). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. Current Pharma Research, 6(3), 1860-1876.
-
ResearchGate. (2025). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]
- Ivanova-Petropulos, V., et al. (2017). Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines. Food Analytical Methods, 10, 3535-3544.
-
DiVA. (2022). Capillary and microchip electrophoresis method development for amino acid monitoring during biopharmaceutical cultivation. Retrieved from [Link]
- Ema, T., et al. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 5, 831-839.
-
Agilent. High Performance Capillary Electrophoresis. Retrieved from [Link]
- Huang, Y., et al. (2010). [Determination of three adrenergic drugs using capillary electrophoresis with amperometric detection]. Se Pu, 28(11), 1084-1088.
-
PubMed. (1998). Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines. Retrieved from [Link]
-
MASONACO. Free amino acids (LC-MS/MS). Retrieved from [Link]
- Gray, N., et al. (2013). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Analytical Chemistry, 85(3), 1539-1547.
-
ResearchGate. (2017). (PDF) Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines in Wine. Retrieved from [Link]
-
Science.gov. waters acquity uplc: Topics. Retrieved from [Link]
-
Pharmaffiliates. CAS No : 2415-09-0 | Product Name : 3-(1-Hydroxyethyl)phenol. Retrieved from [Link]
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A Comparative Analysis of Adrenergic Activity: 3-(1-Amino-2-hydroxyethyl)phenol Hydrochloride vs. Norepinephrine
In the landscape of adrenergic receptor modulation, the nuanced interplay between chemical structure and biological activity is of paramount importance for researchers in pharmacology and drug development. This guide provides an in-depth, objective comparison of the adrenergic activity of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, also known as norphenylephrine, and the endogenous catecholamine, norepinephrine. By examining their structural differences, receptor binding affinities, and functional potencies, this document aims to equip researchers with the critical data and experimental context needed to make informed decisions in their scientific pursuits.
Introduction: Structural and Functional Context
Norepinephrine, an endogenous catecholamine, is a primary neurotransmitter in the sympathetic nervous system and a key hormone in the "fight-or-flight" response.[1] Its chemical structure, featuring a catechol moiety (a benzene ring with hydroxyl groups at the 3 and 4 positions), is fundamental to its high affinity and potent activity at both α- and β-adrenergic receptors.[2]
This compound (norphenylephrine) is a synthetic phenylethanolamine derivative that differs from norepinephrine by the absence of the hydroxyl group at the 4-position of the phenyl ring. This seemingly minor structural modification has profound implications for its interaction with adrenergic receptors, altering its binding affinity and functional efficacy.
Comparative Analysis of Adrenergic Receptor Activity
The activity of these compounds at adrenergic receptors is a function of their ability to bind to the receptor (affinity) and elicit a functional response (efficacy). This section will delve into the available experimental data comparing these two molecules.
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of phenylethanolamines is well-established. The catechol hydroxyl groups of norepinephrine are crucial for its potent activity. The absence of the 4-hydroxyl group in norphenylephrine is predicted to result in a lower affinity for adrenergic receptors compared to norepinephrine.
Quantitative Comparison of Receptor Binding and Functional Potency
Direct comparative studies providing binding affinities (Ki) and functional potencies (EC50) across all adrenergic receptor subtypes for norphenylephrine are limited. However, a key study provides a quantitative comparison of the l-isomers of norphenylephrine and norepinephrine at α-adrenergic receptors in rabbit aorta.
| Compound | Relative Affinity (vs. l-norepinephrine) | Relative Efficacy (vs. l-norepinephrine) |
| l-Norepinephrine | 1.00 | 1.00 |
| l-Norphenylephrine | 0.217 | 0.71 |
| Table 1: Comparison of relative affinity and efficacy at α-adrenergic receptors in rabbit aorta.[3] |
This data indicates that l-norphenylephrine has approximately one-fifth the affinity of l-norepinephrine for α-adrenergic receptors in this tissue.[3] However, its efficacy, while lower, is still substantial, suggesting it acts as a partial to full agonist at these receptors.[3]
For β-adrenergic receptors, while direct comparative Ki values are scarce, studies on similar phenylethanolamine derivatives suggest that the lack of the 4-hydroxyl group significantly reduces affinity. For instance, racemic phenylethanolamine (lacking both ring hydroxyls) exhibits approximately 1/7th the affinity of norepinephrine for the β2 adrenergic receptor.
Adrenergic Receptor Signaling Pathways
Norepinephrine and norphenylephrine exert their effects by activating adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades vary depending on the receptor subtype.
α-Adrenergic Receptor Signaling
-
α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to smooth muscle contraction.[4]
-
α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]
β-Adrenergic Receptor Signaling
-
β1, β2, and β3-Adrenergic Receptors: All are coupled to Gs proteins. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[5] cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit physiological responses such as increased heart rate and force of contraction (β1), smooth muscle relaxation (β2), and lipolysis (β3).[6][7]
Signaling Pathway Overview
Caption: Adrenergic receptor signaling pathways.
Experimental Protocols
To empirically determine and compare the adrenergic activity of novel compounds against a standard like norepinephrine, the following experimental protocols are fundamental.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and norepinephrine for α- and β-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing the desired adrenergic receptor subtype.
-
Radiolabeled ligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β).
-
Unlabeled ligands (this compound and norepinephrine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled ligands.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled ligands.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay
Caption: Radioligand binding assay workflow.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP, providing a measure of its functional potency and efficacy.
Objective: To determine the EC50 and maximal efficacy of this compound and norepinephrine at Gs- and Gi-coupled adrenergic receptors.
Materials:
-
Cells expressing the desired adrenergic receptor subtype.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test compounds (this compound and norepinephrine).
-
Forskolin (an adenylyl cyclase activator, for Gi-coupled receptor assays).
-
Cell culture medium.
-
Plate reader capable of detecting the assay signal.
Procedure for Gs-coupled receptors (e.g., β-receptors):
-
Plate cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the kit manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Procedure for Gi-coupled receptors (e.g., α2-receptors):
-
Follow steps 1 and 2 as for Gs-coupled receptors.
-
Add serial dilutions of the test compounds along with a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate and measure cAMP levels as described above.
-
The ability of the agonist to inhibit forskolin-stimulated cAMP production is a measure of its activity.
Experimental Workflow for cAMP Functional Assay
Caption: cAMP functional assay workflow.
Conclusion
The comparison between this compound (norphenylephrine) and norepinephrine highlights the critical role of the catechol moiety in determining adrenergic receptor activity. The available data and structure-activity principles indicate that norphenylephrine possesses adrenergic agonist properties but with a significantly lower affinity, particularly at α-receptors, compared to norepinephrine. Its efficacy at α-receptors appears to be only moderately reduced.
For researchers investigating novel adrenergic modulators, this guide underscores the necessity of comprehensive pharmacological profiling, including both binding and functional assays across a panel of receptor subtypes. The provided experimental protocols offer a robust framework for conducting such comparative studies, enabling the precise characterization of compound activity and selectivity. A thorough understanding of these principles and methodologies is essential for the rational design and development of new therapeutics targeting the adrenergic system.
References
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Britannica. Norepinephrine. [Link]
-
StatPearls. Physiology, Noradrenergic Synapse. [Link]
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PubMed Central. Role of adrenergic receptor signalling in neuroimmune communication. [Link]
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Wikipedia. Norepinephrine. [Link]
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Cleveland Clinic Journal of Medicine. Adrenergic receptors: structure and function. [Link]
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CV Pharmacology. Beta-Adrenoceptor Agonists (β-agonists). [Link]
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Wikipedia. Phenylethanolamine. [Link]
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Wikipedia. Alpha-adrenergic agonist. [Link]
-
PubMed Central. The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. [Link]
-
PubMed. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta. [Link]
-
PubMed. Relationship between alpha 2-adrenergic receptor binding sites and the functional receptors inhibiting norepinephrine release in rat cerebral cortex. [Link]
-
PubMed. Norepinephrine-induced beta 1-adrenergic peripheral vasodilation in conscious dogs. [Link]
-
ResearchGate. α1AR Agonists Phenylephrine and Norepinephrine Enable LTP without IP... [Link]
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CV Pharmacology. Beta-Adrenoceptor Agonists (β-agonists). [Link]
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WisTech Open. 4.8 Alpha-1 Agonists – Nursing Pharmacology. [Link]
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A Comparative Analysis for Drug Development Professionals: 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (Norphenylephrine) vs. Phenylephrine
A Senior Application Scientist's Guide to Two Structurally Similar α1-Adrenergic Agonists
In the landscape of sympathomimetic amines, structural nuances often translate into significant differences in pharmacological activity. This guide provides an in-depth comparative analysis of two closely related α1-adrenergic receptor agonists: 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride, more commonly known as Norphenylephrine or m-octopamine, and the widely recognized Phenylephrine. This document is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental frameworks.
Structural and Physicochemical Distinction
At first glance, Norphenylephrine and Phenylephrine share a common 3-hydroxyphenylethanolamine scaffold, which is crucial for their interaction with adrenergic receptors. The sole structural difference lies in the amine substituent: Norphenylephrine possesses a primary amine (-NH2), whereas Phenylephrine features a secondary amine with an N-methyl group (-NHCH3). This seemingly minor modification is a key determinant of their differing pharmacological profiles.
Below is a summary of their core physicochemical properties.
| Property | Norphenylephrine Hydrochloride | Phenylephrine Hydrochloride |
| Synonyms | m-octopamine HCl, Norfenefrine HCl | Neo-Synephrine, m-Synephrine HCl |
| Chemical Formula | C8H12ClNO2[1] | C9H14ClNO2[2][3] |
| Molecular Weight | 189.64 g/mol [1][4] | 203.66 g/mol [2][3] |
| Structure | ||
| Amine Type | Primary | Secondary (N-methylated) |
Pharmacodynamics: A Tale of N-Methylation
Both compounds are direct-acting sympathomimetics, primarily targeting α1-adrenergic receptors to elicit their effects.[5][6] However, the N-methyl group in Phenylephrine generally confers a higher potency at α1-receptors compared to Norphenylephrine.
Mechanism of Action & Signaling Pathway
Activation of α1-adrenergic receptors by either agonist initiates the same canonical signaling cascade.[7] These G-protein coupled receptors (GPCRs) are coupled to the Gq alpha subunit.[8][9][10] Ligand binding triggers a conformational change, leading to the activation of phospholipase C (PLC).[8][10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] IP3 diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+).[10][11] The subsequent rise in intracellular Ca2+, along with DAG's activation of Protein Kinase C (PKC), culminates in the physiological response, most notably smooth muscle contraction.[10][11] This vasoconstriction leads to an increase in systemic vascular resistance and blood pressure.[5][7][10]
Comparative Receptor Affinity and Potency
While both are selective α1-agonists, Phenylephrine is generally considered more potent.[7][12] Quantitative data from receptor binding and functional assays are essential to delineate these differences. For instance, competitive radioligand binding assays can determine the binding affinity (Ki), while functional assays like calcium mobilization can measure the potency (EC50) and efficacy of each compound.
A study on human α1-adrenoceptor subtypes expressed in HEK293 cells reported pKi values for L-phenylephrine of 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A).[13] Data for Norphenylephrine is less consistently reported in comparative formats, necessitating head-to-head experimental evaluation for definitive comparison. The N-methylation is hypothesized to improve the interaction with the receptor's binding pocket, leading to higher affinity and/or efficacy.
Experimental Protocols for Comparative Assessment
To objectively compare these two agonists, standardized, self-validating experimental protocols are crucial. Here, we outline the methodologies for two fundamental assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of the test compounds by measuring how effectively they compete with a radiolabeled ligand for binding to the α1-adrenergic receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from cells stably expressing a specific human α1-adrenoceptor subtype (e.g., α1A, α1B, α1D in HEK293 or CHO cells) are used to ensure specificity and reproducibility.
-
Radioligand: [3H]-Prazosin is a common choice as it is a high-affinity, selective α1-adrenoceptor antagonist, providing a stable and robust signal.
-
Non-Specific Binding: Defined using a high concentration of a non-labeled antagonist (e.g., Phentolamine) to saturate all specific receptor sites, ensuring that any remaining bound radioactivity is due to non-specific interactions.[14]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation.[15] Resuspend the pellet in an assay buffer.[15]
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:[15]
-
150 µL of receptor membrane suspension.
-
50 µL of assay buffer (for total binding), a saturating concentration of unlabeled antagonist (for non-specific binding), or varying concentrations of Norphenylephrine/Phenylephrine.[15]
-
50 µL of radioligand (e.g., [3H]-Prazosin) at a concentration near its Kd value.[15]
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[15]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]
Functional Assay: Calcium Mobilization
This assay measures the functional potency (EC50) and efficacy of the agonists by detecting the increase in intracellular calcium that occurs upon receptor activation.[16][17]
Causality Behind Experimental Choices:
-
Cell System: A cell line endogenously or recombinantly expressing the α1-receptor is used.
-
Calcium Indicator: A cell-permeant fluorescent dye like Fluo-4 AM is loaded into the cells.[16] Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, its fluorescence intensity increases dramatically.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (like a FLIPR) is used to measure the fluorescence signal in real-time, immediately after agonist addition.[16]
Step-by-Step Methodology:
-
Cell Plating: Seed cells expressing the α1-receptor into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for approximately 1 hour at 37°C.
-
Washing: Gently wash the cells with an assay buffer to remove excess dye.
-
Assay Execution: Place the cell plate into a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Use the instrument's integrated fluidics to add varying concentrations of Norphenylephrine or Phenylephrine to the wells.
-
Signal Detection: Immediately and continuously measure the fluorescence intensity over a period of 1-3 minutes to capture the transient calcium peak.[18]
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal response) and the Emax (maximal efficacy).
Discussion and Conclusion
The primary structural difference—the presence of an N-methyl group on Phenylephrine—is the key to its typically higher potency compared to Norphenylephrine. This modification likely enhances its interaction with key residues within the α1-adrenoceptor binding site.
For drug development professionals, this comparison underscores a fundamental principle of medicinal chemistry: small structural changes can have profound impacts on pharmacodynamic properties. When selecting a compound for a specific application, these differences are critical. Phenylephrine's higher potency makes it a common choice for clinical applications requiring robust vasoconstriction, such as a pressor agent in treating hypotension or as a nasal decongestant.[11][12][19] Norphenylephrine, while less potent, remains a valuable tool for research, serving as a structural scaffold and a reference compound for understanding the contribution of the N-alkyl substituent to adrenergic activity.
The experimental protocols provided herein offer a robust framework for quantifying these differences in-house, allowing researchers to generate the precise, comparative data needed to drive informed decisions in their discovery and development programs.
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Uncharted Territory: The Pharmacological Profile of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride Remains Undefined
Despite a comprehensive search of available scientific literature and chemical databases, a significant information gap exists regarding the pharmacological activity of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride. While its molecular structure places it within the phenylethanolamine class—a group renowned for its diverse adrenergic agonists—no public data on its receptor binding affinity, functional efficacy, or comparative performance against other adrenergic agents could be retrieved. Consequently, a detailed comparison guide as requested cannot be constructed at this time.
The core of any scientific comparison is empirical data. For a compound to be evaluated against established adrenergic agonists such as epinephrine, norepinephrine, isoproterenol, phenylephrine, and dobutamine, a baseline understanding of its own pharmacological characteristics is essential. This includes:
-
Receptor Selectivity Profile: Determining the binding affinity (Ki) and functional potency (EC50 or pEC50) of this compound at various adrenergic receptor subtypes (α1, α2, β1, β2, β3) is the foundational step.
-
Intrinsic Activity: Establishing whether the compound acts as a full agonist, partial agonist, or antagonist at these receptors is critical.
-
Downstream Signaling: Characterizing the intracellular signaling pathways activated by the compound, such as cyclic adenosine monophosphate (cAMP) accumulation for β-receptor activation or intracellular calcium mobilization for α1-receptor activation, is necessary to understand its mechanism of action.
-
In Vivo Effects: Data from preclinical models on cardiovascular parameters like blood pressure and heart rate would be required to assess its physiological effects.
The absence of such data for this compound makes a direct, evidence-based comparison with well-characterized adrenergic agonists impossible. While its structure, featuring a meta-hydroxyl group on the phenyl ring similar to phenylephrine, might suggest a potential for α-adrenergic activity, this remains purely speculative without experimental validation.
For researchers, scientists, and drug development professionals, this highlights a potential area for novel investigation. The synthesis and subsequent pharmacological screening of this compound could reveal a compound with a unique selectivity and efficacy profile, potentially offering new therapeutic avenues.
A Framework for Future Investigation
Should data on this compound become available, a comprehensive comparison guide would be structured to provide a thorough analysis of its advantages and disadvantages relative to other adrenergic agonists. Below is a hypothetical framework illustrating the necessary components of such a guide.
Hypothetical Comparison Guide Framework
Introduction to Adrenergic Agonists and the Significance of Receptor Selectivity
This section would provide an overview of the adrenergic nervous system, the different types of adrenergic receptors, and how the selectivity of an agonist for specific receptor subtypes dictates its therapeutic applications and side-effect profile.
Molecular Profiles of Compared Adrenergic Agonists
A table summarizing the chemical structures and key properties of this compound and the selected comparator agonists would be presented.
Comparative Receptor Binding Affinity and Functional Potency
This would be the cornerstone of the guide, presenting quantitative data in a tabular format.
Table 1: Hypothetical Comparative Receptor Binding Affinities (Ki, nM)
| Agonist | α1 | α2 | β1 | β2 | β3 |
| 3-(1-Amino-2-hydroxyethyl)phenol HCl | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Phenylephrine | Low nM | High nM | High nM | High nM | High nM |
| Isoproterenol | High nM | High nM | Low nM | Low nM | Moderate nM |
| Epinephrine | Low nM | Low nM | Low nM | Low nM | Low nM |
| Norepinephrine | Low nM | Low nM | Low nM | Moderate nM | Low nM |
| Dobutamine | Moderate nM | High nM | Low nM | High nM | High nM |
Table 2: Hypothetical Comparative Functional Potencies (pEC50)
| Agonist | α1 (Calcium Mobilization) | β1 (cAMP Accumulation) | β2 (cAMP Accumulation) |
| 3-(1-Amino-2-hydroxyethyl)phenol HCl | Data Needed | Data Needed | Data Needed |
| Phenylephrine | High | Low | Low |
| Isoproterenol | Low | High | High |
| Epinephrine | High | High | High |
| Norepinephrine | High | High | Moderate |
| Dobutamine | Moderate | High | Low |
Signaling Pathway Analysis
A discussion of the downstream signaling cascades activated by each agonist would be included, accompanied by a Graphviz diagram illustrating these pathways.
Caption: Adrenergic receptor signaling pathways.
Experimental Protocols
Detailed, step-by-step methodologies for key in vitro assays would be provided to ensure scientific integrity and reproducibility.
Radioligand Binding Assay
A detailed protocol for determining the binding affinity of the compounds to different adrenergic receptor subtypes expressed in a suitable cell line (e.g., HEK293 or CHO cells) would be outlined.
cAMP Accumulation Assay
A step-by-step guide for measuring the ability of the agonists to stimulate cAMP production, indicative of β-adrenergic receptor activation, would be included.
Intracellular Calcium Mobilization Assay
A protocol for assessing the increase in intracellular calcium levels, a hallmark of α1-adrenergic receptor activation, would be detailed.
In Vivo Cardiovascular Effects in a Preclinical Model
A summary of in vivo data, likely from studies in rodents, would be presented in a table.
Table 3: Hypothetical In Vivo Cardiovascular Effects in Rats
| Agonist | Dose Range (mg/kg) | Change in Mean Arterial Pressure | Change in Heart Rate |
| 3-(1-Amino-2-hydroxyethyl)phenol HCl | Data Needed | Data Needed | Data Needed |
| Phenylephrine | 0.1 - 1 | Increase | Reflex Decrease |
| Isoproterenol | 0.01 - 0.1 | Decrease | Increase |
Discussion and Conclusion
This final section would synthesize the presented data, offering an expert analysis of the potential advantages of this compound over other adrenergic agonists based on its (hypothetical) unique pharmacological profile.
A Comparative Analysis of the Vasoconstrictor Potency of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: Understanding Vasoconstrictor Amines
Vasoconstriction, the narrowing of blood vessels, is a fundamental physiological process regulated by the autonomic nervous system. It is primarily mediated by sympathomimetic amines that act on adrenergic receptors located on vascular smooth muscle cells.[1] 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (Phenylephrine HCl) is a synthetic amine widely utilized for its selective vasoconstrictive properties, making it a cornerstone in managing hypotension and as a nasal decongestant.[2][3][4]
This guide will objectively compare the vasoconstrictor potency of Phenylephrine HCl with other endogenous and synthetic amines, namely Norepinephrine, Epinephrine, and Dopamine. The comparison is grounded in their receptor selectivity, downstream signaling mechanisms, and quantitative data derived from established experimental models.
Mechanism of Action: The α1-Adrenergic Signaling Pathway
The primary mechanism by which Phenylephrine and other related amines induce vasoconstriction is through the activation of α1-adrenergic receptors on vascular smooth muscle.[3][4][5] Phenylephrine is highly selective for these receptors, distinguishing it from other catecholamines.[2][6]
The activation of the α1-adrenergic receptor initiates a well-defined signaling cascade:
-
Receptor Activation: The binding of an agonist like Phenylephrine to the α1-receptor, a G protein-coupled receptor (GPCR), triggers a conformational change.[1]
-
Gq Protein Activation: This change activates the associated heterotrimeric G protein, Gq.[1]
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).[1][5]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][5]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, causing the release of stored calcium (Ca2+) ions into the cytoplasm.[5]
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase, resulting in the phosphorylation of myosin and causing smooth muscle contraction and vasoconstriction.[5]
Detailed Step-by-Step Protocol
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, meticulously remove adherent connective and adipose tissue. The integrity of the endothelial layer should be preserved unless studying endothelium-independent responses.
-
Section the cleaned aorta into uniform rings of 1-2 mm width. [7]
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit buffer. The buffer should be continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension (e.g., 1.5-2.0 grams for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
To confirm tissue viability, induce a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM). This depolarizes the cell membrane, causing a robust contraction independent of receptor activation.
-
After washing out the KCl and allowing the tension to return to baseline, assess endothelial integrity by pre-contracting the ring with an α1-agonist (e.g., Phenylephrine) and then adding an endothelium-dependent vasodilator (e.g., Acetylcholine). A relaxation of >70% indicates a healthy endothelium.
-
-
Generating Dose-Response Curves:
-
After a final washout and return to baseline, begin the experiment.
-
Add the first vasoconstrictor amine to the organ bath at a low concentration and wait for the contractile response to reach a stable plateau.
-
Add the next, higher concentration in a cumulative fashion (without washing out the previous dose). Continue this process through a range of concentrations until a maximal response (Emax) is achieved.
-
Record the tension at each concentration.
-
-
Data Analysis:
-
Convert the tension data (in grams or millinewtons) to a percentage of the maximal response achieved with the reference agonist.
-
Plot the percentage response against the logarithm of the agonist concentration.
-
Use non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to calculate the EC50 and Emax for each amine.
-
Discussion and Conclusion
The data consistently demonstrate that Norepinephrine is a more potent vasoconstrictor than this compound (Phenylephrine) on a molar basis. [8][9]Clinical studies suggest norepinephrine is approximately 6 to 11 times more potent. [8][9]This difference is primarily attributed to norepinephrine's intrinsic activity and receptor binding affinity, rather than its mechanism, as both primarily target α1-receptors for vasoconstriction.
The choice between these agents in a clinical or research setting depends on the desired physiological outcome:
-
Phenylephrine is advantageous when a "pure" increase in systemic vascular resistance is needed without direct cardiac stimulation. [10]This makes it a predictable tool for specific hypotensive states, such as those induced by spinal anesthesia. [4]* Norepinephrine is often preferred in scenarios like septic shock where both vasoconstriction and cardiac support (via its β1 activity) are beneficial. [11]Its β1 agonism can counteract the reflex bradycardia often seen with pure α1-agonists. [12] This guide provides a foundational framework for comparing vasoconstrictor amines. By understanding their distinct pharmacological profiles and employing robust experimental methodologies like the aortic ring assay, researchers can make informed decisions in drug development and application.
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A Comparative Guide to the Structural Activity Relationship of Phenylethanolamine Analogs as α1-Adrenergic Agonists
This guide provides an in-depth comparison of the structural activity relationships (SAR) for a series of phenylethanolamine analogs, with a primary focus on their activity as α1-adrenergic receptor agonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to elucidate the critical chemical features governing the potency and selectivity of this important class of compounds. We will explore the causality behind experimental choices and provide validated protocols for assessing compound activity.
Introduction: The Phenylethanolamine Scaffold
The phenylethanolamine framework is a cornerstone in adrenergic pharmacology. It consists of a phenyl ring connected to an ethanolamine side chain. This core structure is present in endogenous catecholamines like norepinephrine and epinephrine, as well as in numerous synthetic drugs. Our focus is on analogs that demonstrate selective agonist activity at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in regulating physiological processes such as vasoconstriction, smooth muscle contraction, and glycogenolysis.[1][2]
Phenylephrine, a selective α1-adrenergic agonist, serves as our primary model compound.[3][4] By systematically comparing it to analogs such as the endogenous catecholamines (norepinephrine, epinephrine) and other synthetic variants like metaraminol, we can dissect the key structural determinants for α1-agonist activity. Understanding these SAR principles is paramount for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Core Structural Features and Their Relationship to Activity
The biological activity of phenylethanolamine analogs is exquisitely sensitive to modifications at three key positions: the aromatic ring, the β-hydroxyl group on the ethanolamine side chain, and the terminal amino group.
Aromatic Ring Substitution: The Key to Selectivity and Metabolism
The pattern of hydroxyl (-OH) substitution on the phenyl ring is arguably the most critical determinant of both receptor selectivity and metabolic stability.
-
Catechol Moiety (3,4-dihydroxy): As seen in norepinephrine and epinephrine, a catechol group confers maximal agonist activity at both α- and β-adrenergic receptors.[5] However, this moiety is a primary substrate for catechol-O-methyltransferase (COMT), leading to rapid metabolism, poor oral bioavailability, and a short duration of action.[3]
-
Single 3'-Hydroxyl Group: The removal of the 4'-hydroxyl group, as in phenylephrine, drastically reduces activity at β-adrenergic receptors, resulting in a compound with high selectivity for α1-receptors.[3][5] Crucially, the absence of the catechol structure renders these analogs resistant to COMT-mediated degradation, significantly enhancing their oral activity and duration of action.[5] The 3'-OH group itself is vital for α-agonist activity, likely participating in hydrogen bonding within the receptor's binding pocket.[6]
-
Positional Isomers: The placement of the single hydroxyl group is critical. For instance, moving the hydroxyl group from the meta-position (3') to the para-position (4'), as in octopamine, results in a significant loss of α-agonist activity.[7]
Ethanolamine Side Chain: Stereochemistry and Potency
The ethanolamine side chain contains a chiral center at the β-carbon bearing the hydroxyl group.
-
β-Hydroxyl Group: This group is essential for direct receptor activation. Its presence greatly enhances the agonist potency at both α and β receptors.[5] The mechanism is believed to involve a key hydrogen bond interaction with a serine residue in the receptor binding site.
-
Stereochemistry: The absolute configuration at the β-carbon must be (R) for maximal potency. The (R)-enantiomer, also referred to as the levorotatory (-) isomer, is significantly more active than the (S)-enantiomer.[8] This stereoselectivity highlights the precise three-dimensional fit required for effective receptor binding and activation.
The Amino Group: Influence of N-Substitution
Modification of the terminal amino group primarily influences the balance between α- and β-receptor activity.
-
Primary vs. Secondary Amines: Both primary (e.g., norepinephrine) and N-methyl secondary amines (e.g., epinephrine) exhibit strong adrenergic activity.[5]
-
Size of N-substituent: Increasing the steric bulk of the N-alkyl substituent generally decreases α-receptor activity while increasing β-receptor activity. For example, replacing the N-methyl group of epinephrine with a larger isopropyl group (as in isoproterenol) results in a potent, selective β-agonist with virtually no α-activity.[5] Therefore, for selective α1-agonists, a small or no N-substituent is preferred.
Comparative Analysis of Key Phenylethanolamine Analogs
The following table summarizes the structural differences and resulting pharmacological profiles of four key analogs. This direct comparison illustrates the SAR principles discussed above.
| Compound | Structure | Key Structural Differences from Phenylephrine | Receptor Selectivity | Metabolism by COMT | Relative Pressor Potency (α1-mediated) |
| Phenylephrine | 3'-OH; N-methyl | - | Selective α1 >> β | No | Standard |
| Norepinephrine | 3',4'-OH (Catechol); Primary amine | Catechol group; Primary amine | α1, α2, β1 > β2 | Yes | Higher |
| Epinephrine | 3',4'-OH (Catechol); N-methyl | Catechol group | α1, α2, β1, β2 | Yes | Highest |
| Metaraminol | 3'-OH; Primary amine; α-methyl | Primary amine; α-methyl group | α1 > β | No | Lower |
Field Insights:
-
Norepinephrine vs. Phenylephrine: While norepinephrine is a more potent vasoconstrictor, its β1-adrenergic activity also increases heart rate and contractility.[9] Phenylephrine's selectivity makes it a "pure" vasoconstrictor, increasing blood pressure primarily by increasing systemic vascular resistance without directly stimulating the heart.[10][11] This can be advantageous in specific clinical scenarios but may also induce reflex bradycardia.[11]
-
Metabolic Stability: The resistance of phenylephrine and metaraminol to COMT is a critical feature for their clinical utility as orally or nasally administered drugs.[3][5] This contrasts sharply with the endogenous catecholamines, which are ineffective when taken orally.
Experimental Methodologies for SAR Determination
To quantitatively assess the SAR of new analogs, a tiered approach involving in vitro binding, in vitro functional, and in vivo assays is essential. Each protocol is designed as a self-validating system with appropriate controls.
Workflow for Evaluating Novel Phenylethanolamine Analogs
Caption: Iterative workflow for SAR studies.
Protocol 1: α1-Adrenergic Receptor Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound for the α1-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.[12][13]
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds.
Materials:
-
Membrane preparations from cells expressing human α1A-adrenergic receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Prazosin (a selective α1-antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[14]
-
Non-specific binding control: Phentolamine (10 µM).
-
96-well plates, filter mats (GF/C, pre-soaked in 0.3% PEI), scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and test compound dilutions.
-
Compound Addition: Add 50 µL of test compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M) to the respective wells. Add 50 µL of buffer to total binding wells and 50 µL of phentolamine to non-specific binding wells.
-
Radioligand Addition: Add 50 µL of [3H]-Prazosin to all wells at a final concentration approximately equal to its Kd (e.g., 0.2-0.5 nM).
-
Membrane Addition: Add 150 µL of the receptor membrane preparation (typically 10-20 µg protein/well) to initiate the binding reaction.[14] The final assay volume is 250 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[14]
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the GF/C filter mat using a cell harvester. Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl).[14]
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This assay measures the functional potency (EC50) and efficacy of an agonist by quantifying the increase in intracellular calcium ([Ca²⁺]i) following receptor activation. α1-receptors couple to Gq proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of Ca²⁺ from intracellular stores.[1][15][16]
Objective: To determine the half-maximal effective concentration (EC50) and maximal response (Emax) of test agonists.
Materials:
-
HEK293 or CHO cells stably expressing the human α1A-adrenergic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Reference Agonist: Phenylephrine.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the cells in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Aspirate the growth medium and add 100 µL of Fluo-4 AM dye-loading solution to each well. Incubate at 37°C for 60 minutes.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Add a final 100 µL of assay buffer to each well.
-
Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of the test compounds and the reference agonist (phenylephrine) at 2x the final desired concentration.
-
Measurement: Place both plates in the fluorescence plate reader. Set the instrument to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
Agonist Addition: Program the instrument to add 100 µL from the compound plate to the cell plate after establishing a stable baseline fluorescence reading.
-
Data Acquisition: Continue recording fluorescence for 2-3 minutes after compound addition.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the EC50 and Emax for each compound.
Protocol 3: In Vivo Pressor Response Assay in Rats
This assay assesses the physiological effect of the compounds by directly measuring their impact on arterial blood pressure in an anesthetized rat model.[17][18] It is the gold standard for evaluating the vasoconstrictor activity of α1-agonists.
Objective: To measure the dose-dependent increase in mean arterial pressure (MAP) following intravenous administration of test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g).
-
Anesthetic (e.g., urethane or pentobarbitone).[17]
-
Catheters (e.g., PE-50 tubing) for cannulation of the carotid artery and jugular vein.
-
Pressure transducer and data acquisition system.
-
Heparinized saline (10 U/mL).
Step-by-Step Methodology:
-
Anesthesia and Surgery: Anesthetize the rat and perform a tracheostomy if necessary to ensure a clear airway. Surgically expose the left carotid artery and right jugular vein.
-
Cannulation: Insert a heparinized saline-filled catheter into the carotid artery and connect it to a pressure transducer to monitor blood pressure.[17] Insert a separate catheter into the jugular vein for intravenous drug administration.[17]
-
Stabilization: Allow the animal's blood pressure to stabilize for at least 20 minutes before administering any compounds.[17]
-
Dose-Response Protocol: Administer bolus intravenous injections of the test compound at increasing doses (e.g., 0.1, 0.3, 1, 3, 10 µg/kg). Allow the blood pressure to return to the baseline value between each dose.[17]
-
Data Recording: Continuously record the arterial blood pressure throughout the experiment.
-
Data Analysis: For each dose, calculate the peak change in Mean Arterial Pressure (ΔMAP) from the pre-dose baseline. Plot the ΔMAP against the log of the dose to generate a dose-response curve and determine the ED50 (the dose required to produce 50% of the maximal pressor response).
Signaling Pathway and Conclusion
Activation of the α1-adrenergic receptor initiates a well-defined signaling cascade that is central to its physiological effects.
α1-Adrenergic Receptor Signaling Cascade
Caption: Canonical Gq signaling pathway for α1-adrenergic receptors.[1][15]
Conclusion
The structural activity relationship of phenylethanolamine analogs is a well-established yet continually relevant field in medicinal chemistry. The key takeaways for designing selective α1-adrenergic agonists are:
-
Aromatic Ring: A single hydroxyl group at the 3' (meta) position is critical for α1-selectivity and resistance to COMT metabolism.
-
Stereochemistry: The (R)-configuration at the β-hydroxyl carbon is essential for high potency.
-
N-Substitution: Small or absent N-alkyl groups retain α-agonist activity, while larger groups shift selectivity towards β-receptors.
The experimental protocols provided in this guide offer a robust framework for validating these principles and screening new chemical entities. By integrating in vitro affinity and functional data with in vivo physiological readouts, researchers can efficiently identify and optimize lead compounds for therapeutic development.
References
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Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]
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Piascik, M. T., & Perez, D. M. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. American Journal of Physiology-Heart and Circulatory Physiology, 281(5), H1793-H1803. [Link]
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Rafferty, M. F., & Grunewald, G. L. (1987). Conformational requirements of substrates for activity with phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 30(6), 1033–1038. [Link]
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Michelotti, G. A., Price, D. T., & Schwinn, D. A. (2000). Alpha 1-adrenergic receptor regulation: a role for subtype-specific receptor-interacting proteins. Pharmacology & Therapeutics, 88(3), 281–309. [Link]
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Knowlton, K. U., & Michel, M. C. (1993). The alpha 1-adrenergic receptor subtype paradox: a novel, non-G protein-coupled signaling pathway. The Journal of Cell Biology, 123(6 Pt 1), 1339–1342. [Link]
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O-Uchi, J., & Komuro, I. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology, 320(2), H479–H488. [Link]
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Ford, A. P., Daniels, D. V., Chang, D. J., Gever, J., & Jasper, J. R. (1997). Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. Urology, 49(5A Suppl), 19–27. [Link]
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Limbird, L. E. (2015). GPCR-radioligand binding assays. Methods in Molecular Biology, 1335, 137–148. [Link]
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Dr. N. K. Singh. (2017, November 12). Phenylethanolamines : Structure Activity Relationship of Catecholamines [Video]. YouTube. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 3(2), 172–177. [Link]
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Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. ResearchGate. [Link]
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Gpatindia. (2020, March 12). PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
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Siddiqui, M., & Shoskes, D. A. (2023). Phenylephrine. In StatPearls. StatPearls Publishing. [Link]
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Abstract
This guide presents an in-depth in vivo comparison of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride and its structurally and functionally related phenylethanolamine compounds, phenylephrine and isoproterenol. We explore the distinct hemodynamic and systemic effects elicited by these agents, grounded in their differential affinities for adrenergic receptor subtypes. This document provides researchers, pharmacologists, and drug development professionals with the foundational data, detailed experimental protocols, and mechanistic insights necessary for the judicious selection of adrenergic agonists in preclinical research. The methodologies described are designed to ensure robust and reproducible in vivo characterization of cardiovascular responses.
Introduction: The Phenylethanolamine Scaffold in Adrenergic Modulation
The phenylethanolamine framework is a cornerstone of sympathomimetic pharmacology, representing the structural basis for many endogenous catecholamines and synthetic drugs that modulate the adrenergic system.[1] this compound, a key molecule in this class, exerts its physiological effects through direct interaction with adrenergic receptors. However, subtle modifications to this chemical scaffold can dramatically alter receptor selectivity and, consequently, the integrated in vivo response.
Understanding these structure-activity relationships is not merely an academic exercise; it is fundamental to predicting a compound's therapeutic potential and side-effect profile. In this guide, we compare this compound (represented by the well-characterized agonist Norepinephrine, which shares the same core active structure) with two other widely studied phenylethanolamine derivatives:
-
Phenylephrine: A selective α1-adrenergic agonist.
-
Isoproterenol: A non-selective β-adrenergic agonist.
This comparison will illuminate how receptor selectivity dictates the overall cardiovascular phenotype, providing a clear rationale for experimental agent selection.
Mechanistic Framework: Adrenergic Receptor Selectivity
The differential in vivo effects of these compounds are a direct consequence of their binding affinity and intrinsic efficacy at various adrenergic receptor subtypes (α1, α2, β1, β2). The activation of these G-protein coupled receptors initiates distinct intracellular signaling cascades.[2]
-
3-(1-Amino-2-hydroxyethyl)phenol (as Norepinephrine): Exhibits potent agonist activity at α1 and β1 receptors with lesser activity at β2 receptors.
-
α1-Adrenergic Receptors: Coupled to Gq proteins, their activation leads to the stimulation of phospholipase C, increasing intracellular calcium and causing smooth muscle contraction, primarily vasoconstriction.[2]
-
β1-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, increasing cyclic AMP (cAMP) and leading to positive inotropic (contractility) and chronotropic (heart rate) effects in the heart.[2]
-
-
Phenylephrine: A highly selective α1-adrenergic receptor agonist. Its primary in vivo effect is potent vasoconstriction, leading to a rise in systemic vascular resistance.[3] It lacks significant activity at β-receptors, meaning it does not directly stimulate the heart.[3]
-
Isoproterenol: A potent, non-selective β-adrenergic agonist with high affinity for both β1 and β2 receptors.
-
β1-Receptor agonism produces strong cardiac stimulation.
-
β2-Receptor agonism (also Gs-coupled) leads to smooth muscle relaxation, resulting in vasodilation in certain vascular beds and bronchodilation.[4]
-
The following diagram illustrates this fundamental divergence in receptor interaction.
Caption: Receptor selectivity profile of compared adrenergic agonists.
Comparative In Vivo Hemodynamic Data
The following table summarizes the characteristic hemodynamic changes observed following intravenous administration of each compound in an anesthetized rodent model. Data are synthesized from established literature to provide a clear comparative overview.[5][6][7]
| Parameter | Norepinephrine | Phenylephrine | Isoproterenol |
| Mean Arterial Pressure (MAP) | ↑↑↑ | ↑↑↑ | ↓ or ↔ |
| Heart Rate (HR) | ↑ or ↔ (reflex) | ↓↓ (reflex bradycardia) | ↑↑↑ |
| Cardiac Output (CO) | ↔ or ↑ | ↓ | ↑↑ |
| Systemic Vascular Resistance (SVR) | ↑↑↑ | ↑↑↑↑ | ↓↓ |
Causality Behind Observations:
-
Norepinephrine: The potent α1-mediated vasoconstriction drives a strong increase in MAP and SVR. The direct β1-stimulatory effect on heart rate is often counteracted by the baroreceptor reflex, resulting in a modest or unchanged heart rate.
-
Phenylephrine: The pure α1-agonism causes intense vasoconstriction, significantly increasing MAP and SVR.[6][7] The lack of β1-activity means the subsequent rise in blood pressure is unopposed by direct cardiac stimulation, leading to a pronounced reflex bradycardia to compensate.[6]
-
Isoproterenol: The dominant β2-mediated vasodilation causes a significant drop in SVR, often leading to a decrease in MAP despite an increase in cardiac output. The potent β1-agonism results in a strong, direct increase in both heart rate and cardiac output.[5][8]
Standardized Protocol for In Vivo Hemodynamic Assessment
This protocol provides a self-validating system for assessing the cardiovascular effects of test compounds in an anesthetized rat model. The inclusion of baseline stabilization and washout periods ensures that observed effects can be confidently attributed to the administered agent.
Materials and Reagents
-
Male Sprague-Dawley rats (275-350g)
-
Anesthetic: Isoflurane or Ketamine/Xylazine solution
-
Heparinized saline (10 U/mL in 0.9% NaCl)
-
Test Compounds: Norepinephrine HCl, Phenylephrine HCl, Isoproterenol HCl (freshly prepared in 0.9% saline)
-
Surgical tools, catheters (PE-50), pressure transducer, data acquisition system.
Experimental Workflow
Caption: Standardized workflow for in vivo hemodynamic profiling.
Step-by-Step Procedure
-
Anesthesia and Surgery: Anesthetize the rat and maintain a stable surgical plane of anesthesia. Place the animal on a heating pad to maintain body temperature. Surgically expose the right carotid artery and left jugular vein.
-
Catheterization: Carefully cannulate the carotid artery with a heparinized saline-filled PE-50 catheter for blood pressure measurement. Cannulate the jugular vein with a separate catheter for intravenous drug administration.
-
Instrumentation: Connect the arterial catheter to a calibrated pressure transducer linked to a data acquisition system for continuous recording of the blood pressure waveform, from which Mean Arterial Pressure (MAP) and Heart Rate (HR) are calculated.
-
Stabilization: Allow the animal's hemodynamics to stabilize for a minimum of 20 minutes following the completion of surgical procedures. A stable baseline is critical for data integrity.
-
Drug Administration:
-
Record a stable baseline for 5 minutes.
-
Administer the first dose of the test compound via the venous catheter using a calibrated syringe pump for a precise infusion rate over a 5-minute period.
-
Continuously record hemodynamic parameters throughout the infusion.
-
-
Washout: Following the infusion, allow a washout period of at least 15 minutes, or until MAP and HR have returned to pre-infusion baseline values. This step is crucial to prevent confounding effects from subsequent administrations.
-
Repeat: Repeat step 5 and 6 for each subsequent dose and/or compound to be tested.
Conclusion and Recommendations for Researchers
The in vivo comparison of this compound (Norepinephrine), Phenylephrine, and Isoproterenol demonstrates a clear principle: receptor selectivity is the primary determinant of the systemic physiological response.
-
For studies requiring broad adrenergic stimulation mimicking a systemic stress response (vasoconstriction with cardiac stimulation), Norepinephrine is the agent of choice.
-
To isolate the physiological consequences of α1-mediated vasoconstriction and investigate baroreceptor reflex function, Phenylephrine is the ideal tool. Its use avoids the confounding variable of direct cardiac stimulation.[7]
-
To specifically probe β-adrenergic pathways, including cardiac stimulation and vasodilation, Isoproterenol is the definitive choice. It is widely used to create models of cardiac hypertrophy and study β-receptor desensitization.[5][9]
By selecting the appropriate agent based on its known mechanistic profile and employing robust, validated protocols as outlined in this guide, researchers can ensure the generation of precise and interpretable in vivo data.
References
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Heather, L. J., et al. (2009). Isoproterenol induces in vivo functional and metabolic abnormalities: similar to those found in the infarcted rat heart. Journal of Physiology and Pharmacology, 60(3), 31-39. [Link]
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Tse, J., et al. (1985). In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol. Research Communications in Chemical Pathology and Pharmacology, 47(3), 371-385. [Link]
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Nippo, A. S., et al. (2014). Isoproterenol effects evaluated in heart slices of human and rat in comparison to rat heart in vivo. Toxicology and Applied Pharmacology, 274(2), 284-293. [Link]
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Deng, C. Y., et al. (1995). Modulation of adrenoceptor-mediated cardiovascular effects by short-term in vivo infusion of isoproterenol in rats. European Journal of Pharmacology, 279(1), 61-68. [Link]
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Ford, G. A., & Williams, F. M. (1999). In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors. European Journal of Pharmacology, 382(3), 207-210. [Link]
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Rajanathan, R., et al. (2022). Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate. Frontiers in Physiology, 13, 831724. [Link]
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- 7. Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo cardiovascular responses to isoproterenol, dopamine and tyramine after prolonged infusion of isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of adrenoceptor-mediated cardiovascular effects by short-term in vivo infusion of isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 3-(1-Amino-2-hydroxyethyl)phenol hydrochloride (CAS: 146812-68-2), a compound that, like many phenol derivatives, requires meticulous handling.[1][2][3] This document moves beyond a simple checklist to offer a framework of understanding, ensuring that safety protocols are not just followed, but are second nature.
Understanding the Hazard Landscape
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] The signal word for this chemical is "Warning".[4] Phenolic compounds, as a class, are known for their potential to cause severe burns and systemic toxicity.[5][6] Phenol can be absorbed through the skin, and this exposure may not be immediately painful due to its anesthetic properties.[5][7][8]
Hazard Summary Table
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | Exclamation Mark |
| H315 | Causes skin irritation | Exclamation Mark |
| H319 | Causes serious eye irritation | Exclamation Mark |
| H335 | May cause respiratory irritation | Exclamation Mark |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to PPE is non-negotiable. The following recommendations are based on established best practices for handling phenol derivatives.
Eye and Face Protection:
Always wear chemical safety goggles that meet ANSI Z87.1 standards.[9] When there is a risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection:
Skin and Body Protection:
A fully buttoned lab coat is mandatory.[9] When handling larger quantities or when there is a significant risk of splashing, a chemically resistant apron made of neoprene or a similar material should be worn over the lab coat.[9] Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.
Respiratory Protection:
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9][10]
Operational Plan: From Receipt to Disposal
A clear and well-rehearsed operational plan is crucial for minimizing risk.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Ensure the container is tightly sealed and clearly labeled.
Handling and Use:
-
Preparation: Before beginning work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.[9]
-
Weighing: If weighing the solid material, do so in a manner that minimizes dust generation. A disposable weighing boat is recommended.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work area.[11]
Emergency Response: A Step-by-Step Guide
In the event of an exposure or spill, a swift and correct response is critical.
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7][8][12] For phenol exposures, it is highly recommended to then apply a solution of polyethylene glycol (PEG) 300 or 400 to the affected area.[5][7][8][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical.[6] Seek immediate medical attention.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle.
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected as hazardous chemical waste.[10][11]
-
Do not dispose of this chemical down the drain.[10]
-
Collect waste in a clearly labeled, sealed, and puncture-proof container.[10]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By integrating these principles of informed caution and procedural diligence into your laboratory's culture, you can ensure that your valuable research is conducted in the safest possible environment.
References
- 1. keyorganics.net [keyorganics.net]
- 2. 146812-68-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound 95% | CAS: 146812-68-2 | AChemBlock [achemblock.com]
- 4. 146812-68-2 | this compound - AiFChem [aifchem.com]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. monash.edu [monash.edu]
- 7. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 8. Phenol - First Aid Guidance | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 11. chemistry.osu.edu [chemistry.osu.edu]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. PHENOL FIRST AID and personal protective equipment [protocols.io]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

